phosphomycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDXZJFXQJVXBF-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](O1)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phosphomycin's Inhibition of Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphomycin is a broad-spectrum antibiotic with a unique mechanism of action, targeting the initial committed step of peptidoglycan biosynthesis. This makes it a critical tool in combating multidrug-resistant bacterial infections. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with the MurA enzyme. It includes a comprehensive overview of the biochemical pathways, quantitative data on enzyme inhibition and bacterial susceptibility, detailed experimental protocols, and visualizations of the key processes to support research and development in this field.
Core Mechanism of Action: Targeting Peptidoglycan Synthesis
This compound exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2][3] MurA catalyzes the first essential step in the cytoplasmic synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[4][5] The inhibition of MurA disrupts the entire downstream pathway of peptidoglycan formation, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][4]
Cellular Uptake
For this compound to reach its cytoplasmic target, it must first be transported across the bacterial cell membrane. In both Gram-negative and Gram-positive bacteria, this compound is actively transported into the cell via two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][3][4] These transport systems recognize this compound as a structural analog of their natural substrates, phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P), respectively.[1][2] The expression of the UhpT system is notably induced by the presence of G6P.[1]
Enzymatic Inhibition of MurA
Once inside the cytoplasm, this compound acts as a phosphoenolpyruvate (PEP) analog and competitively inhibits the MurA enzyme.[2][5] The core of this inhibition lies in the formation of a stable, covalent bond with a specific cysteine residue (Cys115 in Escherichia coli) within the active site of MurA.[6] The highly reactive epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of this cysteine residue. This attack results in the opening of the epoxide ring and the formation of a stable thioether linkage, effectively and irreversibly inactivating the enzyme.[6]
The binding of the first substrate, UDP-N-acetylglucosamine (UNAG), to MurA induces a conformational change in the enzyme, which is crucial for the subsequent binding of PEP and for catalysis. This UNAG-induced "closed" conformation also optimally positions the active site cysteine for its nucleophilic attack on the bound this compound molecule, thereby enhancing the rate of MurA inactivation.
Quantitative Data
MurA Enzyme Inhibition
The inhibitory activity of this compound and other compounds against MurA is quantified by the half-maximal inhibitory concentration (IC50).
| Inhibitor | Organism | IC50 (µM) | Notes |
| This compound | E. coli | 8.8 | Without UNAG preincubation |
| This compound | E. coli | 0.4 | With UNAG preincubation |
| RWJ-3981 | E. coli | 0.9 (without UNAG)0.18 (with UNAG) | Cyclic disulfide inhibitor |
| RWJ-110192 | E. coli | 0.2 (without UNAG)0.027 (with UNAG) | Pyrazolopyrimidine inhibitor |
| RWJ-140998 | E. coli | 0.9 (without UNAG)0.07 (with UNAG) | Purine analog inhibitor |
| Terreic Acid | E. coli | 47-92 | In bacterial cultures |
Minimum Inhibitory Concentrations (MICs)
The in vitro susceptibility of various bacterial species to this compound is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.
| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.064 - 64 | 0.5 | 2 | [7][8] |
| Klebsiella pneumoniae | 0.064 - 32 | - | - | [8] |
| Pseudomonas aeruginosa | 2 - 64 | 64 | 256 | [7][8] |
| Staphylococcus aureus (MSSA & MRSA) | - | 1 | - | [9] |
| Enterococcus faecalis (VSE & VRE) | - | - | - | [4] |
| Enterococcus faecium (VSE & VRE) | - | - | - | [9] |
MIC50 and MIC90 represent the MICs required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)
-
Test compound and reference inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green reagent for phosphate detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, UNAG, and the test compound at various concentrations.
-
Enzyme Addition: Add purified MurA enzyme to each well to a final concentration of approximately 250 nM.
-
Pre-incubation (for time-dependent inhibitors): Incubate the enzyme, UNAG, and inhibitor for a specific period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding PEP to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent.
-
Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of MurA inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Mass Spectrometry for Covalent Adduct Confirmation
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent modification of MurA by this compound.
Procedure:
-
In Vitro Reaction: Incubate purified MurA with this compound under conditions that favor adduct formation.
-
Sample Preparation: Prepare the protein sample for mass spectrometry, which may involve buffer exchange and digestion with a protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the sample using an ESI mass spectrometer.
-
Data Analysis: Search the MS/MS data against the known sequence of the MurA protein to identify peptides. A mass shift on the peptide containing the active site cysteine (Cys115) corresponding to the mass of the this compound molecule confirms the covalent attachment.
X-ray Crystallography of the MurA-Phosphomycin Complex
This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.
Procedure:
-
Protein Expression and Purification: Overexpress and purify the MurA protein to a high concentration (e.g., 10 mg/mL) and homogeneity.
-
Complex Formation: Prepare the ternary complex by adding the substrate UNAG (e.g., 5 mM) and this compound (e.g., 2 mM) to the purified MurA solution.[6]
-
Crystallization: Screen for crystallization conditions using vapor diffusion (sitting-drop or hanging-drop) methods.
-
Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action, from cellular uptake to MurA inhibition.
Caption: Workflow for a MurA enzyme inhibition assay.
Resistance Mechanisms
Bacterial resistance to this compound can arise through three primary mechanisms:
-
Modification of the Antibiotic Target: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for this compound.[2] A key example is the substitution of the active site cysteine (Cys115 in E. coli), which prevents the covalent modification by the antibiotic.[1]
-
Reduced Permeability: Mutations in the genes encoding the GlpT and UhpT transporters can impair the uptake of this compound into the bacterial cell, leading to decreased intracellular concentrations of the drug.[2][3]
-
Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable of inactivating this compound. These enzymes, such as FosA, FosB, and FosX, typically catalyze the opening of the epoxide ring, rendering the antibiotic ineffective.[5]
Conclusion
The irreversible inhibition of MurA by this compound through the covalent modification of a key active site cysteine is a well-characterized and clinically significant mechanism of action. The detailed molecular understanding of this interaction, supported by extensive biochemical and structural data, provides a solid foundation for the rational design of new MurA inhibitors. As antibiotic resistance continues to be a major global health threat, the exploration of novel compounds that target MurA remains a critical area of research in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance | MDPI [mdpi.com]
- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Antimicrobial Susceptibilities of Commonly Encountered Bacterial Isolates to Fosfomycin Determined by Agar Dilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
Phosphomycin and Its Analogs: A Technical Guide to Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical architecture, synthesis, and biological activity of phosphomycin and its analogs. This compound, a broad-spectrum antibiotic, is unique in its structure and mechanism of action, making it a critical tool in an era of rising antibiotic resistance.
Chemical Structure of this compound and Its Analogs
This compound, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a low molecular weight (138.06 g/mol ), highly polar molecule.[1][2] Its structure is distinguished by two key features: a reactive epoxide ring and a stable phosphonic acid group.[3] This combination of a strained three-membered ring and a carbon-phosphorus bond is fundamental to its antibacterial activity.[3] The phosphonic acid group is a structural analog of phosphate (B84403) esters but is significantly more resistant to both chemical and enzymatic hydrolysis, a stability crucial for the drug's bioavailability.[3]
This compound was first isolated from cultures of Streptomyces fradiae and is now also produced synthetically.[4][5] It is commercially available in several salt forms to improve its administration and bioavailability[1]:
-
This compound Disodium (B8443419): A parenteral (intravenous) formulation.[1][4]
-
This compound Tromethamine: An oral formulation with enhanced bioavailability compared to the calcium salt.[1][4]
The chemical structures of these forms are detailed below.
Table 1: Chemical Structures of this compound and its Formulations
| Compound Name | Chemical Structure | Molecular Formula | Key Characteristics |
| This compound (Free Acid) | [Image of this compound structure] | C₃H₇O₄P | The core active compound.[2] |
| This compound Calcium | [Image of this compound Calcium structure] | C₃H₅CaO₄P | Oral formulation.[4] |
| This compound Disodium | [Image of this compound Disodium structure] | C₃H₅Na₂O₄P | Parenteral (intravenous) formulation.[4] |
| This compound Tromethamine | [Image of this compound Tromethamine structure] | C₇H₁₈NO₇P | Oral formulation with improved bioavailability.[1][4] |
This compound Analogs
While the core structure of this compound is simple, several analogs have been synthesized to explore structure-activity relationships and potentially improve efficacy or spectrum.[2] Modifications often target the epoxide or phosphonate (B1237965) groups. For instance, hydrolysis of the epoxide ring leads to 1,2-dihydroxypropyl phosphonic acid.[6] Other analogs have been created for different applications, such as scale inhibitors in the oil and gas industry, demonstrating the versatility of the this compound scaffold.[6]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by inhibiting the first committed step in bacterial cell wall biosynthesis.[3][7] It mimics phosphoenolpyruvate (B93156) (PEP), allowing it to be actively transported into the bacterial cytoplasm via the glycerol-3-phosphate (GlpT) and glucose-6-phosphate (UhpT) transporter systems.[1][8] Inside the cell, this compound irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by alkylating a cysteine residue (Cys115) in the active site.[9][10] This prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate, a crucial precursor for peptidoglycan synthesis, ultimately leading to cell lysis and death.[4][11]
Chemical Synthesis of this compound
The industrial synthesis of this compound is a critical area of research, with several strategies developed to achieve high yields and enantiomeric purity. Generally, the syntheses can be categorized into three main approaches.[2]
Epoxidation of (Z)-1-Propenylphosphonates
The first chemical synthesis of this compound involved the epoxidation of (Z)-1-propenylphosphonic acid.[2] This method often produces a racemic mixture that requires resolution, for example, by using a chiral resolving agent like quinine.[2] More recent methods employ asymmetric epoxidation to directly yield the desired enantiomer.[12]
Ring Closure of 1,2-Dihydroxypropylphosphonate
This strategy involves the Sharpless asymmetric dihydroxylation of an (E)-1-propenylphosphonate to create a chiral diol.[2] This intermediate then undergoes regioselective sulfonylation and subsequent treatment with a base (e.g., K₂CO₃) to form the epoxide ring. The final step is the removal of protecting groups to yield this compound.[2]
Halohydrinphosphonate Ring Closure
A large-scale synthesis of this compound has been achieved using this method.[2] It starts with the enantioselective hydrogenation of a β-oxophosphonate to produce a chiral bromohydrin with high enantiomeric excess.[2] The epoxide ring is then formed by treatment with a strong base like NaOH.[2]
Chemoenzymatic Synthesis
The biosynthesis of this compound involves an iron-dependent epoxidase, HppE, which catalyzes the conversion of (S)-2-hydroxypropyl-1-phosphonate (S-HPP) into this compound.[13] This enzymatic step has been leveraged in chemoenzymatic approaches to synthesize this compound and its analogs.[14]
Experimental Protocols
Synthesis of this compound Tromethamine from cis-Propenylphosphonic Acid[12]
-
Catalyst Preparation: A chiral ligand is prepared by reacting a chiral piperidine (B6355638) derivative with methylrhenium trioxide.
-
Asymmetric Epoxidation: cis-Propenylphosphonic acid is dissolved in a suitable solvent. The prepared chiral catalyst is added, followed by the dropwise addition of 30% hydrogen peroxide. The reaction is heated to 40°C and monitored by HPLC until completion (approximately 1 hour).
-
Salt Formation: After cooling the reaction mixture and filtering any insolubles, tromethamine is added with stirring. The pH is adjusted to approximately 5.0-5.5.
-
Crystallization and Isolation: The solution is heated to 40°C for 1 hour, then allowed to cool to induce crystallization. The resulting solid is filtered, washed with absolute ethanol (B145695), and dried to yield this compound tromethamine.
Hydrolysis of this compound to 1,2-Dihydroxypropyl Phosphonic Acid[6]
-
Reaction Setup: this compound disodium salt (2.00 g, 10.98 mmol) is dissolved in 6 mL of deionized water in a 50 mL flask equipped with a reflux condenser and magnetic stirring.
-
pH Adjustment: The pH of the solution is adjusted to 2.89 using 0.1 M HCl.
-
Hydrolysis: The mixture is stirred overnight at 100°C.
-
Workup: The reaction is cooled to room temperature, and the water is removed using a rotary evaporator. The resulting hygroscopic product is washed with absolute ethanol under vigorous stirring for 4 hours at room temperature.
-
Isolation: The solvent is removed under vacuum to yield the final product, 1,2-dihydroxypropyl phosphonic acid (SI-3).
Agar (B569324) Dilution Method for MIC Determination[3]
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.
-
Media Preparation: A series of agar plates are prepared containing two-fold dilutions of this compound (e.g., 0.25 to 256 µg/mL). The agar must be supplemented with 25 mg/L of glucose-6-phosphate (G6P) to induce the UhpT transporter.[3]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Quantitative Data on Antibacterial Activity
This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][15] Its efficacy is particularly notable against common uropathogens like E. coli.[16] The combination of this compound with other antibiotics, such as meropenem, has shown synergistic effects and can suppress the emergence of resistant mutants.[17]
Table 2: In Vitro Activity of this compound Against Various Bacterial Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |
| Escherichia coli | - | ≤2 | - | 94.4 (overall) | [16] |
| Klebsiella pneumoniae | - | - | - | 15 - 100 | [7] |
| Enterobacteriaceae (overall) | - | - | - | 72 - 97.5 | [7] |
| MDR Enterobacteriaceae | - | - | - | 90.5 - 100 | [7] |
| Carbapenem-resistant P. aeruginosa | - | - | - | 80.6 | [7] |
Note: Susceptibility is based on a breakpoint of ≤64 µg/mL for E. coli urinary tract infections. Breakpoints for systemic infections may need revision.[16][17]
Conclusion
This compound remains a clinically important antibiotic due to its unique chemical structure and mechanism of action, which confers a low probability of cross-resistance with other antibiotic classes.[1][2] The ongoing research into its synthesis and the development of novel analogs are vital for expanding its therapeutic applications. The detailed methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this remarkable phosphonate antibiotic.
References
- 1. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fosfomycin - Wikipedia [en.wikipedia.org]
- 10. Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN102659842A - New method for synthesizing fosfomycin trometamol - Google Patents [patents.google.com]
- 13. Insight Into Fosfomycin Synthesis - ChemistryViews [chemistryviews.org]
- 14. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 15. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phosphomycin Resistance Mechanisms in Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phosphomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent against multidrug-resistant Gram-negative bacteria. However, the emergence and spread of resistance threaten its clinical efficacy. This guide provides a comprehensive overview of the core mechanisms governing this compound resistance in Gram-negative bacteria, including target site modification, reduced antibiotic uptake, and enzymatic inactivation. We present quantitative data to illustrate the impact of these mechanisms on resistance levels, detailed experimental protocols for their investigation, and visual diagrams of the key pathways involved. Understanding these mechanisms at a molecular level is crucial for the development of strategies to combat resistance and preserve the utility of this important antibiotic.
Core Mechanisms of this compound Resistance
This compound exerts its bactericidal effect by inhibiting the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.[1] Resistance in Gram-negative bacteria primarily arises through three distinct mechanisms, which can occur independently or in combination.
Target Site Modification: Alterations in murA
Modification of the antibiotic's target, the MurA enzyme, is a potential but relatively rare mechanism of high-level this compound resistance in clinical isolates of Gram-negative bacteria.[1] Resistance can be conferred by either mutations in the murA gene or by its overexpression.
-
Mutations in murA: Amino acid substitutions in or near the active site of MurA can reduce the binding affinity of this compound. For example, a mutation at the cysteine residue at position 115 (Cys115) in E. coli MurA, the covalent binding site of this compound, can lead to resistance.[2]
-
Overexpression of murA: Increased production of the MurA enzyme can titrate the antibiotic, allowing a sufficient amount of uninhibited enzyme to remain for cell wall synthesis. Overexpression of murA in E. coli has been shown to confer clinical levels of this compound resistance with a low fitness cost.[3][4]
Reduced Antibiotic Uptake
The most common mechanism of this compound resistance in clinical isolates is the reduction of its transport into the bacterial cell.[1] this compound enters Gram-negative bacteria primarily through two transport systems that normally import carbohydrates: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][5]
-
Outer Membrane Porins: this compound first traverses the outer membrane through porins such as OmpF, OmpC, and LamB in E. coli. The absence of these porins can lead to reduced susceptibility.[6]
-
Inner Membrane Transporters (glpT and uhpT): Mutations that inactivate or reduce the expression of glpT and/or uhpT are a major cause of resistance.
-
glpT: This transporter is constitutively expressed at a low level.
-
uhpT: The expression of this transporter is induced by the presence of extracellular glucose-6-phosphate (G6P).[1]
-
-
Regulatory Mutations: Mutations in genes that regulate the expression of these transporters, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system enzyme I), which control cAMP levels, can also lead to reduced this compound uptake and resistance.[2][7]
Enzymatic Inactivation of this compound
The third major mechanism of resistance is the enzymatic modification and inactivation of the this compound molecule. This is primarily mediated by fos genes, which are often located on plasmids, facilitating their horizontal transfer.[1]
-
FosA: This is a glutathione (B108866) S-transferase that catalyzes the addition of glutathione to the epoxide ring of this compound, rendering it inactive.[8] The fosA3 variant is the most widespread plasmid-borne fosA gene in Enterobacterales.
-
FosB: A thiol-S-transferase that inactivates this compound through the addition of a thiol group. This mechanism is more common in Gram-positive bacteria but has been observed in Gram-negatives.[1][9]
-
FosC: A phosphotransferase that inactivates this compound by adding a phosphate group.[1]
-
FosX: An epoxide hydrolase that inactivates this compound by opening the epoxide ring.[1]
Data Presentation: Quantitative Impact of Resistance Mechanisms
The level of this compound resistance, as measured by the Minimum Inhibitory Concentration (MIC), varies significantly depending on the underlying mechanism. The following tables summarize quantitative data from various studies.
Table 1: this compound MICs in E. coli with Transporter Gene Deletions
| E. coli Strain | Genotype | This compound MIC (µg/mL) | Fold Increase vs. WT | Reference |
| BW25113 | Wild Type (WT) | 2 | - | [1] |
| JW2667 | ΔglpT | 2 | 1 | [1] |
| JW3913 | ΔuhpT | 64 | 32 | [1] |
| Keio | ΔglpT-uhpT | 256 | 128 | [1] |
| - | ΔcyaA | 8 | 4 | [1] |
| - | ΔuhpT-cyaA | 512 | 256 | [1] |
Table 2: Impact of fosA Genes on this compound MIC
| Bacterial Species | Resistance Gene | This compound MIC (µg/mL) | Reference |
| E. coli | Cloned FosAKG | >1024 | [10] |
| K. pneumoniae | Chromosomal fosA | >1024 | [6] |
| E. cloacae | Chromosomal fosA | >1024 | [6] |
| S. marcescens | Chromosomal fosA | >1024 | [6] |
| P. aeruginosa | Chromosomal fosA | 16 | [6] |
| E. coli | fosA3 | >256 | [11] |
Table 3: Effect of murA Overexpression on this compound MIC in E. coli
| Strain | IPTG Concentration (µM) | This compound MIC (µg/mL) | Reference |
| MG1655(pCA24N-murA) | 0 | 2 | |
| MG1655(pCA24N-murA) | 3.3 | 8 | |
| MG1655(pCA24N-murA) | 10 | 16 | |
| MG1655(pCA24N-murA) | 33 | 32 | |
| MG1655(pCA24N-murA) | 100 | 64 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
4.1.1. Agar (B569324) Dilution Method (Reference Method)
This method is considered the gold standard for this compound susceptibility testing by both CLSI and EUCAST.[1]
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound disodium (B8443419) salt
-
Glucose-6-phosphate (G6P)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicator
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add G6P to a final concentration of 25 µg/mL.[1]
-
This compound Dilutions: Prepare serial twofold dilutions of this compound in sterile water.
-
Plate Preparation: Add 1 part of each this compound dilution to 9 parts of the molten MHA with G6P to achieve the final desired concentrations. Pour into sterile petri dishes and allow to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 to obtain a final inoculum density of approximately 10⁷ CFU/mL.[1]
-
Inoculation: Using an inoculum replicator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]
4.1.2. Broth Microdilution Method
A common alternative to the agar dilution method.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound disodium salt
-
Glucose-6-phosphate (G6P)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Media Preparation: Prepare CAMHB and supplement with G6P to a final concentration of 25 µg/mL.
-
This compound Dilutions: Prepare serial twofold dilutions of this compound in the supplemented CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.
Molecular Detection of Resistance Genes
4.2.1. PCR for fosA Genes
Materials:
-
Bacterial DNA template
-
fosA-specific primers (e.g., for fosA3)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate.
-
PCR Amplification:
-
Set up a PCR reaction containing the DNA template, forward and reverse primers for the target fos gene, and PCR master mix.
-
Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment. The presence of a band of the expected size indicates the presence of the fos gene.
Analysis of Target Modification
4.3.1. Site-Directed Mutagenesis of murA
This technique is used to introduce specific mutations into the murA gene to study their effect on this compound resistance.
Materials:
-
Plasmid containing the wild-type murA gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
Mutagenic PCR: Perform PCR using the plasmid template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
Assessment of this compound Uptake
4.4.1. Gene Deletion of Transporter Genes (glpT, uhpT) using Lambda Red Recombineering
This method is used to create knockout mutants of the transporter genes to study their role in this compound uptake.
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase)
-
Linear DNA cassette with an antibiotic resistance gene flanked by sequences homologous to the target gene (glpT or uhpT)
-
Electroporator and cuvettes
-
L-arabinose
Procedure:
-
Preparation of Electrocompetent Cells: Grow the E. coli strain carrying pKD46 at 30°C to an OD600 of 0.4-0.6. Induce the expression of the lambda red recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
-
Electroporation: Electroporate the linear DNA cassette into the competent cells.
-
Selection: Plate the cells on agar containing the appropriate antibiotic to select for recombinants.
-
Verification: Confirm the gene deletion by PCR using primers flanking the target gene.
4.4.2. Carbohydrate Utilization Assay (Phenotype Microarray)
This assay can be used to phenotypically screen for defects in the GlpT and UhpT transport systems. Mutants with a defective GlpT will not be able to utilize glycerol-3-phosphate as a sole carbon source, and those with a defective UhpT system will not utilize glucose-6-phosphate.
Materials:
-
Biolog Phenotype Microarray plates (e.g., PM1, PM2A) containing various carbon sources, including glycerol-3-phosphate and glucose-6-phosphate.[5]
-
Bacterial inoculum
-
Biolog inoculating fluid
-
OmniLog instrument for automated incubation and reading
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate Biolog inoculating fluid to a specified cell density.
-
Plate Inoculation: Inoculate the Phenotype Microarray plates with the bacterial suspension.
-
Incubation and Reading: Incubate the plates in the OmniLog instrument, which monitors color change in each well over time as an indicator of metabolic activity.
-
Data Analysis: Analyze the kinetic data to determine the ability of the bacteria to utilize each carbon source.
Enzymatic Inactivation Assay for FosA
This assay measures the activity of the FosA enzyme in inactivating this compound.
Materials:
-
Purified His-tagged FosA enzyme
-
This compound
-
Glutathione (GSH)
-
Buffer (e.g., HEPES)
-
Spectrophotometer
Procedure:
-
Protein Purification: Express and purify His-tagged FosA from E. coli using nickel-NTA affinity chromatography.[3]
-
Enzyme Assay:
-
Set up a reaction mixture containing buffer, purified FosA, GSH, and this compound.
-
Monitor the reaction by continuously measuring the decrease in absorbance at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product in a coupled enzyme assay system. Alternatively, the reaction can be monitored by measuring the depletion of this compound over time using analytical techniques like HPLC or by a bioassay.
-
Visualizations of Resistance Mechanisms
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound resistance pathways and experimental workflows.
Caption: Core mechanisms of this compound resistance in Gram-negative bacteria.
Caption: Experimental workflow for this compound MIC determination by agar dilution.
Caption: Workflow for gene deletion using the Lambda Red recombineering system.
Conclusion
This compound resistance in Gram-negative bacteria is a multifaceted problem driven by alterations in the drug's target, impaired cellular uptake, and enzymatic inactivation. The reduction in antibiotic uptake due to mutations in transporter systems is the most frequently observed mechanism in clinical settings. The presence of plasmid-mediated fos genes, particularly fosA3, poses a significant threat due to their potential for horizontal dissemination. A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of effective surveillance strategies, novel diagnostics, and innovative therapeutic approaches, such as resistance inhibitors, to prolong the clinical utility of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolog.com [biolog.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. cellbiosciences.com.au [cellbiosciences.com.au]
- 8. static.igem.wiki [static.igem.wiki]
- 9. Lambda-red mediated recombination using ssDNA - ActinoBase [actinobase.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Procedures for the Analysis and Purification of His-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Biosynthesis of Phosphomycin in Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomycin is a potent, broad-spectrum antibiotic with a unique chemical structure characterized by a stable carbon-phosphorus bond and a reactive epoxide ring.[1] First isolated from Streptomyces fradiae, it has garnered significant attention for its efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains.[2][3] This technical guide provides a comprehensive overview of the two distinct biosynthetic pathways of this compound in its primary producing organisms, Streptomyces and Pseudomonas species. This document details the enzymatic steps, intermediates, and genetic organization of the biosynthetic clusters. Furthermore, it presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the pathways to serve as a valuable resource for researchers in antibiotic discovery and development.
This compound Biosynthesis: Two Convergent Pathways
Nature has evolved two distinct routes to synthesize this compound, one in Gram-positive Streptomyces and another in Gram-negative Pseudomonas. These pathways share the initial and final enzymatic steps but diverge significantly in the intermediary transformations.[4][5] Both pathways begin with the conversion of the primary metabolite phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) and conclude with the epoxidation of (S)-2-hydroxypropylphosphonate ((S)-HPP) to form this compound.[1][5]
The Streptomyces Pathway
The biosynthesis of this compound in Streptomyces species, such as S. fradiae and S. wedmorensis, is orchestrated by a set of enzymes encoded within the fom gene cluster.[5] The pathway proceeds through a series of key intermediates, as illustrated below.
The key enzymatic steps in the Streptomyces pathway are:
-
C-P Bond Formation: The pathway initiates with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase, encoded by fom1.[6]
-
Decarboxylation: PnPy is then decarboxylated to phosphonoacetaldehyde (PnAA) by the thiamine-dependent enzyme PnPy decarboxylase, Fom2.[6]
-
Reduction: PnAA is presumed to be reduced to 2-hydroxyethylphosphonate (HEP) by an alcohol dehydrogenase, FomC.[6]
-
Cytidylylation: The Fom1 enzyme exhibits bifunctionality, possessing a cytidylyltransferase (CyTase) domain that activates HEP to HEP-CMP.
-
Methylation: The radical S-adenosylmethionine (SAM) and cobalamin-dependent methyltransferase, Fom3, catalyzes the methylation of HEP-CMP to form (R)-HPP-CMP.[6]
-
Hydrolysis: The FomD enzyme hydrolyzes the CMP group from (R)-HPP-CMP to yield (S)-2-hydroxypropylphosphonate ((S)-HPP).
-
Epoxidation: The final step is the epoxidation of (S)-HPP to this compound, catalyzed by the non-heme iron-dependent epoxidase Fom4 (also known as HppE).[7]
The Pseudomonas Pathway
Pseudomonas syringae utilizes a different set of enzymes, encoded by the psf gene cluster, for the synthesis of this compound.[1][5] While the starting precursor and the final product are the same as in the Streptomyces pathway, the intermediate steps are distinct.
The key enzymatic steps in the Pseudomonas pathway are:
-
C-P Bond Formation: Similar to the Streptomyces pathway, the initial step is the conversion of PEP to PnPy, catalyzed by Psf1 (a PEP mutase).[5]
-
Condensation: In a departure from the Streptomyces pathway, Psf2, a citrate (B86180) synthase-like enzyme, condenses PnPy with an acetyl group to form phosphonomethylmalate (PMM).[1][5]
-
Oxidative Decarboxylation and Subsequent Steps: A series of enzymatic reactions, including an oxidative decarboxylation of PMM by PsfC, converts PMM to 2-oxopropylphosphonate (2-OPP). The exact sequence and all participating enzymes for this conversion are still under investigation.
-
Reduction: The reductase Psf3 catalyzes the stereospecific reduction of 2-OPP to (S)-2-hydroxypropylphosphonate ((S)-HPP).
-
Epoxidation: Finally, the epoxidase Psf4 (an HppE homolog) converts (S)-HPP to this compound.
Quantitative Data on this compound Biosynthesis
Quantitative understanding of the this compound biosynthetic pathway is crucial for metabolic engineering and yield optimization efforts. The following tables summarize the available kinetic data for the biosynthetic enzymes and production titers of this compound.
Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| PEP Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | 1.5 x 106 |
| PEP Mutase | Tetrahymena pyriformis | PEP | 770 | 5 | 6.5 x 103 |
| PEP Mutase | Tetrahymena pyriformis | Phosphonopyruvate | 3.5 | 100 | 2.9 x 107 |
Note: Kinetic data for many of the this compound-specific biosynthetic enzymes (Fom and Psf proteins) are not yet available in the public domain.
Table 2: this compound Production Titers
| Producing Organism | Fermentation Conditions | Titer (mg/L) | Reference |
| Streptomyces fradiae | Glucose-asparagine medium | Not specified | [3] |
| Pseudomonas syringae | Not specified | Not specified | [8] |
Note: Specific this compound titers are often proprietary or not explicitly stated in much of the available literature. The provided references describe the producing organisms and fermentation media but do not give precise yield data.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Fermentation of Streptomyces fradiae for this compound Production
This protocol is adapted from established methods for the cultivation of Streptomyces and production of secondary metabolites.[2]
1. Media Preparation:
-
Seed Culture Medium (g/L): Soluble Starch 20, Tryptone Soy Broth 20, Yeast Extract 3, CaCO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.025. Adjust pH to 7.2 before autoclaving.[2]
-
Production Medium (g/L): Glucose 20, L-Asparagine 10, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.25, L-methionine 0.1, Sodium citrate 2.0, and a trace element solution.[2][3]
2. Inoculum Preparation:
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of spores from a mature S. fradiae agar (B569324) slant.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense, fragmented mycelial suspension is observed.[2]
3. Fermentation:
-
Inoculate a 5 L stirred-tank bioreactor containing 3 L of production medium with 5% (v/v) of the seed culture.[2]
-
Maintain the fermentation at 28°C with an agitation of 300 rpm and aeration of 1.0 vvm.[2]
-
Control the pH at 7.0 by the automated addition of 1N NaOH or 1N HCl.[2]
-
Continue the fermentation for 120-144 hours.[2]
Heterologous Expression and Purification of Recombinant Biosynthetic Enzymes
This protocol provides a general framework for the expression and purification of His-tagged this compound biosynthetic enzymes in E. coli.
1. Gene Cloning and Expression Vector Construction:
-
Amplify the gene of interest (e.g., fom1, psf3) from the genomic DNA of the producing organism using PCR with primers that include appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector to create a construct encoding an N- or C-terminal His-tagged fusion protein.
-
Transform the ligation mixture into a suitable E. coli expression host (e.g., BL21(DE3)).
2. Protein Expression:
-
Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the solubility of the recombinant protein.
3. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[9]
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Analyze the purified protein by SDS-PAGE.
Enzyme Activity Assays
The following are generalized protocols for assaying the activity of key enzymes in the this compound biosynthetic pathways. Specific conditions may need to be optimized for each enzyme.
PEP Mutase (Fom1/Psf1) Assay:
This assay measures the conversion of PEP to PnPy.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM PEP, and the purified PEP mutase enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 1 M HCl.
-
Detection: Analyze the formation of PnPy using a suitable method, such as HPLC or a coupled enzyme assay.
HppE (Fom4/Psf4) Epoxidase Assay:
This assay monitors the conversion of (S)-HPP to this compound.
-
Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1 mM (S)-HPP, 0.5 mM Fe(NH₄)₂(SO₄)₂, 2 mM NADH, 0.1 mM FMN, and the purified HppE enzyme.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Quenching: Terminate the reaction by adding methanol.
-
Detection: Analyze the production of this compound by LC-MS/MS.
Analytical Methods for this compound and Intermediates
Accurate quantification of this compound and its biosynthetic intermediates is essential for pathway analysis and optimization. LC-MS/MS is the method of choice due to its high sensitivity and specificity.
LC-MS/MS Method for this compound Quantification:
This protocol is a general guideline and may require optimization for specific instruments and matrices.[4][10][11][12]
-
Chromatography:
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used for the separation of the highly polar this compound.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) or acetate (B1210297) and acetonitrile.[4]
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
Conclusion
The biosynthesis of this compound is a fascinating example of convergent evolution, with two distinct pathways leading to the same valuable antibiotic. This technical guide provides a comprehensive overview of the current understanding of these pathways in Streptomyces and Pseudomonas. While significant progress has been made in elucidating the enzymatic steps and genetic basis of this compound production, further research is needed to fully characterize the kinetics of all the biosynthetic enzymes and to optimize production titers. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community to advance the study and potential for metabolic engineering of this clinically important antibiotic.
References
- 1. Different biosynthetic pathways to fosfomycin in Pseudomonas syringae and Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of fosfomycin by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Characterization of Fom3 from Streptomyces wedmorensis: The Methyltransferase in Fosfomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-2-hydroxypropylphosphonic acid epoxidase - Wikipedia [en.wikipedia.org]
- 8. Production of fosfomycin (phosphonomycin) by Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. repub.eur.nl [repub.eur.nl]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]
Phosphomycin's Immunomodulatory Landscape: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphomycin, a broad-spectrum antibiotic with a unique mechanism of action targeting bacterial cell wall synthesis, is garnering increasing interest for its non-antibacterial properties, specifically its immunomodulatory and anti-inflammatory effects.[1][2] Emerging preclinical evidence suggests that this compound can significantly alter the host immune response, a characteristic that could be harnessed for therapeutic benefit in a range of conditions, from sepsis to chronic inflammatory diseases. This technical guide provides a comprehensive overview of the early-stage research into this compound's immunomodulatory capabilities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Core Immunomodulatory Effects of this compound
This compound exerts its immunomodulatory effects through several mechanisms, primarily by modulating cytokine production, influencing immune cell function, and interfering with key intracellular signaling pathways.[1][3]
Modulation of Cytokine Production:
A significant body of in vitro and in vivo research has demonstrated this compound's ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4][5] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-10.[1][3] This dual action suggests a role for this compound in rebalancing the inflammatory milieu.
Impact on Immune Cell Function:
This compound's influence extends to various immune cell populations:
-
T-lymphocytes: In vitro studies have shown that this compound can inhibit the proliferation of human T-lymphocytes induced by polyclonal mitogens in a dose-dependent manner.[6] It also suppresses the mixed lymphocyte reaction and the production of IL-2 by T-cells, a critical cytokine for T-cell proliferation and activation.[6] Furthermore, this compound has been observed to inhibit the expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on activated T-cell surfaces, suggesting it may block T-cell division during the G1 to S phase transition of the cell cycle.[6]
-
B-lymphocytes: Research indicates that this compound can inhibit the proliferative response of resting B-cells and suppress immunoglobulin secretion by antibody-producing B-cells.[7]
-
Neutrophils and Monocytes: this compound has been shown to enhance the bactericidal activity of neutrophils.[8] It also modulates cytokine synthesis by lipopolysaccharide (LPS)-stimulated human monocytes.[9]
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize the key quantitative findings from early-stage research on this compound's impact on cytokine production.
Table 1: In Vitro Effects of this compound on Cytokine mRNA and Protein Levels in Human Blood
| Cytokine | Change in mRNA Levels (after 2h LPS stimulation) | Change in Protein Levels (after 4h LPS stimulation) | Reference |
| Pro-inflammatory | |||
| IL-1α | Significantly inhibited (P < 0.01) | Not reported | [10][11] |
| IL-6 | Significantly inhibited (P < 0.01) | 56% reduction | [10][11] |
| TNF-α | Significantly inhibited (P < 0.01) | 73% reduction | [10][11] |
| Anti-inflammatory | |||
| IL-4 | No significant reduction (P = 0.26) | Not reported | [10][11] |
| IL-10 | No significant reduction (P = 0.26) | Enhanced synthesis reported in other studies | [9][10][11] |
| IL-13 | No significant reduction (P = 0.26) | Not reported | [10][11] |
Table 2: In Vivo Effects of this compound on Serum Cytokine Levels in a Mouse Model of LPS-Induced Inflammation
| Cytokine | Effect of this compound Treatment | Reference |
| TNF-α | Significantly lowered peak serum levels | [4] |
| IL-1β | Significantly lowered peak serum levels | [4] |
Key Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to interfere with critical intracellular signaling cascades. Preclinical studies have identified the inhibition of NF-κB and MAPK signaling pathways, as well as the reduction of NLRP3 inflammasome activation, as key mechanisms.[1]
Caption: Proposed mechanism of this compound's immunomodulatory action.
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research on this compound's immunomodulatory effects.
1. In Vitro Human Whole Blood Stimulation Assay
-
Objective: To assess the effect of this compound on cytokine production in a physiologically relevant ex vivo model.
-
Methodology:
-
Whole blood is collected from healthy volunteers.
-
The blood is incubated with a specific concentration of endotoxin (B1171834) (e.g., 50 pg/mL lipopolysaccharide) to stimulate an inflammatory response.
-
Simultaneously, the blood is treated with a clinically relevant concentration of this compound (e.g., 100 µg/mL) or a placebo (e.g., physiological sodium chloride).
-
The samples are incubated for a defined period (e.g., 4 hours).
-
At specific time points (e.g., 2 and 4 hours), aliquots are taken for analysis.
-
mRNA Analysis: Leukocytes are isolated, and total RNA is extracted. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA levels of various pro- and anti-inflammatory cytokines.[10][11]
-
Protein Analysis: The blood samples are centrifuged to obtain plasma or supernatant. The concentrations of specific cytokines (e.g., TNF-α and IL-6) are measured using a commercially available enzyme-linked immunosorbent assay (ELISA).[10][11]
-
Caption: Workflow for in vitro whole blood stimulation experiments.
2. In Vivo Mouse Model of Endotoxemia
-
Objective: To investigate the in vivo effects of this compound on LPS-induced inflammatory cytokine production.
-
Methodology:
-
Mice are injected with a sublethal dose of lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
The mice are then treated with this compound or a placebo.
-
Blood samples are collected at various time points after LPS injection.
-
Serum is separated from the blood samples.
-
The concentrations of inflammatory cytokines, such as TNF-α and IL-1β, in the serum are measured using ELISA.[4]
-
3. T-Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of human T-lymphocytes.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
The PBMCs are cultured in the presence of a polyclonal T-cell mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.
-
Different concentrations of this compound are added to the cell cultures.
-
The cells are incubated for a specific period (e.g., 72 hours).
-
T-cell proliferation is assessed using a standard method, such as the incorporation of radiolabeled thymidine (B127349) or a colorimetric assay (e.g., MTT assay).[6]
-
Conclusion and Future Directions
The early-stage research on this compound's immunomodulatory effects reveals a promising new dimension to this well-established antibiotic. Its ability to suppress pro-inflammatory cytokines, modulate immune cell function, and interfere with key signaling pathways suggests its potential as an adjunctive therapy in conditions characterized by excessive inflammation. However, it is crucial to note that the current evidence is largely preclinical.[1] Further research is warranted to fully elucidate the clinical relevance of these findings. Future studies should focus on:
-
Dose-response relationships: Establishing the optimal dosing of this compound for immunomodulatory effects in different clinical contexts.
-
Timing of administration: Investigating the impact of administering this compound before or after the onset of an inflammatory stimulus, as this has been shown to be a critical factor.[12]
-
Clinical trials: Conducting well-designed clinical trials to evaluate the efficacy of this compound as an immunomodulatory agent in relevant patient populations, such as those with sepsis or other inflammatory disorders.
References
- 1. Anti-inflammatory and immunomodulatory properties of fosfomycin: an overlooked potential in a well-known antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Veterinary Journal [openveterinaryjournal.com]
- 3. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fosfomycin alters lipopolysaccharide-induced inflammatory cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Immunomodulatory effect of fosfomycin on human B-lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fosfomycin: Uses and potentialities in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Immunomodulatory effects of fosfomycin in an endotoxin model in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Effects of Fosfomycin in Experimental Human Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the Phosphomycin Target Enzyme MurA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a critical chokepoint in bacterial peptidoglycan biosynthesis, making it a prime target for antibiotic development.[1][2][3][4] This enzyme catalyzes the first committed step in the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape.[4][5][6] The potent, broad-spectrum antibiotic fosfomycin (B1673569) exerts its bactericidal effect by specifically and irreversibly inhibiting MurA.[5][7] A comprehensive understanding of the structural and functional intricacies of MurA is paramount for the rational design of novel antibacterial agents and for combating the rise of antibiotic resistance.[2] This technical guide provides a detailed overview of the structural analysis of MurA, its interaction with fosfomycin, and the key experimental methodologies employed in its study.
MurA Structure and Function
MurA, also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, is a cytoplasmic enzyme that facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5][6][8] This reaction forms UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403), a crucial precursor for UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.[5]
Structurally, MurA from Escherichia coli is a 419-residue polypeptide that folds into two distinct globular domains connected by a linker.[4] The enzyme exhibits two principal conformations: an "open" state in the absence of substrates and a "closed" state upon binding to UNAG.[4] This induced-fit mechanism is critical for catalysis, as the binding of UNAG triggers a conformational change that prepares the active site for PEP binding.[5][9] A key feature of the active site is a flexible loop containing a highly conserved cysteine residue (Cys115 in E. coli), which plays a pivotal role in the catalytic mechanism and is the primary target of fosfomycin.[4][10]
Mechanism of Phosphomycin Inhibition
Fosfomycin functions as a structural analog of PEP, allowing it to competitively inhibit MurA.[5] Its inhibitory action is characterized by the formation of a stable, irreversible covalent bond with the thiol group of the active site Cysteine 115.[5][11] This reaction proceeds via a nucleophilic attack from the Cys115 residue on the C2 atom of fosfomycin's epoxide ring, resulting in the formation of a stable thioether linkage.[5] This covalent modification effectively blocks the active site, preventing the binding of PEP and halting peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death.[4][7] The presence of UNAG significantly enhances the rate of MurA inactivation by fosfomycin, suggesting that the "closed" conformation induced by UNAG binding optimally positions Cys115 for the nucleophilic attack.[5]
Quantitative Data
Table 1: Kinetic Parameters of MurA and Inhibition by Fosfomycin
| Organism | Substrate | Km (mM) | Inhibitor | IC50 (µM) | kinact (M-1s-1) | Notes | Reference(s) |
| Wolbachia endosymbiont of Brugia malayi | UDPAG | 0.03149 | - | - | - | [12] | |
| Wolbachia endosymbiont of Brugia malayi | PEP | 0.009198 | - | - | - | [12] | |
| Escherichia coli | - | - | Fosfomycin | 8.8 | - | Without UNAG | [5][9] |
| Enterobacter cloacae | - | - | Terreic acid | - | 130 | Requires UNAG | [13] |
| Escherichia coli | - | - | RWJ-3981 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |
| Escherichia coli | - | - | RWJ-140998 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |
| Escherichia coli | - | - | RWJ-110192 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |
Table 2: X-ray Crystallography Data for MurA Structures
| PDB ID | Organism | Resolution (Å) | Ligand(s) | Reference(s) |
| 3VCY | Vibrio fischeri | 1.93 | UNAG, Fosfomycin | [1][3][14] |
| 2RL2 | Haemophilus influenzae | - | UNAG, Fosfomycin | [1][14] |
| 1RYW | Enterobacter cloacae | - | Product complex with glycerol | [1] |
| 3KR6 | Enterobacter cloacae | - | Terreic acid | [13] |
Experimental Protocols
MurA Enzyme Inhibition Assay (Phosphate Release Assay)
This assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.[5]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor (e.g., Fosfomycin)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing MurA enzyme, UNAG, and the test inhibitor at various concentrations in the reaction buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding PEP to the mixture.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader to quantify the amount of Pi released.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
X-ray Crystallography for MurA Structure Determination
This protocol outlines the general steps for determining the three-dimensional structure of MurA in complex with its substrates or inhibitors.[1]
Materials:
-
Highly purified and concentrated MurA protein
-
Substrates (UNAG, PEP) and/or inhibitor (Fosfomycin)
-
Crystallization screens and reagents
-
Cryoprotectant (e.g., glycerol)
-
X-ray diffraction equipment (synchrotron beamline)
-
Data processing and structure refinement software
Procedure:
-
Cloning, Expression, and Purification: Clone the murA gene, express the protein in a suitable host (e.g., E. coli), and purify it to homogeneity using chromatography techniques.[1]
-
Crystallization:
-
Prepare the MurA protein solution to a high concentration (e.g., 10 mg/ml).[1]
-
Add the desired ligands (e.g., 5 mM UNAG and 2 mM fosfomycin) to the protein solution.[1]
-
Set up crystallization trials using vapor diffusion methods (sitting-drop or hanging-drop) with various crystallization screens.[1]
-
Incubate the crystallization plates at a constant temperature (e.g., 277 K or 298 K) and monitor for crystal growth.[1]
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process and scale the diffraction data.[1]
-
Solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain a high-resolution three-dimensional structure.
-
Visualizations
Caption: The catalytic cycle of the MurA enzyme.
Caption: The inhibitory pathway of fosfomycin on the MurA enzyme.
Caption: A typical workflow for studying MurA inhibition.
References
- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 7. Fosfomycin: A First-Line Oral Therapy for Acute Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phosphomycin Susceptibility Testing of E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the susceptibility of Escherichia coli to phosphomycin. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the development of new therapeutic strategies against multidrug-resistant pathogens.
Introduction
This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action and general lack of cross-resistance with other antibiotic classes have led to a renewed interest in its use for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections (UTIs) caused by E. coli.
A critical aspect of in vitro this compound susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[1] this compound enters the bacterial cell primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1] The expression of the UhpT transporter is induced by G6P.[1][2] Therefore, the addition of G6P to the test medium is essential to ensure the active transport of this compound into the bacterial cell, preventing falsely elevated minimum inhibitory concentration (MIC) results.[1] The standard concentration of G6P used in reference methods is 25 µg/mL.[1][3]
Key Experimental Methodologies
The reference standard for this compound susceptibility testing is agar (B569324) dilution.[3][4] However, disk diffusion and broth microdilution are more commonly used in clinical laboratories. It is important to note that broth-based testing methods are generally discouraged for this compound by CLSI and EUCAST due to reproducibility issues.[5][6]
Agar Dilution Method
The agar dilution method is the gold standard for determining the MIC of this compound.[4] It involves incorporating serial twofold dilutions of the antibiotic into Mueller-Hinton agar (MHA) supplemented with G6P.
Experimental Protocol:
-
Preparation of this compound Stock Solution: On the day of the test, prepare a stock solution of this compound from analytical grade powder, considering its potency. Dissolve the powder in a suitable sterile solvent like sterile purified water to a high concentration (e.g., 1280 µg/mL).[7]
-
Preparation of G6P-Supplemented Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions and sterilize. Cool the molten MHA to 45-50°C in a water bath. Add a sterile G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL.[7]
-
Preparation of this compound-Agar Plates: Prepare serial twofold dilutions of the this compound stock solution. For each concentration, add 1 part of the this compound dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) and pour into sterile petri dishes.[7] Allow the agar to solidify. Include a growth control plate containing G6P-supplemented MHA without any antibiotic.
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.[7]
-
Inoculation: Spot the standardized bacterial inoculum onto the surface of the this compound-agar plates, from the lowest to the highest antibiotic concentration, and onto the growth control plate. Each spot should deliver approximately 10⁴ CFU.[7]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth on the control plate should be confluent. Disregard a single colony or a faint haze.[7]
Disk Diffusion Method
The disk diffusion method is a simpler alternative for routine susceptibility testing.
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Disk Application: Aseptically apply a this compound disk containing 200 µg of this compound and 50 µg of G6P to the surface of the inoculated agar plate.[8][9]
-
Incubation: Incubate the plates at 37°C for 16 hours in ambient air.[8]
-
Reading and Interpretation: Measure the diameter of the zone of inhibition (ZOI) in millimeters. The interpretation of the results varies between CLSI and EUCAST guidelines. EUCAST recommends disregarding isolated colonies within the ZOI, while CLSI advises taking them into account.[8]
Broth Microdilution Method
While less favored for this compound, the broth microdilution method can be used to determine the MIC.
Experimental Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with G6P to a final concentration of 25 µg/mL.[10]
-
Plate Preparation: Aseptically dispense 50 µL of the supplemented CAMHB into each well of a 96-well microtiter plate.[10]
-
This compound Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions of the antibiotic in the microtiter plate by transferring 50 µL from one well to the next.[10]
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except for the sterility control well), bringing the final volume to 100 µL.[10] Include a growth control well (inoculum without antibiotic) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by the absence of turbidity.
Data Presentation
Table 1: CLSI and EUCAST Breakpoints for this compound against E. coli
| Guideline | Method | Susceptible | Intermediate | Resistant |
| CLSI | Disk Diffusion (Zone Diameter in mm) | ≥ 16 | 13 - 15 | ≤ 12[8][9][11] |
| Agar/Broth Dilution (MIC in µg/mL) | ≤ 64 | 128 | ≥ 256[8][9][11] | |
| EUCAST | Disk Diffusion (Zone Diameter in mm) | ≥ 24 | - | < 24[5][8] |
| Agar/Broth Dilution (MIC in µg/mL) | ≤ 32 | - | > 32[5][8] |
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing using E. coli ATCC® 25922™
| Method | QC Parameter | CLSI QC Range | EUCAST QC Range |
| Disk Diffusion | Zone Diameter (mm) | 22 - 30[8] | 22 - 30 |
| Agar Dilution | MIC (µg/mL) | 0.5 - 2[6][8] | 0.5 - 2 |
| Broth Microdilution | MIC (µg/mL) | 0.5 - 2[12] | 0.5 - 2 |
Visualizations
Caption: Agar Dilution Workflow for this compound Susceptibility Testing.
Caption: Disk Diffusion Workflow for this compound Susceptibility Testing.
Caption: Broth Microdilution Workflow for this compound Susceptibility Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. journals.asm.org [journals.asm.org]
- 4. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 5. Susceptibility of Clinical Isolates of Escherichia coli to Fosfomycin as Measured by Four In Vitro Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Multicenter Evaluation of the Novel ETEST Fosfomycin for Antimicrobial Susceptibility Testing of Enterobacterales, Enterococcus faecalis, and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models in Fosfomycin Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin (B1673569) is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis.[1][2] Its renewed importance in the era of multidrug-resistant (MDR) organisms necessitates a comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties to optimize dosing and minimize the emergence of resistance.[1] In vitro models are indispensable tools for simulating human PK profiles and studying the complex interactions between fosfomycin and bacteria over time.[1] This document provides detailed application notes and protocols for commonly employed in vitro models in fosfomycin research, including static time-kill assays, one-compartment models, and the hollow-fiber infection model (HFIM).
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Fosfomycin
The efficacy of fosfomycin is linked to several PK/PD indices, which can vary depending on the pathogen being studied. The most frequently evaluated indices are:
-
fAUC/MIC : The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. This index is often associated with the efficacy of fosfomycin against Pseudomonas aeruginosa.[1]
-
%T>MIC : The percentage of the dosing interval during which the free drug concentration remains above the MIC.[1]
-
%T>RIC : The percentage of the dosing interval during which the drug concentration is above the resistance inhibitory concentration. This index has been identified as a predictor of fosfomycin efficacy against E. coli, particularly in the presence of resistant subpopulations.[1][3]
Data Presentation: Quantitative Summary of Fosfomycin In Vitro Studies
The following tables summarize key quantitative data from various in vitro PK/PD studies of fosfomycin, providing a comparative overview of its activity and therapeutic targets.
Table 1: Fosfomycin Minimum Inhibitory Concentrations (MICs) against Various Pathogens
| Bacterial Species | MIC Range (mg/L) | Comments | Reference |
| Escherichia coli | 0.5 - 64 | Includes susceptible and resistant isolates. | [3] |
| Pseudomonas aeruginosa | 32 - >1024 | Often exhibits higher MICs compared to Enterobacterales. | [4] |
| Klebsiella pneumoniae | 1 - >1024 | Includes ESBL and carbapenem-resistant strains. | [5] |
| Staphylococcus aureus | ≤1 - 64 | Includes methicillin-resistant strains (MRSA). | [6] |
Table 2: Pharmacodynamic Targets for Fosfomycin from In Vitro Models
| Model | Bacterial Species | PK/PD Index | PD Target for Efficacy | Reference |
| One-Compartment | Escherichia coli | %T>RIC | 11.9 (stasis), 20.9 (1-log kill), 32.8 (2-log kill) | [1][7] |
| One-Compartment | Pseudomonas aeruginosa | fAUC/MIC | 489 (1-log reduction), 1024 (2-log reduction) | [1] |
| Hollow-Fiber | Escherichia coli | Dosing Regimen | 4, 8, and 12 g q8h regimens prevented resistance. | [1] |
| Hollow-Fiber | Pseudomonas aeruginosa | AUC/MIC & Time>MIC | AUC/MIC linked to bacterial killing. | [1] |
Table 3: Synergy of Fosfomycin with Other Antimicrobials in In Vitro Models
| Combination | Bacterial Species | Model | Observation | Reference |
| Fosfomycin + Amikacin | Escherichia coli | Hollow-Fiber | Rapidly decreased bacterial burden and prevented resistance. | [1] |
| Fosfomycin + Meropenem | Pseudomonas aeruginosa | Hollow-Fiber | Synergistic for bacterial killing and resistance suppression. | [1] |
| Fosfomycin + Meropenem | Klebsiella pneumoniae | Dilutional PK model | Reduced fosfomycin fAUC/MIC for static effect and suppressed resistance. | [1] |
Experimental Protocols
Protocol 1: Static Time-Kill Assay
This protocol outlines the procedure for conducting a static time-kill assay to evaluate the bactericidal activity of fosfomycin over a 24-hour period.
1. Materials
-
Bacterial isolate of interest
-
Fosfomycin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile culture tubes or flasks
-
Spectrophotometer or nephelometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
2. Media Preparation
-
Prepare CAMHB according to the manufacturer's instructions.
-
For fosfomycin testing, it is crucial to supplement the CAMHB with G6P to a final concentration of 25 mg/L. Fosfomycin enters bacterial cells via the G6P and glycerol-3-phosphate transporters.[3]
-
Prepare a stock solution of fosfomycin in a suitable sterile solvent.
3. Inoculum Preparation
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube of G6P-supplemented CAMHB.
-
Incubate at 35-37°C with shaking until the culture reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh, pre-warmed G6P-supplemented CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[3]
4. Assay Setup
-
Label sterile tubes for each condition:
-
Growth control (no antibiotic)
-
Fosfomycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC)
-
-
Add the appropriate concentrations of fosfomycin to the corresponding tubes containing the standardized bacterial inoculum.
5. Sampling and Bacterial Enumeration
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[3]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL.
6. Data Analysis
-
Calculate the log10 CFU/mL for each time point and condition.
-
Plot the log10 CFU/mL versus time for all conditions.
-
Synergy with a second antibiotic can be assessed by comparing the killing effect of the combination to that of the most active single agent. A ≥2-log10 decrease in CFU/mL by the combination is typically considered synergistic.
Protocol 2: One-Compartment In Vitro Model
This protocol describes a one-compartment model to simulate the PK profile of fosfomycin and evaluate its PD effect.
1. Materials
-
All materials listed for the Static Time-Kill Assay
-
Central compartment flask
-
Peristaltic pump
-
Fresh media reservoir
-
Waste container
-
Silicone tubing
2. Model Setup
-
The model consists of a central flask containing the bacterial culture in G6P-supplemented CAMHB.
-
A peristaltic pump circulates the medium.
-
Set up a system to introduce fresh, pre-warmed G6P-supplemented CAMHB into the central compartment and remove an equal volume of the culture medium to a waste container. This simulates drug clearance.
3. Inoculum Preparation
-
Prepare the bacterial inoculum as described in the Static Time-Kill Assay protocol, and add it to the central compartment.
4. Drug Administration and PK Simulation
-
Administer a bolus dose of fosfomycin to the central compartment to achieve the desired peak concentration (Cmax).
-
Simulate the desired half-life of fosfomycin by adjusting the flow rate of the peristaltic pump, which controls the rate of addition of fresh medium and removal of the drug-containing medium.
5. Sampling and Analysis
-
Collect samples from the central compartment at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[1]
-
Determine the bacterial concentration in each sample by serial dilution and plating as described in the Static Time-Kill Assay protocol.[1]
-
Optionally, measure the fosfomycin concentration in the samples using a validated analytical method such as LC-MS/MS to confirm the simulated PK profile.
Protocol 3: Hollow-Fiber Infection Model (HFIM)
The HFIM is a more sophisticated two-compartment dynamic model that allows for long-term experiments and the study of resistance development.
1. Materials
-
All materials for the one-compartment model
-
Hollow-fiber cartridge
-
Programmable syringe pump for drug infusion
-
Second peristaltic pump for waste removal
2. Model Setup
-
The HFIM consists of a central reservoir containing fresh G6P-supplemented CAMHB, which is pumped through the hollow fibers.
-
The bacterial culture is inoculated into the extracapillary space of the hollow-fiber cartridge.[1]
-
A separate programmable syringe pump infuses the drug into the central reservoir.
-
Another pump removes waste from the central reservoir to simulate drug clearance.[1]
3. Inoculum Preparation
-
Prepare a high-density bacterial inoculum (e.g., 10^7 - 10^8 CFU/mL) and inoculate it into the extracapillary space of the hollow-fiber cartridge.
4. Drug Administration and PK Simulation
-
Use the programmable syringe pump to administer fosfomycin into the central reservoir, simulating human pharmacokinetic profiles (e.g., a specific half-life and dosing interval).[1]
5. Sampling and Analysis
-
Collect samples from the extracapillary space of the cartridge at specified time points over several days.
-
Determine the total bacterial population by plating on non-selective agar.
-
Determine the resistant subpopulation by plating on agar containing a known concentration of fosfomycin.
-
Measure fosfomycin concentrations in the central reservoir and/or the extracapillary space using LC-MS/MS to verify the PK profile.
Mandatory Visualizations
Caption: Workflow for in vitro PK/PD modeling of fosfomycin.
Caption: Fosfomycin's mechanism and resistance pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the Pharmacokinetic-Pharmacodynamic Relationships for Fosfomycin Efficacy Using an In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phosphomycin in Treating Multidrug-Resistant Pseudomonas aeruginosa
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents, posing a significant threat in clinical settings.[1] Multidrug-resistant (MDR) strains of P. aeruginosa are of particular concern, often leading to limited therapeutic options.[2][3] Fosfomycin (B1673569), a broad-spectrum antibiotic with a unique mechanism of action that inhibits the initial step of peptidoglycan biosynthesis, has re-emerged as a promising therapeutic agent, especially in combination therapies for MDR infections.[2][3][4] This document provides detailed application notes and protocols for the investigation of phosphomycin's efficacy against MDR P. aeruginosa.
Mechanism of Action and Resistance
Fosfomycin exerts its bactericidal effect by inactivating the enzyme MurA, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Resistance to this compound in P. aeruginosa can arise through various mechanisms, including mutations in the chromosomal glpT gene, which encodes the glycerol-3-phosphate transporter responsible for this compound uptake, and the overexpression of the fosA gene, which encodes a this compound-modifying enzyme.[1]
In Vitro Synergy of this compound with Other Antibiotics
Due to the potential for resistance development, this compound is often investigated in combination with other antibiotics to enhance efficacy and reduce the emergence of resistance.[6] The synergistic effects of this compound with various classes of antibiotics against MDR P. aeruginosa have been demonstrated in numerous studies.
Quantitative Synergy Data
The following tables summarize the in vitro synergistic activity of this compound in combination with other antibiotics against P. aeruginosa. Synergy is often determined using the checkerboard method and calculating the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.[4][7]
Table 1: Synergy of this compound with Beta-Lactams against P. aeruginosa
| Combination Agent | Number of Isolates | Synergy Rate (%) | Mean FIC Index | Reference |
| Piperacillin | - | 80.0 | 0.48 | [8] |
| Cefoperazone | - | 85.0 | 0.42 | [8] |
| Cefsulodin | - | 82.6 | 0.46 | [8] |
| Ceftazidime | - | 51.9 | - | [5] |
| Ceftolozane/tazobactam | - | 50.0 | - | [5] |
| Meropenem | 5 | >25 (overall with β-lactams) | - | [3] |
Table 2: Synergy of this compound with Aminoglycosides against P. aeruginosa
| Combination Agent | Number of Isolates | Synergy Rate (%) | Key Findings | Reference |
| Amikacin | - | - | Significant synergistic effect | [2] |
| Isepamicin | - | - | Significant synergistic effect | [2] |
| Tobramycin (B1681333) | - | - | Combination improved bacterial killing | [6] |
| Amikacin | 120 | 12 | Synergistic effect observed | [9] |
Table 3: Synergy of this compound with Other Antibiotics against P. aeruginosa
| Combination Agent | Number of Isolates | Synergy Rate (%) | Key Findings | Reference |
| Ciprofloxacin | 120 | 40 | Synergistic effect observed | [9] |
| Colistin | 20 (MBL-producing) | 65.0 | Potent synergistic activity | [10] |
| Rifampin | - | 100 | Strong synergistic effects against CRPA | [11] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of this compound against P. aeruginosa.[12]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Glucose-6-phosphate (G6P) solution (25 mg/mL, sterile)
-
This compound powder
-
96-well microtiter plates
-
P. aeruginosa isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or CAMHB
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Supplement CAMHB with G6P to a final concentration of 25 µg/mL.
-
This compound Dilution: Prepare serial two-fold dilutions of this compound in G6P-supplemented CAMHB in the 96-well plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy Testing
This protocol outlines the checkerboard method to assess the synergistic effect of this compound with another antibiotic.[13]
Materials:
-
Same as for broth microdilution, plus a second antibiotic.
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antibiotic along the y-axis in G6P-supplemented CAMHB.
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the broth microdilution protocol.
-
Incubation: Incubate the plate under the same conditions (35 ± 2°C for 16-20 hours).
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.[3][14]
Materials:
-
G6P-supplemented CAMHB
-
This compound and combination antibiotic
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
Apparatus for colony counting (e.g., agar (B569324) plates, automated counter)
Procedure:
-
Inoculum Preparation: Grow the bacterial culture to the early logarithmic phase and dilute to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in pre-warmed, G6P-supplemented CAMHB.
-
Experimental Setup: Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 4x MIC)
-
Combination antibiotic alone (at a specified concentration, e.g., 1x MIC)
-
This compound and the combination antibiotic together.
-
-
Incubation and Sampling: Incubate the tubes/flasks in a shaking incubator at 35 ± 2°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Bacterial Viability Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
References
- 1. Synergy of fosfomycin with beta-lactam antibiotics against staphylococci and aerobic gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effects of aminoglycosides and fosfomycin on Pseudomonas aeruginosa in vitro and biofilm infections in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. autismobrasil.org [autismobrasil.org]
- 5. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Synergistic activities of combinations of beta-lactams, fosfomycin, and tobramycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro activity of fosfomycin, alone or in combination, against clinical isolates of carbapenem resistant Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial and antibiofilm activities of fosfomycin combined with rifampin against carbapenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Synthesis of Novel Phosphomycin Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of novel phosphomycin derivatives. This compound, a broad-spectrum antibiotic with a unique mode of action, continues to be a scaffold of significant interest in the development of new anti-infective agents. These notes cover key synthetic strategies, including functionalization of the phosphonic acid group and modifications of the epoxide ring, to generate derivatives with potentially improved efficacy, pharmacokinetic properties, and spectrum of activity.
Introduction to this compound and its Derivatives
This compound is a potent antibiotic that exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA, which is crucial for the early stages of bacterial cell wall biosynthesis.[1][2][3] Its unique epoxide ring and phosphonic acid moiety are essential for its activity but also present opportunities for chemical modification to overcome challenges such as bacterial resistance and to enhance its therapeutic profile. The synthesis of novel derivatives aims to explore the structure-activity relationship (SAR) of the this compound scaffold, leading to the development of next-generation antibiotics.
Mechanism of Action: Irreversible Inhibition of MurA
This compound acts as a phosphoenolpyruvate (B93156) (PEP) analogue, covalently binding to a cysteine residue (Cys115 in E. coli) in the active site of MurA.[2][3] This irreversible binding inactivates the enzyme, thereby blocking the synthesis of peptidoglycan, an essential component of the bacterial cell wall.
Caption: Mechanism of MurA inhibition by this compound.
Key Synthetic Strategies and Protocols
Several synthetic routes have been established for this compound and its derivatives. The choice of strategy often depends on the desired stereochemistry and the nature of the target derivative. The three main approaches are:
-
Epoxidation of (Z)-1-Propenylphosphonates: A classic and versatile method.
-
Ring Closure of 1,2-Dihydroxypropylphosphonate Derivatives: Often employed for stereoselective syntheses.
-
Ring Closure of Halohydrinphosphonates: An alternative route to the epoxide ring.
Application Note 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation and Ring Closure
This method provides a stereocontrolled route to this compound, leveraging the reliability of the Sharpless asymmetric dihydroxylation to establish the required stereocenters. The resulting diol is then converted to the epoxide.
Caption: Workflow for this compound synthesis via Sharpless dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Dibenzyl (E)-prop-1-enylphosphonate
-
Materials: Dibenzyl (E)-prop-1-enylphosphonate, AD-mix-α, t-butanol, water, methanesulfonyl chloride, triethylamine (B128534), potassium carbonate, dichloromethane (B109758), ethyl acetate (B1210297), hexane, magnesium sulfate.
-
Procedure: a. To a stirred solution of dibenzyl (E)-prop-1-enylphosphonate (1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C, add AD-mix-α (1.4 g). b. Stir the mixture vigorously at 0 °C for 24 hours. c. Quench the reaction by adding sodium sulfite (B76179) (1.5 g) and stir for an additional hour at room temperature. d. Extract the aqueous layer with ethyl acetate (3 x 20 mL). e. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to afford dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate.
Protocol for Ring Closure to this compound
-
Procedure: a. Dissolve the diol (1 mmol) in dichloromethane (10 mL) and cool to 0 °C. b. Add triethylamine (1.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 mmol). c. Stir the reaction mixture at 0 °C for 1 hour. d. Add potassium carbonate (3 mmol) and stir at room temperature for 12 hours. e. Filter the reaction mixture and concentrate the filtrate under reduced pressure. f. Purify the crude product by chromatography to yield the this compound derivative.
Application Note 2: Synthesis of Fosfomycin (B1673569) Trometamol
Fosfomycin trometamol is a salt of this compound with improved oral bioavailability.[4] Its synthesis involves the reaction of a this compound salt with tromethamine.
Caption: Synthesis of Fosfomycin Trometamol.
Experimental Protocol: Preparation of Fosfomycin Trometamol
-
Materials: Levo-phosphomycin dextro-amine salt, tromethamine, absolute ethanol, methanesulfonic acid.
-
Procedure: a. Dissolve tromethamine (25.7 g) in absolute ethanol (200 g) by heating to 70-73 °C to obtain solution A.[2] b. Dissolve levo-phosphomycin dextro-amine salt (57.2 g) in absolute ethanol (343 g) by heating to 50-55 °C to obtain solution B.[2] c. Mix solutions A and B and stir. d. Prepare an alcoholic solution of methanesulfonic acid. e. Under stirring, add the methanesulfonic acid solution to the mixed salt solution. f. After the addition is complete, continue stirring and cool the mixture to induce crystallization. g. Filter the crude wet product, refine by recrystallization from alcohol, and dry under vacuum to obtain pure fosfomycin trometamol.[2]
Application Note 3: Synthesis of (Z)-1-Propenylphosphonic Acid
(Z)-1-propenylphosphonic acid is a key precursor for several this compound synthesis routes. Its preparation can be achieved from propargyl alcohol.
Experimental Protocol: Synthesis of (Z)-1-Propenylphosphonic Acid
-
Materials: Propargyl alcohol, phosphorus trichloride (B1173362), benzene.
-
Procedure: a. React propargyl alcohol with an excess of phosphorus trichloride at an elevated temperature to form 2-propynylphosphorodichloridite.[5] b. Thermally rearrange the 2-propynylphosphorodichloridite to propadienylphosphonic dichloride.[5] c. Catalytically hydrogenate the propadienylphosphonic dichloride to cis-1-propenylphosphonic dichloride.[5] d. Hydrolyze the cis-1-propenylphosphonic dichloride with water to yield cis-propenylphosphonic acid.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of this compound and its derivatives.
Table 1: Yields of this compound Synthesis and Key Intermediates
| Synthetic Step/Derivative | Starting Material | Yield (%) | Reference |
| Dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate | Dibenzyl (E)-prop-1-enylphosphonate | 65 | [6] |
| Fosfomycin Trometamol (crude) | This compound Phenylethylamine Salt | 91.61 - 94.32 | [7] |
| 1,2-Dihydroxypropyl Phosphonic Acid | Fosfomycin Disodium Salt | 76 | [8] |
| Fosfomycin Trometamol | Fosfomycin diamino butantriol | 95.1 - 97.8 | [9] |
Table 2: Biological Activity of this compound and Derivatives
| Compound | Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| This compound | E. coli MurA | 9.63 ± 0.58 | [10] | |
| Fosfomycin Trometamol | Enterobacterales | 8 (EUCAST Breakpoint) | [4] | |
| Cefmetazole + Fosfomycin (1.56 µg/mL) | Methicillin-resistant S. aureus | 1.56 - 50 (Cefmetazole) | [4] |
Conclusion
The synthetic methodologies outlined in these application notes provide a robust foundation for the laboratory-scale production of this compound and its novel derivatives. The provided protocols offer detailed guidance for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of the this compound scaffold is a promising avenue for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. Method for conveniently preparing fosfomycin trometamol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN108997424B - Simple method for preparing fosfomycin trometamol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3733356A - Process for the preparation of cis-1-propenylphosphonic acid - Google Patents [patents.google.com]
- 6. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102659842A - New method for synthesizing fosfomycin trometamol - Google Patents [patents.google.com]
- 8. Fosfomycin and Its Derivatives: New Scale Inhibitors for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020147160A1 - Method for preparing fosfomycin trometamol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Phosphomycin in Combination Therapy for Systemic Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the re-evaluation of older antibiotics with unique mechanisms of action, such as phosphomycin, has become a critical strategy. This compound, a broad-spectrum bactericidal agent, inhibits the initial step of peptidoglycan synthesis by irreversibly inactivating the MurA enzyme.[1] Its distinct mode of action and favorable safety profile make it an attractive candidate for combination therapy, particularly for difficult-to-treat systemic infections caused by MDR bacteria.[2]
These application notes provide a comprehensive overview of the use of this compound in combination therapy. They include a summary of synergistic interactions, detailed protocols for in vitro synergy testing, and a discussion of the underlying mechanisms of action.
Data Presentation: In Vitro Synergy of this compound Combinations
The following tables summarize the quantitative data from in vitro synergy studies of this compound in combination with other antibiotics against various Gram-positive and Gram-negative pathogens. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and a significant reduction in bacterial count in time-kill assays.
Table 1: Synergistic Activity of this compound Combinations Against Gram-Negative Bacteria
| Bacterial Species | Combination Agent | This compound MIC (μg/mL) | Combination Agent MIC (μg/mL) | This compound MIC in Combination (μg/mL) | Combination Agent MIC in Combination (μg/mL) | FICI | Interaction | Reference |
| Pseudomonas aeruginosa | Meropenem (B701) | - | - | - | - | - | Synergy (≥2 log10 reduction) | [3][4] |
| Pseudomonas aeruginosa | Ceftazidime | - | - | - | - | - | Synergy (≥2 log10 reduction) | [5] |
| Klebsiella pneumoniae | Ceftazidime-avibactam | >1024 | 2 | 32 | 0.5 | 0.28 | Synergy | [6] |
| Klebsiella pneumoniae | Meropenem | >1024 | 128 | 64 | 8 | 0.19 | Synergy | [6] |
| Klebsiella pneumoniae | Colistin | >1024 | 2 | 128 | 1 | 0.63 | Additive | [6] |
| Acinetobacter baumannii | Meropenem | - | - | - | - | - | Synergy | [5] |
Table 2: Synergistic Activity of this compound Combinations Against Gram-Positive Bacteria
| Bacterial Species | Combination Agent | This compound MIC (μg/mL) | Combination Agent MIC (μg/mL) | This compound MIC in Combination (μg/mL) | Combination Agent MIC in Combination (μg/mL) | FICI | Interaction | Reference |
| Staphylococcus aureus (MRSA) | Daptomycin | 4 | 1 | - | - | - | Synergy | [7] |
| Staphylococcus aureus (MRSA) | Rifampin | - | - | - | - | - | Synergy | [8] |
| Staphylococcus aureus (MRSA) | Ciprofloxacin | - | - | - | - | - | Synergy | [8] |
| Enterococcus faecium | Daptomycin | - | - | - | - | ≤0.5 | Synergy | [9] |
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
a. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 µg/mL glucose-6-phosphate (G6P) for this compound testing.
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
b. Protocol:
-
Antibiotic Dilution:
-
Dispense 50 µL of supplemented CAMHB into each well of a 96-well plate.
-
Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of the partner antibiotic alone (for MIC determination).
-
Row H should contain serial dilutions of this compound alone (for MIC determination).
-
Well H12 serves as the growth control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Dilute the suspension in supplemented CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
a. Materials:
-
Flasks or tubes for bacterial culture
-
Supplemented CAMHB (as described above)
-
This compound and partner antibiotic stock solutions
-
Bacterial inoculum
-
Sterile saline or PBS for serial dilutions
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Incubator (35-37°C)
-
Shaker (optional)
b. Protocol:
-
Inoculum Preparation:
-
Grow the test organism in supplemented CAMHB to the logarithmic phase.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare flasks/tubes containing supplemented CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a specified concentration, e.g., 1x or 4x MIC)
-
Partner antibiotic alone (at a specified concentration)
-
This compound and partner antibiotic in combination
-
-
-
Incubation and Sampling:
-
Inoculate each flask/tube with the prepared bacterial suspension.
-
Incubate at 35-37°C, with shaking if appropriate for the organism.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask/tube.
-
-
Bacterial Enumeration:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation:
-
Synergy: A ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
-
Bactericidal activity: A ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Mechanism of Action and Resistance
Experimental Workflow: Checkerboard Assay
References
- 1. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the in vitro interaction of fosfomycin and meropenem against metallo-β-lactamase-producing Pseudomonas aeruginosa using Etest and time-kill assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Bactericidal Activity of Fosfomycin in Combination with Selected Antimicrobial Comparison Agents Tested against Gram-Negative Bacterial Strains by Using Time-Kill Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of Fosfomycin Combinations Against Metallo-β-Lactamase-Producing Klebsiella pneumoniae and Pseudomonas aeruginosa Clinical Isolates | MDPI [mdpi.com]
- 7. Fosfomycin-daptomycin and other fosfomycin combinations as alternative therapies in experimental foreign-body infection by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of fosfomycin against 'problem' gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimizing Phosphomycin Dosage for In Vitro Biofilm Eradication Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This heightened resistance is attributed to the protective extracellular polymeric substance (EPS) matrix and the unique physiological state of the embedded bacteria.[1] Phosphomycin, a broad-spectrum antibiotic, inhibits the initial step of bacterial cell wall biosynthesis and has garnered interest for its potential against biofilm-associated infections.[2][3] However, standard susceptibility testing methods, like disk diffusion and broth microdilution, are often unreliable for biofilms, necessitating specialized assays to determine effective dosages for eradication.[1]
These application notes provide detailed protocols for optimizing this compound dosage in in vitro biofilm eradication assays, focusing on the crystal violet (CV) method for biomass quantification and the determination of the Minimum Biofilm Eradication Concentration (MBEC).
Data Presentation
Optimizing this compound Concentration for Biofilm Eradication
The efficacy of this compound against biofilms is highly dependent on the bacterial species, the strength of the biofilm producer, and the concentration of the antibiotic. Sub-inhibitory concentrations of this compound may, in some cases, even enhance biofilm formation, highlighting the critical need for careful dose selection.[1][4]
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Various Bacterial Species. [2]
| Bacterial Species | Biofilm Producer Strength | MBIC (µg/mL) | MBEC (µg/mL) |
| Escherichia coli (UPEC) | Weak | 128 | 256 |
| Escherichia coli (UPEC) | Moderate | 256 | 512 |
| Escherichia coli (UPEC) | Strong | 512 | >1024 |
| Pseudomonas aeruginosa | Moderate | 512 | >1024 |
| Staphylococcus aureus (MSSA) | Strong | 256 | 1024 |
| Staphylococcus aureus (MRSA) | Strong | 512 | >1024 |
Table 2: Degradative Activity of this compound against Multidrug-Resistant Uropathogenic E. coli (MDR UPEC) Biofilms. [5]
| Biofilm Producer Strength | This compound Degradation Concentration (DC50) Range (µg/mL) |
| Weak | 164.4 – 523.1 |
| Moderate | 403.1 – 751.4 |
| Strong | 523.9 – 980.1 |
Table 3: Biofilm Inhibitory Concentration (BIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Community-Acquired Staphylococcus aureus. [6]
| Parameter | Concentration (µg/mL) |
| Biofilm Inhibitor Concentration (BIC) | 8 |
| Minimum Biofilm Eradication Concentration (MBEC) | 32 |
Table 4: Synergistic Effects of this compound with Other Antibiotics against Biofilms.
| Combination | Bacterial Species | Effect |
| This compound + Meropenem (B701) | Multidrug-resistant E. coli | 68% synergy in biofilm inhibition.[7] |
| This compound + Amikacin | Multidrug-resistant E. coli | 58% synergy in biofilm inhibition.[7] |
| This compound + Colistin | Pseudomonas aeruginosa | High inhibition rates of biofilm formation.[8] |
| This compound + Cefepime | Pseudomonas aeruginosa | High inhibition rates of biofilm formation.[8] |
| This compound + Ceftazidime | Pseudomonas aeruginosa | High inhibition rates of biofilm formation.[8] |
Experimental Protocols
Protocol 1: Crystal Violet Biofilm Assay for Biomass Quantification
This protocol details the steps for quantifying biofilm formation and its reduction by this compound using the crystal violet staining method.[1][2]
Materials:
-
96-well flat-bottom sterile microtiter plate
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound and any other test compounds
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the desired bacterial strain. Dilute the culture in fresh medium to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[1]
-
Plate Setup for Biofilm Formation: Add 200 µL of the standardized bacterial suspension into each well of a 96-well microtiter plate.[2] Include negative control wells with sterile medium only.
-
Incubation for Biofilm Formation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[1][2]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells.[1] After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[1][2]
-
Final Washing: Discard the crystal violet solution and wash the plate again with PBS or water until the water runs clear.[1]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[1][2] Incubate for 10-15 minutes at room temperature.[1]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-590 nm using a plate reader.[1]
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.[1][2]
Materials:
-
Same materials as the Crystal Violet Biofilm Assay.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (Steps 1-3).
-
Antibiotic Treatment: After the incubation period for biofilm formation, carefully remove the planktonic culture. Wash the wells once with PBS.
-
Serial Dilution: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.[2] Concentrations may range from 1024 µg/mL to 2 µg/mL.[2] Include a growth control well with no antibiotic.
-
Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.[2]
-
Viability Assessment:
-
Method A: Regrowth: After incubation with the antibiotic, remove the antibiotic-containing medium and wash the wells with PBS. Add fresh, antibiotic-free medium and incubate for a further 24 hours to allow any surviving bacteria to regrow.[1] The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth, which can be assessed by measuring the OD₆₀₀.[1]
-
Method B: Crystal Violet Staining: Alternatively, the remaining biofilm can be quantified using the crystal violet method described in Protocol 1 (Steps 4-8).[1]
-
Mandatory Visualization
Caption: Workflow for this compound Biofilm Eradication Assay.
Caption: Troubleshooting logic for this compound biofilm assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficacy of Fosfomycin against Planktonic and Biofilm-Associated MDR Uropathogenic Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. An in vitro experimental study of the effect of fosfomycin in combination with amikacin, ciprofloxacin or meropenem on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Phosphomycin's Off-Target Effects in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for state-of-the-art methodologies to identify and characterize the off-target effects of the antibiotic phosphomycin in bacteria. Understanding these off-target interactions is crucial for elucidating mechanisms of resistance, predicting potential toxicities, and guiding the development of more effective antimicrobial strategies.
Introduction
This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis by targeting the enzyme MurA.[1][2] However, the emergence of resistance and the potential for off-target effects necessitate a deeper understanding of its molecular interactions within the bacterial cell. Off-target effects can contribute to unanticipated physiological changes, the development of resistance through non-canonical pathways, and potential synergistic or antagonistic interactions with other drugs.
This document outlines three primary approaches for identifying this compound's off-target effects:
-
Genomic Approaches: Analyzing the genomes of this compound-resistant mutants to identify genetic alterations that confer resistance, independent of the primary target, MurA.
-
Proteomic Approaches: Employing advanced mass spectrometry-based techniques to identify proteins that directly interact with this compound or whose stability or activity is altered in its presence.
-
Chemical Biology Approaches: Utilizing modified this compound probes to directly capture and identify interacting proteins.
Data Presentation: Quantitative Analysis of this compound Resistance
The following tables summarize quantitative data from studies on this compound resistance, linking specific genetic mutations to the level of resistance, as indicated by the Minimum Inhibitory Concentration (MIC).
Table 1: Mutations Associated with this compound Resistance in Escherichia coli
| Gene | Mutation/Variation | MIC (µg/mL) | Reference |
| glpT | E448K | 1 - 16 (in the absence of fosA) | [3] |
| uhpT | E350Q | 1 - >256 | [3] |
| cyaA | Various mutations | 1 - 16 (in the absence of fosA) | [3] |
| ptsI | Various mutations | 1 - 16 (in the absence of fosA) | [3] |
| fosA | Presence of gene | >256 | [3] |
Table 2: Mutations Associated with this compound Resistance in Klebsiella pneumoniae
| Gene | Mutation/Variation | MIC (µg/mL) | Reference |
| uhpT | E350Q | 1 - 256 | [3] |
| fosA5 | Presence of gene | 1 - 256 | [3] |
| fosA6 | Presence of gene | 1 - 256 | [3] |
Table 3: Mutations and Genes Associated with this compound Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)
| Gene | Mutation/Variation | MIC (µg/mL) | Reference |
| fosB | Presence of gene | 128 - >2048 | [4][5] |
| murA | G257D (Type I) | Not specified | [4][5] |
| murA | Deletion at position 717 (Type III) | Not specified | [4][5] |
| uhpT | A279V (Type I) | Not specified | [4][5] |
| uhpT | F267L/L281X (Type III) | Not specified | [4][5] |
| glpT | A434V (Type I) | Not specified | [4][5] |
| glpT | W147X (Type II) | Not specified | [4][5] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Genomic Analysis of this compound-Resistant Mutants via Whole-Genome Sequencing (WGS)
This protocol outlines the steps for identifying mutations that confer this compound resistance through the sequencing of bacterial genomes.
1. Generation of this compound-Resistant Mutants a. Grow a susceptible bacterial strain (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton Broth) to mid-log phase. b. Plate serial dilutions of the culture onto agar (B569324) plates containing sub-inhibitory and inhibitory concentrations of this compound (e.g., 4x, 8x, and 16x the MIC). c. Incubate the plates at 37°C for 24-48 hours. d. Select single colonies that grow on the this compound-containing plates. e. Purify the selected colonies by re-streaking on fresh this compound-containing agar plates. f. Confirm the increased MIC of the resistant mutants using standard broth microdilution or agar dilution methods.
2. Genomic DNA Extraction a. Culture the confirmed resistant mutants and the parental susceptible strain overnight in a suitable broth medium. b. Pellet the bacterial cells by centrifugation. c. Extract high-quality genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions for Gram-negative or Gram-positive bacteria. d. Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
3. Whole-Genome Sequencing a. Prepare sequencing libraries from the extracted genomic DNA using a commercial kit (e.g., Nextera XT Library Preparation Kit, Illumina). b. Perform paired-end sequencing on an Illumina platform (e.g., MiSeq or NextSeq) to generate high-quality short reads.
4. Bioinformatic Analysis a. Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences using tools like Trimmomatic. b. Read Mapping: Align the trimmed reads from the resistant mutants to the reference genome of the parental susceptible strain using a tool like BWA or Bowtie2. c. Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) using a variant caller such as GATK or SAMtools. d. Annotation: Annotate the identified variants to determine the affected genes and the nature of the mutations (e.g., missense, nonsense, frameshift) using a tool like SnpEff or ANNOVAR. e. Comparative Genomics: Compare the mutations found in independently isolated resistant mutants to identify commonly mutated genes, which are strong candidates for conferring this compound resistance.
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol describes the use of TPP to identify proteins that are thermally stabilized or destabilized upon binding to this compound.[6][7]
1. Cell Culture and Treatment a. Grow the bacterial strain of interest to mid-log phase in a suitable medium. b. Split the culture into two aliquots: one for treatment with a high concentration of this compound and one for a vehicle control. c. Incubate both cultures under appropriate conditions for a defined period to allow for drug uptake and binding.
2. Heat Treatment and Lysis a. Divide each culture (this compound-treated and control) into multiple small aliquots. b. Heat each aliquot to a different temperature in a temperature gradient (e.g., 10-12 temperatures ranging from 37°C to 70°C) for a short duration (e.g., 3 minutes). c. Immediately cool the samples on ice. d. Lyse the cells using a method suitable for the bacterial species (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
3. Isolation of Soluble Proteins a. Centrifuge the lysates at high speed (e.g., 100,000 x g) at 4°C to pellet the aggregated, denatured proteins and cell debris. b. Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Digestion and TMT Labeling a. Quantify the protein concentration in each supernatant. b. Reduce, alkylate, and digest the proteins into peptides using trypsin. c. Label the peptides from each temperature point with a different isobaric Tandem Mass Tag (TMT) reagent, allowing for multiplexed analysis. d. Pool the labeled peptide samples.
5. LC-MS/MS Analysis a. Analyze the pooled, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).
6. Data Analysis a. Identify and quantify the relative abundance of each protein at each temperature point using the TMT reporter ion intensities. b. For each protein, plot the relative soluble fraction as a function of temperature to generate a melting curve. c. Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the this compound-treated and control samples. d. Identify proteins with a significant shift in their Tm upon this compound treatment as potential direct or indirect targets.
Protocol 3: Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol provides a general framework for using ABPP to identify enzymes whose activity is affected by this compound.[8][9][10]
1. Probe Selection and Synthesis a. This compound itself is a reactive molecule that covalently modifies its target MurA. For off-target identification, a this compound-based probe can be synthesized. This probe would ideally contain a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for in-gel detection) and a linker that does not disrupt the reactive epoxide ring. b. Alternatively, a competitive ABPP approach can be used with broad-spectrum probes that target classes of enzymes.
2. Proteome Labeling a. Competitive ABPP: i. Prepare bacterial lysates or use intact cells. ii. Pre-incubate the proteome with varying concentrations of this compound or a vehicle control. iii. Add a broad-spectrum activity-based probe that targets a class of enzymes of interest (e.g., serine hydrolases, ATPases). iv. Incubate to allow the probe to label the active enzymes that are not inhibited by this compound. b. Direct ABPP with a this compound Probe: i. Incubate the proteome with the this compound-based probe.
3. Detection and Identification of Labeled Proteins a. In-Gel Fluorescence Scanning: i. If a fluorescently tagged probe is used, separate the labeled proteins by SDS-PAGE. ii. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the this compound-treated sample compared to the control indicates target engagement. b. Mass Spectrometry-Based Identification: i. If a biotin-tagged probe is used, enrich the labeled proteins using streptavidin-coated beads. ii. Wash the beads to remove non-specifically bound proteins. iii. Elute the bound proteins or perform on-bead digestion with trypsin. iv. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were labeled by the probe. In a competitive experiment, proteins that show reduced labeling in the presence of this compound are potential targets.
Protocol 4: Affinity Purification of this compound-Binding Proteins
This chemical biology protocol uses an immobilized form of this compound to capture its binding partners from a bacterial lysate.
1. Preparation of Affinity Resin a. Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). b. Couple the this compound derivative to the beads according to the manufacturer's protocol. c. Block any remaining active sites on the beads to prevent non-specific binding. d. Prepare a control resin with the linker and blocking agent but without this compound.
2. Preparation of Bacterial Lysate a. Grow the bacterial strain of interest to a high density. b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cell debris.
3. Affinity Purification a. Incubate the clarified lysate with the this compound-conjugated resin and the control resin separately. b. Allow binding to occur with gentle agitation at 4°C. c. Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification a. Elute the bound proteins from the resins using a competitive eluent (e.g., high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise protein bands that are present in the eluate from the this compound resin but absent or significantly reduced in the eluate from the control resin. d. Identify the proteins in the excised bands by in-gel digestion with trypsin followed by LC-MS/MS analysis.
Conclusion
The identification of this compound's off-target effects is a multifaceted endeavor that benefits from the integration of genomic, proteomic, and chemical biology approaches. The protocols provided herein offer a comprehensive toolkit for researchers to systematically investigate these interactions. By identifying the full spectrum of this compound's molecular targets, the scientific community can better understand its mechanisms of action and resistance, paving the way for the rational design of next-generation antibiotics and combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of fosfomycin resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence of fosfomycin resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus | springermedizin.de [springermedizin.de]
- 6. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling in bacteria: probing protein state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling in bacteria: Applications for identification of therapeutic targets and characterization of microbial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Studying Fosfomycin Resistance in Laboratory Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and studying fosfomycin (B1673569) resistance in common laboratory bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The methodologies outlined below are essential for understanding the mechanisms of resistance, evaluating the efficacy of new antimicrobial agents, and developing strategies to combat the emergence of drug-resistant pathogens.
Introduction to Fosfomycin Resistance
Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan biosynthesis by targeting the MurA enzyme.[1][2] Its unique mechanism of action makes it a valuable therapeutic option against multidrug-resistant bacteria. However, the emergence of fosfomycin resistance poses a significant clinical challenge. Resistance to fosfomycin in bacteria primarily arises through three main mechanisms:
-
Impaired Antibiotic Transport: Fosfomycin enters the bacterial cell through the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[2] Mutations that inactivate or reduce the expression of the genes encoding these transporters (glpT and uhpT) are a major cause of resistance.[2]
-
Modification of the Drug Target: Point mutations in the murA gene, which encodes the target enzyme MurA, can reduce the binding affinity of fosfomycin, leading to resistance.[2]
-
Enzymatic Inactivation: Bacteria can acquire genes (fos genes) that encode enzymes capable of inactivating fosfomycin, often through the addition of a chemical group to the antibiotic molecule.[1][3]
Experimental Protocols
Protocol 1: Induction of Fosfomycin Resistance by Experimental Evolution
This protocol describes a method for generating fosfomycin-resistant mutants in the laboratory through serial passage in the presence of increasing concentrations of the antibiotic.[4]
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium[5]
-
Fosfomycin powder
-
Glucose-6-phosphate (G6P)[5]
-
Sterile culture tubes and flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare Media: Prepare MHB supplemented with 25 µg/mL of G6P (MHB-G6P). G6P is crucial for inducing the UhpT transporter, a primary route of fosfomycin entry in many species.[2][5]
-
Initial Inoculum: Inoculate a single colony of the bacterial strain into 5 mL of MHB-G6P and incubate overnight at 37°C with shaking.
-
Serial Passage: a. Prepare a series of culture tubes with MHB-G6P containing increasing concentrations of fosfomycin (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x, 32x the initial Minimum Inhibitory Concentration (MIC)). b. Dilute the overnight culture 1:100 into a fresh tube of MHB-G6P without fosfomycin and grow to an optical density at 600 nm (OD600) of ~0.5. c. Inoculate 100 µL of the actively growing culture into the tubes with increasing fosfomycin concentrations. d. Incubate the tubes at 37°C with shaking for 24 hours.
-
Selection of Resistant Mutants: a. After incubation, identify the tube with the highest concentration of fosfomycin that shows bacterial growth. b. Take an aliquot from this tube and dilute it 1:100 into a new series of tubes with even higher concentrations of fosfomycin. c. Repeat this serial passage for a desired number of days or until a significant increase in the MIC is observed.[4]
-
Isolation of Resistant Clones: a. Plate a dilution of the culture from the highest tolerated fosfomycin concentration onto Mueller-Hinton Agar (B569324) (MHA) supplemented with G6P and the corresponding concentration of fosfomycin. b. Incubate overnight at 37°C. c. Select single colonies for further characterization.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar dilution method is considered the reference method for fosfomycin susceptibility testing.[6][7]
Materials:
-
Bacterial isolates (wild-type and putative resistant mutants)
-
Mueller-Hinton Agar (MHA)[2]
-
Fosfomycin powder
-
Glucose-6-phosphate (G6P)[2]
-
Sterile saline or broth
-
0.5 McFarland standard
-
Petri dishes
-
Replicator pin device (optional)
Procedure:
-
Prepare Agar Plates: a. Prepare MHA and supplement it with 25 µg/mL of G6P.[2] b. Prepare a series of MHA-G6P plates containing two-fold serial dilutions of fosfomycin, typically ranging from 0.25 to 1024 µg/mL.[5] Include a drug-free control plate.
-
Prepare Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5] c. Dilute this suspension 1:10 in sterile saline.[2]
-
Inoculation: a. Spot 1-2 µL of the diluted bacterial suspension onto the surface of each fosfomycin-containing and control MHA plate.[2][7] A replicator pin device can be used to inoculate multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[2]
-
Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.[2] A faint haze or a single colony should be disregarded.[7]
Protocol 3: Molecular Characterization of Fosfomycin Resistance
This protocol outlines the steps to identify the genetic basis of fosfomycin resistance in the selected mutants.
Materials:
-
Resistant bacterial isolates
-
DNA extraction kit
-
Primers for glpT, uhpT, murA, cyaA, ptsI, and fosA genes[7][8]
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the wild-type and resistant isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: a. Amplify the target genes (glpT, uhpT, murA, cyaA, ptsI, and fosA) from the genomic DNA of both wild-type and resistant strains using gene-specific primers. b. Perform PCR using standard conditions, with appropriate annealing temperatures for each primer pair.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to confirm the amplification of the correct-sized fragments.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: a. Align the DNA sequences from the resistant isolates with the sequence from the wild-type strain to identify any mutations (e.g., point mutations, insertions, deletions). b. Analyze the identified mutations to determine their potential impact on protein function (e.g., frameshift, nonsense, missense mutations).
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Fosfomycin for Wild-Type and Resistant Mutants.
| Strain | Genotype | Fosfomycin MIC (µg/mL) | Fold Increase in MIC |
| E. coli BW25113 (WT) | Wild-Type | 2 | - |
| E. coli ΔglpT | glpT deletion | 2 | 1 |
| E. coli ΔuhpT | uhpT deletion | 64 | 32 |
| E. coli ΔcyaA | cyaA deletion | 8 | 4 |
| E. coli ΔptsI | ptsI deletion | 2 | 1 |
| E. coli ΔglpT-ΔuhpT | Double deletion | 256 | 128 |
| E. coli ΔuhpT-ΔcyaA | Double deletion | 512 | 256 |
| S. maltophilia D457 (WT) | Wild-Type | Varies by media | - |
| S. maltophilia Evolved | Various mutations | >1024 | >16-fold |
Data compiled from studies on E. coli and S. maltophilia.[4][7]
Table 2: Frequency of Fosfomycin-Resistant Mutants.
| Strain | Selection Concentration (µg/mL) | Mutant Frequency |
| E. coli BW25113 (WT) | 64 | Not recovered |
| E. coli BW25113 (WT) | 256 | Not recovered |
| E. coli ΔglpT | 64 | 2.0 x 10⁻⁷ |
| E. coli ΔuhpT | 256 | 1.4 x 10⁻⁷ |
| E. coli ΔcyaA | 64 | 1.1 x 10⁻⁶ |
| E. coli ΔptsI | 64 | 1.8 x 10⁻⁷ |
Data from a study on E. coli BW25113 and its isogenic mutants.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphomycin Stability Assessment in Laboratory Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosfomycin is a broad-spectrum antibiotic characterized by its unique epoxide structure and mechanism of action, which involves the inhibition of the MurA enzyme, a key component in the initial stages of bacterial cell wall biosynthesis.[1][2] Its re-emerging clinical significance, particularly against multidrug-resistant (MDR) pathogens, necessitates a thorough understanding of its behavior in in vitro susceptibility testing environments. The stability of an antimicrobial agent in the culture medium is a critical parameter that can influence the accuracy and reproducibility of minimum inhibitory concentration (MIC) and other susceptibility testing results. Degradation of the antibiotic during incubation can lead to an underestimation of its potency.
These application notes provide a detailed guide to assessing the stability of phosphomycin in commonly used laboratory culture media, such as Mueller-Hinton Broth (MHB) and Tryptic Soy Broth (TSB). This document outlines the factors affecting this compound stability, protocols for its quantitative assessment, and methods for data interpretation.
Factors Influencing this compound Stability
The chemical stability of this compound can be influenced by several factors within a laboratory setting:
-
pH: this compound is susceptible to acid-catalyzed hydrolysis. Therefore, the pH of the culture medium is a critical determinant of its stability.
-
Temperature: As with most chemical reactions, temperature can affect the rate of this compound degradation. Standard incubation temperatures (e.g., 37°C) used for bacterial culture may impact its stability over the course of an experiment.
-
Media Composition: The various components of culture media, such as divalent cations, and sources of nitrogen and carbohydrates, could potentially interact with this compound, although it is known to be relatively stable against enzymatic degradation by phosphatases and phosphodiesterases due to its carbon-phosphorus bond.[3]
Quantitative Data on this compound Stability
The following tables summarize the available quantitative data on the stability of this compound under different conditions.
Table 1: Stability of this compound in Mueller-Hinton Broth (MHB)
| Temperature | Duration | Initial Concentration(s) | Recovery Rate | Analytical Method | Reference |
| 37°C | 24 hours | 16 - 1024 mg/L | 80.1% - 115% | LC-MS/MS | [1][2] |
| 50°C | 15 minutes | Low, Medium, High | 98% - 104% | LC-MS/MS | [2] |
| -80°C | 4 weeks | Not specified | Stable | LC-MS/MS | [4][5] |
Table 2: Stability of this compound in Other Aqueous Solutions
| Solution/Medium | Temperature | Duration | Stability | Analytical Method | Reference |
| Lysogeny Broth (LB) | Room Temperature | 24 hours | Stable | LC-MS/MS | [6] |
| Intravenous Solution | 4°C | 5 days | Stable | UHPLC-MS/MS | [7][8] |
| Intravenous Solution | 34°C | 5 days | Stable | UHPLC-MS/MS | [7][8] |
Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound in laboratory culture media.
Protocol 1: Assessment of this compound Stability in Culture Broth
Objective: To determine the stability of this compound in a selected laboratory culture medium (e.g., MHB, TSB) over a specified time course and at a defined temperature.
Materials:
-
This compound analytical standard
-
Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)
-
Sterile, conical tubes (50 mL)
-
Incubator (e.g., 37°C)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes (1.5 mL)
-
-80°C freezer
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water).
-
Preparation of Test Solutions:
-
Dispense a known volume of the desired culture medium (e.g., 10 mL of MHB or TSB) into sterile conical tubes.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration (e.g., 64 µg/mL). Prepare triplicate samples for each time point.
-
Include a negative control tube containing only the culture medium.
-
-
Incubation:
-
Incubate the tubes at the desired temperature (e.g., 37°C) in a shaking or static incubator, depending on the intended application.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 1 mL) from each replicate tube.
-
Transfer the aliquot to a sterile microcentrifuge tube.
-
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Quantification:
-
Thaw the samples and prepare them for analysis according to the LC-MS/MS protocol (see Protocol 2).
-
Quantify the concentration of this compound in each sample.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
If significant degradation is observed, the degradation rate constant and half-life can be calculated using appropriate kinetic models.
-
Protocol 2: Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in culture media samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Appropriate HPLC column (e.g., HILIC column)
-
This compound analytical standard
-
Internal standard (e.g., fosfomycin-13C3)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sample preparation reagents (e.g., methanol (B129727) for protein precipitation)
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the same culture medium used in the stability study.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw the stability study samples, calibration standards, and QCs.
-
To a small volume of each sample (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of action of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting skipped wells in phosphomycin broth microdilution assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with phosphomycin broth microdilution (BMD) assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly the phenomenon of "skipped wells."
Frequently Asked Questions (FAQs)
Q1: What are "skipped wells" in a this compound broth microdilution assay?
A1: Skipped wells refer to a phenomenon where bacterial growth is observed at higher concentrations of this compound, while no growth is seen in one or more preceding wells with lower concentrations. This inconsistent growth pattern can make determining the Minimum Inhibitory Concentration (MIC) challenging and is a primary reason why both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend broth microdilution for this compound susceptibility testing.[1][2]
Q2: Why is Glucose-6-Phosphate (G6P) essential for this compound susceptibility testing?
A2: this compound enters bacterial cells through two main transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). The expression of the UhpT transporter, a primary route of entry for this compound, is induced by G6P. Supplementing the testing medium with G6P ensures the proper functioning of this uptake pathway, leading to more accurate and reproducible MIC results. Without G6P, falsely elevated MICs may be observed due to insufficient drug uptake.
Q3: What is the recommended method for this compound susceptibility testing if not broth microdilution?
A3: The reference method recommended by both CLSI and EUCAST for determining this compound susceptibility is agar (B569324) dilution.[3][4][5] This method is considered more reliable and less prone to the issues of skipped wells and trailing endpoints observed with broth microdilution.[1][2]
Q4: Can I compare the MIC of this compound with the MIC of another antibiotic to determine which is more effective?
A4: No, you cannot directly compare the MIC value of one antibiotic to another to determine superiority. The choice of an antibiotic should be based on the MIC value in relation to the established clinical breakpoints for that specific drug and organism, the site of infection, and the antibiotic's pharmacological properties.[6]
Troubleshooting Guide: Skipped Wells
The occurrence of skipped wells in this compound broth microdilution assays is a complex issue. Below are potential causes and troubleshooting steps to mitigate this problem.
Issue 1: Inconsistent Growth and Skipped Wells
Potential Causes:
-
Heteroresistance: The bacterial population may contain a subpopulation of resistant mutants. At low this compound concentrations, the susceptible population is inhibited, but at higher, sub-inhibitory concentrations for the resistant subpopulation, these resistant cells can multiply, leading to visible growth.[7][8][9]
-
Inoculum Effect: The final concentration of the bacterial inoculum can significantly impact the MIC of this compound. A higher inoculum is more likely to contain resistant subpopulations, leading to apparent growth at higher antibiotic concentrations.[10]
-
Technical Errors: Inaccurate pipetting, improper mixing of the inoculum, or contamination can lead to erratic growth patterns.[11]
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Use a spectrophotometer or nephelometer to adjust the bacterial suspension to a 0.5 McFarland standard.
-
Perform colony counts on your inoculum to verify the colony-forming units per milliliter (CFU/mL).[10]
-
Ensure the final inoculum concentration in the wells is consistent with established protocols (approximately 5 x 10^5 CFU/mL).[12]
-
-
Verify Aseptic Technique:
-
Ensure all reagents and equipment are sterile.
-
Carefully review pipetting and plate preparation techniques to minimize the risk of cross-contamination.
-
-
Repeat the Assay:
-
If skipped wells are observed, it is recommended to repeat the test, paying close attention to the standardization of the inoculum and aseptic technique.
-
Interpreting Results with Skipped Wells:
If skipped wells persist after troubleshooting, interpretation becomes challenging. While there is no universally accepted standard for interpreting this compound BMD with skipped wells, a conservative approach is often taken. The MIC is typically read as the lowest concentration that completely inhibits visible growth, ignoring the skipped wells. However, it is crucial to note the presence of skipped wells in your report, as this may indicate heteroresistance.
Quantitative Data on Skipped Wells
The frequency of skipped wells can be significant, particularly with certain organisms. A study on Klebsiella pneumoniae provides some insight into this issue.
| Organism | Frequency of No-Growth Wells Below the MIC | Reference |
| Klebsiella pneumoniae | Up to 10.9% of wells at a given concentration | [1][13][14] |
| Measured/Final MIC (µg/mL) | This compound Concentration with No-Growth (µg/mL) | Percentage of Wells with No-Growth | Reference |
| 64 | 32 | 10.3% | [1] |
| 8 | 4 | 10.4% | [1] |
| 128 | 64 | 10.9% | [1] |
Experimental Protocols
This compound Broth Microdilution Protocol (with Cautions)
Note: This method is not recommended by CLSI or EUCAST for this compound susceptibility testing due to the high frequency of skipped wells and inconsistent results.
-
Media and Reagent Preparation:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Prepare a sterile stock solution of Glucose-6-Phosphate (G6P) and supplement the CAMHB to a final concentration of 25 µg/mL.[12]
-
Prepare a stock solution of this compound at a known concentration.
-
-
Inoculum Preparation:
-
From a fresh, pure culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
-
Microtiter Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in G6P-supplemented CAMHB in a 96-well microtiter plate.
-
Include a growth control well (CAMHB with G6P and inoculum, no antibiotic) and a sterility control well (CAMHB with G6P only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity indicating bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Caution: Be aware of the high potential for skipped wells. If observed, the result should be interpreted with caution and noted in the report. Repeating the assay or using the reference agar dilution method is strongly recommended.
-
Visualizations
This compound Uptake Pathway
Caption: Mechanism of this compound uptake and action in bacteria.
Troubleshooting Logic for Skipped Wells
Caption: Decision-making workflow for troubleshooting skipped wells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro fosfomycin susceptibility testing methods with agar dilution for carbapenem resistant Klebsiella pneumoniae and Escherichiacoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. idexx.com [idexx.com]
- 7. Pre-existing heterogeneity facilitates development of heteroresistance upon gene acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Fosfomycin Efficacy with Variable Urinary Exposures following Single and Multiple Doses against Enterobacterales: the Importance of Heteroresistance for Growth Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of hypermutation to fosfomycin heteroresistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
optimizing phosphomycin concentration for effective biofilm disruption in vitro
Welcome to the technical support center for optimizing phosphomycin concentration in in-vitro biofilm disruption experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your laboratory work. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration of this compound for disrupting bacterial biofilms?
A1: The effective concentration of this compound can vary significantly depending on the bacterial species, the strain's susceptibility, and whether it is used as a monotherapy or in combination with other antibiotics. For E. coli, concentrations as low as 0.5 µg/mL have been shown to disrupt biofilm formation, while for Klebsiella spp., Pseudomonas spp., and Enterobacter spp., a concentration of 8 µg/mL was more effective at 24 hours of incubation.[1][2][3] For uropathogenic E. coli (UPEC), this compound has demonstrated degradative activity on biofilms in a range of 164.4 µg/mL to 1045 µg/mL.[4] When targeting Staphylococcus aureus biofilms, a biofilm inhibitor concentration (BIC) of 8 µg/ml and a minimum biofilm eradication concentration (MBEC) of 32 µg/ml have been reported.[5][6]
Q2: Is this compound more effective in combination with other antibiotics against biofilms?
A2: Yes, studies have consistently shown that this compound in combination with other antibiotics often exhibits synergistic effects, leading to enhanced biofilm disruption.[7][8][9] For instance, against multidrug-resistant E. coli, the combination of this compound with meropenem (B701) or amikacin (B45834) showed high synergy in reducing biofilm formation.[7] Similarly, for P. aeruginosa biofilms, combining this compound with fluoroquinolones has proven effective in eradicating sessile cells.[10] The combination of this compound and gentamicin (B1671437) has also been found to be highly synergistic against E. coli biofilms.[8][9]
Q3: Why am I seeing an increase in biofilm formation at sub-inhibitory concentrations of this compound?
A3: This is a known phenomenon. Some studies have reported that sub-inhibitory concentrations of this compound can paradoxically enhance biofilm formation in certain bacteria, such as Staphylococcus aureus.[11][12] This underscores the critical importance of determining the appropriate concentration range for your experiments to avoid misleading results. It is recommended to test a wide range of concentrations to identify the optimal inhibitory and eradicating concentrations.
Q4: What are the key parameters to consider when setting up a this compound biofilm disruption assay?
A4: Several parameters are crucial for a successful assay:
-
Bacterial Strain: The species and strain of bacteria will significantly impact the effective concentration of this compound.
-
Growth Medium: The type of medium can influence biofilm formation. For this compound testing, it is often necessary to supplement the medium with glucose-6-phosphate (G6P) as this compound enters bacterial cells via the UhpT and GlpT transporters, which are involved in hexose (B10828440) phosphate (B84403) and glycerol-3-phosphate transport, respectively.[13][14]
-
Incubation Time: Biofilms should be allowed to mature before adding the antibiotic. A common incubation period is 24-48 hours.[15] The duration of antibiotic exposure is also a critical variable.
-
Controls: Proper controls are essential, including negative controls (sterile medium), positive controls (bacteria without antibiotic), and vehicle controls if the antibiotic is dissolved in a solvent.
Q5: What are the primary mechanisms of this compound resistance in biofilms?
A5: Resistance to this compound in biofilms, as in planktonic bacteria, primarily involves three mechanisms:
-
Reduced antibiotic uptake: Mutations in the genes encoding for membrane transporters (GlpT and UhpT) can prevent this compound from entering the bacterial cell.[14][16]
-
Target modification: Mutations in the murA gene, which encodes the enzyme that is the target of this compound, can prevent the antibiotic from binding and inhibiting cell wall synthesis.[14][16]
-
Enzymatic inactivation: Bacteria can acquire genes that produce enzymes capable of inactivating this compound.[13][16]
Troubleshooting Guides
This section addresses common issues encountered during this compound biofilm assays in a question-and-answer format.
Issue 1: High variability in crystal violet assay results between replicate wells.
-
Potential Cause: Inconsistent washing steps, pipetting errors, or "edge effects" in the microtiter plate.
-
Troubleshooting Steps:
-
Washing Technique: Standardize the washing procedure. Be gentle to avoid dislodging the biofilm, but thorough enough to remove all planktonic cells. Ensure the same number of washes and the same volume of washing solution (e.g., PBS) are used for all wells.[17]
-
Pipetting Accuracy: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the liquid surface to avoid bubbles.
-
Mitigate Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the peripheral wells with sterile water or PBS and do not use them for your experimental samples.[17][18]
-
Issue 2: No or low efficacy of this compound observed, even at high concentrations.
-
Potential Cause: The bacterial strain may be resistant, the this compound may not be entering the cells efficiently, or the biofilm is highly mature and recalcitrant.
-
Troubleshooting Steps:
-
Confirm Planktonic MIC: Determine the Minimum Inhibitory Concentration (MIC) for the planktonic form of your bacterial strain to confirm its baseline susceptibility to this compound.
-
Supplement with G6P: Ensure your growth medium is supplemented with glucose-6-phosphate (G6P) to facilitate the uptake of this compound by the bacteria.[4][12]
-
Consider Combination Therapy: As mentioned in the FAQs, combining this compound with another antibiotic can significantly enhance its efficacy against biofilms.[19]
-
Optimize Incubation Time: Very mature biofilms can be extremely resistant. You may need to test this compound's effect on biofilms at different stages of development (e.g., 24h vs. 48h).
-
Issue 3: Negative control wells (sterile medium only) show biofilm formation.
-
Potential Cause: Contamination of the medium, pipette tips, or the microtiter plate.
-
Troubleshooting Steps:
-
Aseptic Technique: Strictly adhere to aseptic techniques throughout the experiment.
-
Sterility Check: Before starting the experiment, incubate a plate with only the sterile medium to check for contamination.
-
Fresh Reagents: Use fresh, sterile media and disposable sterile plasticware. If contamination persists, consider using a different batch of reagents.[17]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound's efficacy against bacterial biofilms.
Table 1: Effective Concentrations of this compound Against Bacterial Biofilms (Monotherapy)
| Bacterial Species | Effective Concentration | Assay Type | Reference |
| Escherichia coli | 0.5 µg/mL (disruption of formation) | Tissue Culture Plate | [1][2][3] |
| Klebsiella spp. | 8 µg/mL (disruption of formation) | Tissue Culture Plate | [1][2][3] |
| Pseudomonas spp. | 8 µg/mL (disruption of formation) | Tissue Culture Plate | [1][2][3] |
| Enterobacter spp. | 8 µg/mL (disruption of formation) | Tissue Culture Plate | [1][2][3] |
| Uropathogenic E. coli | 164.4 - 1045 µg/mL (degradation) | Crystal Violet | [4] |
| Staphylococcus aureus | 8 µg/mL (BIC) | Microtiter Plate | [5][6] |
| Staphylococcus aureus | 32 µg/mL (MBEC) | Microtiter Plate | [5][6] |
Table 2: Synergistic Effects of this compound in Combination Therapy
| Bacterial Species | Combination | Observed Effect | Reference |
| Multidrug-resistant E. coli | This compound + Meropenem | 68% synergy in biofilm inhibition | [7] |
| Multidrug-resistant E. coli | This compound + Amikacin | 58% synergy in biofilm inhibition | [7] |
| E. coli | This compound + Gentamicin | 75% synergy against biofilm | [8][9] |
| P. aeruginosa | This compound + Fluoroquinolones | Effective eradication of sessile cells | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the formation of a biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plate
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB) supplemented with 25 µg/mL Glucose-6-Phosphate (G6P)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader
Procedure:
-
Inoculum Preparation: Adjust the bacterial culture with sterile medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1 (corresponds to ~1 x 10⁸ CFU/mL).[15]
-
Serial Dilution of this compound: Prepare two-fold serial dilutions of this compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 1024 µg/mL to 2 µg/mL.[15]
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL. Include positive control wells (bacteria without antibiotic) and negative control wells (sterile medium only).[15]
-
Incubation: Cover the plate and incubate at 37°C for 24 hours under static conditions.[15]
-
Quantification of Biofilm (Crystal Violet Staining): a. Gently discard the planktonic cells from the wells. b. Wash the wells three times with 200 µL of sterile PBS to remove loosely attached cells.[15] c. Air dry the plate completely. d. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[15] e. Remove the crystal violet solution and wash the wells again with PBS. f. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[15] g. Measure the absorbance at 570 nm (A₅₇₀) using a microplate reader.
-
MBIC Determination: The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control (e.g., ≥90% inhibition).[15]
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is used to determine the lowest concentration of this compound that eradicates a pre-formed biofilm.
Materials:
-
Same as for MBIC determination.
Procedure:
-
Biofilm Formation: a. Add 200 µL of the standardized bacterial suspension (OD₆₀₀ ≈ 0.1) into each well of a 96-well microtiter plate. b. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[15]
-
This compound Treatment: a. Gently discard the planktonic cells from the wells and wash once with sterile PBS. b. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms. Include a no-treatment control well with fresh medium only.[15]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[15]
-
Quantification of Remaining Biofilm: Quantify the remaining biofilm biomass using the Crystal Violet staining method as described in Protocol 1 (steps 5a-g).
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction of the pre-formed biofilm compared to the untreated control (e.g., ≥90% eradication).[15]
Visualizations
Caption: Workflow for Determining Minimum Biofilm Inhibitory Concentration (MBIC).
Caption: Troubleshooting logic for common issues in this compound biofilm assays.
References
- 1. In vitro effect of fosfomycin on multi-drug resistant gram-negative bacteria causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. An in vitro experimental study of the effect of fosfomycin in combination with amikacin, ciprofloxacin or meropenem on biofilm formation by multidrug-resistant urinary isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms [frontiersin.org]
- 9. Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic effect of fosfomycin and fluoroquinolones against Pseudomonas aeruginosa growing in a biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Sub-inhibitory concentrations of fosfomycin enhance Staphylococcus aureus biofilm formation by a sarA-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 19. In Vitro Antibiofilm Activity of Fosfomycin Alone and in Combination with Other Antibiotics against Multidrug-Resistant and Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the inoculum effect in phosphomycin minimum inhibitory concentration (MIC) testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phosphomycin minimum inhibitory concentration (MIC) testing, specifically related to the inoculum effect.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" and how does it specifically impact this compound MIC testing?
A1: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density.[1] For this compound, this effect is particularly pronounced and can lead to significant discrepancies in susceptibility testing results. A higher inoculum can enrich for resistant subpopulations that may be present at a low frequency in the initial bacterial population, leading to an apparently higher MIC.[1] This is a critical consideration as different standard testing methods may use different inoculum sizes, causing variable results.[1]
Q2: Why am I observing different this compound MIC values when using broth microdilution versus the agar (B569324) dilution method?
A2: Discrepancies between broth microdilution and agar dilution for this compound MIC testing are often due to the different recommended inoculum sizes for each method. Broth microdilution typically utilizes a higher inoculum than the reference agar dilution method.[1] This higher bacterial density in broth microdilution can select for and promote the growth of resistant mutants, resulting in elevated MIC values compared to agar dilution. Agar dilution is considered the gold standard for this compound susceptibility testing by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[1]
Q3: My this compound MICs for Klebsiella pneumoniae are consistently higher and more variable than for Escherichia coli. Why is this?
A3: Klebsiella pneumoniae often demonstrates a more significant inoculum effect with this compound compared to Escherichia coli.[1] This is frequently associated with the presence of heteroresistance in K. pneumoniae populations, where a subpopulation of resistant cells exists within a larger susceptible population.[1] The higher inoculum used in some testing methods can lead to the overgrowth of these resistant subpopulations.
Q4: What is the role of glucose-6-phosphate (G6P) in this compound susceptibility testing?
A4: Glucose-6-phosphate (G6P) is a crucial supplement in the testing medium for this compound susceptibility as it induces the expression of the UhpT transporter system in many bacteria, particularly within the Enterobacterales. This transporter is a primary route of entry for this compound into the bacterial cell. Without G6P, the expression of UhpT may be insufficient, leading to reduced uptake of this compound and falsely elevated MIC values.
Troubleshooting Guides
Issue 1: Inconsistent this compound MIC results for the same isolate across different experiments.
-
Potential Cause: Variation in Inoculum Preparation.
-
Troubleshooting Step: Minor differences in the final inoculum concentration can significantly impact this compound MICs. Standardize your inoculum preparation method. Use a spectrophotometer or a calibrated nephelometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. It is also recommended to perform colony counts on a subset of your inocula to verify the CFU/mL.[1]
-
-
Potential Cause: Discrepancies in Testing Method.
-
Troubleshooting Step: Switching between broth microdilution and agar dilution will likely yield different results due to the inoculum effect. For consistency and comparability, adhere to the reference method of agar dilution for this compound susceptibility testing as recommended by CLSI and EUCAST.[1] If using other methods, be aware of their limitations and the potential for elevated MICs.
-
Issue 2: this compound appears effective in vitro at a standard inoculum, but treatment failure is observed in a high-density infection model.
-
Potential Cause: Inoculum Effect In Vivo.
-
Troubleshooting Step: The high bacterial load in the infection model is likely leading to an inoculum effect not captured by standard MIC testing. To better simulate the in vivo conditions, test the isolate's susceptibility at a higher inoculum (e.g., 10^7 CFU/mL) in vitro.[1] This may provide a more clinically relevant MIC.
-
Data Presentation
Table 1: Comparison of this compound MIC50/MIC90 Values for Klebsiella pneumoniae Using Standard and High Inoculum Agar Dilution
| Inoculum Concentration | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Standard Inoculum | 32 | 256 |
| High Inoculum | 128 | 256 |
Data sourced from a study on Klebsiella pneumoniae isolates, demonstrating a three-fold increase in MIC values with a higher inoculum.[2]
Table 2: Comparison of this compound Susceptibility Interpretations for Klebsiella pneumoniae by Agar Dilution vs. Broth Microdilution
| Method | Susceptible (%) | Intermediate (%) | Resistant (%) |
| Agar Dilution (AD) | 82.6 | 2.9 | 14.5 |
| Broth Microdilution (BMD) | 44.9 | 21.7 | 33.3 |
Data based on CLSI interpretive criteria for E. coli, highlighting the significant categorical shifts observed between the two methods for K. pneumoniae.[2]
Table 3: Comparison of this compound MIC50 and MIC90 for E. coli and K. pneumoniae by Agar Dilution and Automated Broth Microdilution (Vitek-2)
| Organism | Method | MIC50 (mg/L) | MIC90 (mg/L) |
| E. coli | Agar Dilution | ≤1 | 4 |
| E. coli | Vitek-2 | ≤16 | ≤16 |
| K. pneumoniae | Agar Dilution | 32 | >256 |
| K. pneumoniae | Vitek-2 | ≤16 | ≥256 |
Data from a study comparing the reference agar dilution method to an automated broth microdilution system, illustrating the discrepancies in MIC ranges, particularly for K. pneumoniae.
Experimental Protocols
1. Detailed Methodology for this compound Agar Dilution MIC Testing (Reference Method)
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare Mueller-Hinton agar (MHA) and supplement with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10,240 µg/mL) in sterile distilled water.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution to create a range of concentrations.
-
Plate Preparation: Add the appropriate volume of each this compound dilution to molten MHA (cooled to 45-50°C) to achieve the final desired concentrations. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension to achieve a final inoculum concentration of 10⁴ CFU per spot.
-
-
Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the prepared this compound-containing and control (no this compound) agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Protocol for Preparing a Standardized Bacterial Inoculum
This protocol is a critical step for ensuring reproducibility in MIC testing.
-
Culture Preparation: Streak the bacterial isolate onto a non-selective agar plate and incubate for 18-24 hours to obtain fresh, well-isolated colonies.
-
Colony Selection: Using a sterile loop or needle, touch the tops of 3-5 morphologically similar colonies.
-
Suspension: Transfer the colonies into a tube containing 4-5 mL of a suitable sterile broth medium (e.g., tryptic soy broth) or saline.
-
Turbidity Adjustment: Vortex the tube to create a smooth suspension. Adjust the turbidity of the inoculum with sterile saline or broth to achieve a turbidity visually comparable to a 0.5 McFarland standard. This can be verified using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13) or a nephelometer. The standardized inoculum has a concentration of approximately 1-2 × 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension as required by the specific MIC test protocol (e.g., for agar dilution, a further dilution is needed to achieve 10⁴ CFU per spot).
Mandatory Visualization
Caption: Workflow illustrating the impact of inoculum size on this compound MIC.
Caption: Troubleshooting logic for inconsistent this compound MIC results.
Caption: this compound uptake and mechanism of action signaling pathway.
References
Technical Support Center: Strategies to Prevent Phosphomycin Degradation in Long-Term Lab Experiments
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize phosphomycin degradation in long-term laboratory experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in laboratory solutions?
A1: The main degradation pathway for this compound in aqueous solutions is the hydrolysis of its epoxide ring. This process is catalyzed by acidic conditions. Enzymatic degradation can also occur in the presence of certain bacterial enzymes, such as FosA, which inactivates this compound through the addition of glutathione.
Q2: How does pH affect the stability of this compound in my experiments?
A2: this compound is most stable in neutral to slightly alkaline conditions. Acidic pH significantly accelerates the hydrolysis of the epoxide ring, leading to a rapid loss of antibacterial activity. One study showed a 28% degradation of this compound at pH 2 after 24 hours at 96°C, while it remained stable under neutral and basic conditions at the same high temperature.[1] Therefore, maintaining a stable, near-neutral pH in your experimental medium is critical.
Q3: What is the recommended temperature for storing this compound solutions?
A3: For short-term storage (up to a few days), this compound solutions are stable at refrigerated temperatures (4°C).[1][2] For long-term storage, it is best practice to store stock solutions at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles.[3]
Q4: Can I store prepared this compound solutions for extended periods?
A4: It is generally recommended to prepare fresh this compound solutions for each experiment. One product information sheet advises against storing aqueous solutions for more than one day.[4] However, studies have shown that this compound can be stable for at least 5 days at 4°C and 34°C in specific preparations like those for intravenous use in elastomeric pumps.[1][2] The stability in your specific laboratory medium should be verified if long-term storage is necessary.
Q5: Are there any known stabilizers I can add to my this compound solutions?
A5: While specific chemical stabilizers for laboratory this compound solutions are not well-documented in publicly available literature, using a buffered solution to maintain a neutral pH is the most effective way to prevent chemical degradation.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation during in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected this compound activity in bioassays. | 1. Degradation of stock solution: Improper storage (temperature, pH, repeated freeze-thaw cycles). 2. Degradation in experimental medium: Acidic pH of the medium or production of acidic byproducts by cells/bacteria. 3. Incorrect initial concentration: Errors in weighing or dilution. | 1. Prepare fresh stock solutions for each experiment or use freshly thawed aliquots stored at -80°C. Verify the pH of the stock solution. 2. Use a buffered experimental medium (e.g., HEPES, MOPS) to maintain a stable pH between 7.2 and 7.4. Monitor the pH of your culture over the experiment's duration. 3. Double-check all calculations and ensure the this compound powder is fully dissolved before use. |
| Loss of this compound activity over the course of a multi-day experiment. | 1. Hydrolysis in the medium: Gradual decrease in pH of the culture medium over time. 2. Temperature-dependent degradation: Incubation at 37°C can slowly contribute to degradation over extended periods. | 1. Replenish the medium with fresh, this compound-containing medium periodically to maintain both the drug concentration and a stable pH. 2. While incubation at 37°C is often necessary, minimize the total duration of the experiment if possible. For very long-term studies, consider the stability data and potentially higher initial concentrations if some degradation is unavoidable. |
| Precipitate forms in the this compound stock solution. | 1. Low solubility: this compound trometamol is sparingly soluble in aqueous solutions.[4] 2. Interaction with buffer components: Potential for precipitation with certain salts at high concentrations. | 1. Ensure the concentration does not exceed the solubility limit. Gentle warming and vortexing can aid dissolution. For higher concentrations, a different salt form might be necessary. 2. Prepare the stock solution in sterile distilled water before diluting it into the final buffered medium. |
Data on this compound Stability
The following tables summarize available quantitative data on this compound stability under different conditions.
Table 1: Stability of this compound in Solution at Various Temperatures
| Concentration | Solution | Temperature | Duration | Remaining Concentration (%) | Reference |
| 16 g / 250 mL | Water for injection | 4°C | 5 days | >95% | [1] |
| 16 g / 250 mL | 5% Glucose solution | 34°C | 5 days | >95% | [1] |
| 24 g / 250 mL | 5% Glucose solution | 34°C | 9 days | >95% | [1] |
Table 2: Effect of pH on this compound Degradation
| Initial pH | Temperature | Duration | Degradation (%) | Reference |
| 2 | 96°C | 24 hours | 28% | [1] |
| Neutral | 96°C | 24 hours | Stable | [1] |
| Basic | 96°C | 24 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the preparation of a this compound stock solution suitable for most in vitro experiments.
-
Materials:
-
This compound (disodium or tromethamine salt) powder
-
Sterile, nuclease-free water
-
Sterile 0.22 µm syringe filter
-
Sterile, single-use aliquoting tubes (e.g., polypropylene (B1209903) microcentrifuge tubes)
-
-
Procedure:
-
On the day of preparation, allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small amount of sterile, nuclease-free water to create a slurry, then add the remaining water to reach the final desired concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl to dissolve the powder completely. Avoid vigorous shaking to minimize foaming.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Immediately aliquot the stock solution into single-use tubes. The volume per aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.
-
For long-term storage, place the aliquots at -20°C or -80°C. For short-term storage (up to 24 hours), the solution can be kept at 4°C.[5]
-
Protocol 2: Quantification of this compound using HPLC (Example Method)
This is an example HPLC method for the quantification of this compound. The exact parameters may need to be optimized for your specific instrument and experimental samples.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
A suitable column for polar compounds, such as a mixed-mode or ion-pair reversed-phase column.
-
-
Example Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The pH of the mobile phase should be optimized for retention and peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection: UV detection at a low wavelength (e.g., <210 nm) or MS detection for higher sensitivity and specificity.
-
-
Sample Preparation:
-
Collect samples from your experiment at specified time points.
-
If necessary, centrifuge the samples to remove cells or debris.
-
Dilute the samples with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations in the same matrix as your experimental samples (e.g., culture medium).
-
Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in your experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound degradation.
References
- 1. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
Technical Support Center: Improving the Reliability of Fosfomycin Susceptibility Testing for Klebsiella pneumoniae
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the complexities of fosfomycin (B1673569) susceptibility testing for Klebsiella pneumoniae. Accurate and reproducible data are critical for both clinical diagnostics and novel therapeutic development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during fosfomycin susceptibility testing of K. pneumoniae.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Minimum Inhibitory Concentrations (MICs) or small zone diameters for susceptible strains | 1. Inadequate or no Glucose-6-Phosphate (G6P) supplementation.2. Incorrect inoculum preparation.3. Degraded fosfomycin stock solution. | 1. Ensure the testing medium (agar or broth) is supplemented with 25 µg/mL G6P.[1][2]2. Verify the inoculum density is standardized to a 0.5 McFarland standard before dilution.3. Prepare fresh fosfomycin stock solutions and store them appropriately. |
| Discrepancies between different testing methods (e.g., disk diffusion vs. agar (B569324) dilution) | 1. Inherent limitations of certain methods for K. pneumoniae. Disk diffusion and broth microdilution often show poor correlation with the reference agar dilution method for this organism.[3][4][5][6]2. Presence of the chromosomally encoded fosA gene in K. pneumoniae can affect results differently across methods.[5][7] | 1. Use the reference agar dilution method for definitive MIC determination.[4][8][9]2. If using disk diffusion, be aware of the potential for inaccurate results and consider confirmation with agar dilution, especially for isolates with intermediate results.[3][4] |
| Presence of inner colonies within the zone of inhibition in disk diffusion | This is a frequent occurrence with K. pneumoniae and may be associated with heteroresistance and the presence of the fosA gene.[10][11][12][13] | CLSI and EUCAST have conflicting recommendations for interpreting inner colonies.[10][11] It is crucial to follow the guidelines of the chosen interpretative criteria consistently. For research purposes, consider subculturing the inner colonies and re-testing to assess for resistant subpopulations.[14] |
| Non-reproducible results | 1. Inconsistent G6P concentration.2. Variation in inoculum preparation.3. Subjective interpretation of endpoints (e.g., trailing growth in broth microdilution).[15] | 1. Use a consistent and validated source of G6P.2. Standardize all steps of the inoculum preparation.3. Establish clear criteria for reading endpoints. For trailing growth, the MIC should be read as the lowest concentration with a significant reduction in growth compared to the positive control.[15] |
| Unexpectedly low MICs for known resistant strains | 1. Use of an inappropriate testing method that fails to detect the resistance mechanism.2. Contamination of the isolate. | 1. Confirm results using the reference agar dilution method.2. Ensure the purity of the bacterial culture before testing. |
Frequently Asked Questions (FAQs)
Q1: Why is Glucose-6-Phosphate (G6P) essential for fosfomycin susceptibility testing of K. pneumoniae?
A1: G6P is crucial because it induces the expression of the UhpT transporter system in Enterobacterales, including K. pneumoniae.[1] Fosfomycin enters the bacterial cell primarily through the GlpT and UhpT transporters.[1][16] Without G6P to induce the UhpT transporter, fosfomycin uptake is reduced, leading to falsely elevated MICs and potential misclassification of a susceptible isolate as resistant.[1]
Q2: What is the recommended reference method for fosfomycin susceptibility testing?
A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend agar dilution as the reference method for fosfomycin susceptibility testing.[4][8][9][17] This method is considered the "gold standard" due to its higher reproducibility for this particular antibiotic.[4]
Q3: Can I use disk diffusion or broth microdilution for routine testing of K. pneumoniae?
A3: While these methods are more convenient, they are known to have poor reliability for fosfomycin testing of K. pneumoniae.[3][4][5][6] Studies have shown high rates of categorical disagreement between these methods and the reference agar dilution method.[3][10][12] If these methods are used for initial screening, confirmation of resistant or intermediate results by agar dilution is highly recommended.
Q4: How should I interpret inner colonies in a disk diffusion test for K. pneumoniae?
A4: The interpretation of inner colonies is a point of contention, with CLSI and EUCAST providing conflicting guidance.[10][11] CLSI generally recommends that the presence of inner colonies should be considered, leading to a smaller zone diameter measurement, while EUCAST suggests they should be ignored.[10][11] This difference in interpretation can lead to different susceptibility categorizations.[10][12] It is critical to be aware of and consistently apply the interpretive criteria of the chosen standard.
Q5: What are the primary mechanisms of fosfomycin resistance in K. pneumoniae?
A5: The main mechanisms are:
-
Enzymatic inactivation: The production of the FosA enzyme, which is chromosomally encoded in K. pneumoniae, inactivates fosfomycin.[7][16]
-
Reduced uptake: Mutations in the genes encoding the GlpT and UhpT transporters (glpT and uhpT) prevent or reduce the entry of fosfomycin into the cell.[16][18][19]
-
Target modification: Although less common, mutations in the murA gene, which encodes the target of fosfomycin, can also confer resistance.[18]
Data Presentation
Table 1: Interpretive Breakpoints for Fosfomycin against Enterobacterales
| Organization | Method | Susceptible | Intermediate | Resistant | Organism Specificity |
| CLSI | Agar Dilution/Broth Microdilution | ≤ 64 µg/mL | 128 µg/mL | ≥ 256 µg/mL | E. coli (urinary tract isolates only)[8][20] |
| Disk Diffusion (200 µg fosfomycin/50 µg G6P) | ≥ 16 mm | 13-15 mm | ≤ 12 mm | E. coli (urinary tract isolates only)[20][21] | |
| EUCAST | Agar Dilution (IV formulation) | ≤ 32 µg/mL | - | > 32 µg/mL | Enterobacterales[10] |
| Agar Dilution (Oral formulation) | ≤ 8 µg/mL | - | > 8 µg/mL | E. coli (uncomplicated UTI only)[10] |
Table 2: Quality Control (QC) Ranges for Fosfomycin Susceptibility Testing
| QC Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| Escherichia coli ATCC 25922 | Agar Dilution | 0.5 - 2 | - |
| Disk Diffusion | - | 22 - 30 | |
| Pseudomonas aeruginosa ATCC 27853 | Agar Dilution | 2 - 8 | - |
| Enterococcus faecalis ATCC 29212 | Agar Dilution | 32 - 128 | - |
Source: CLSI and other cited literature.[3][20][22]
Experimental Protocols
Agar Dilution Method (Reference Method)
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.
-
Fosfomycin Plate Preparation: Prepare serial twofold dilutions of fosfomycin in sterile water. Add the appropriate volume of each fosfomycin dilution to molten MHA (supplemented with G6P) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:10 to obtain a final inoculum of approximately 10^7 CFU/mL.
-
Inoculation: Using a multipoint inoculator, spot 1-2 µL of the diluted inoculum onto the surface of the fosfomycin-containing and control (no antibiotic) agar plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth, disregarding a single colony or a faint haze.
Broth Microdilution Method
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement with G6P to a final concentration of 25 µg/mL.[15]
-
Plate Preparation: In a 96-well microtiter plate, prepare serial twofold dilutions of fosfomycin in the G6P-supplemented CAMHB.[15]
-
Inoculum Preparation: Prepare the inoculum as described for the agar dilution method. Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
Result Interpretation: The MIC is the lowest concentration of fosfomycin that shows no visible growth. Be cautious of "skipped wells" or "trailing endpoints," which can occur with fosfomycin testing.[15]
Mandatory Visualizations
Caption: Fosfomycin uptake and resistance mechanisms in K. pneumoniae.
Caption: Troubleshooting workflow for fosfomycin susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. google.com [google.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | Transporter Genes and fosA Associated With Fosfomycin Resistance in Carbapenem-Resistant Klebsiella pneumoniae [frontiersin.org]
- 19. Prevalence and mechanisms of fosfomycin resistance among KPC-producing Klebsiella pneumoniae clinical isolates in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpretive criteria and quality control parameters for determining bacterial susceptibility to fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing high variability in phosphomycin biofilm assay results
Welcome to the technical support center for phosphomycin biofilm assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to enhance the reliability and accuracy of their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound biofilm assays in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptibility testing in biofilms so challenging?
A1: this compound susceptibility testing in biofilms presents several challenges. Standard methods like disk diffusion and broth microdilution may yield unreliable results for this compound.[1][2] The recommended gold standard for determining susceptibility is the agar (B569324) dilution method.[1][2] Furthermore, bacteria within biofilms exhibit increased resistance compared to their free-floating (planktonic) counterparts, making them inherently less susceptible to antibiotics.[1]
Q2: I'm observing high variability in my crystal violet assay results. What are the potential causes?
A2: High variability in crystal violet assays can stem from several factors:
-
Inconsistent washing: Overly aggressive washing can remove weakly adherent biofilm, while insufficient washing can leave behind planktonic cells and excess stain.[1]
-
Pipetting errors: Inaccurate pipetting of bacterial culture, media, or staining reagents can lead to significant differences between wells.[1]
-
Edge effects: Wells on the periphery of the microtiter plate are prone to evaporation, which can concentrate nutrients and affect biofilm growth. To mitigate this, it is recommended to fill the outer wells with sterile water or media and not use them for experimental samples.[1]
-
Contamination: Contamination of your bacterial culture or reagents can lead to inconsistent biofilm formation.[1]
Q3: My negative control wells show significant biofilm formation. What should I do?
A3: Biofilm formation in negative control wells (containing only sterile media) indicates contamination. It is crucial to discard the results of the entire plate and repeat the experiment using fresh, sterile reagents and aseptic techniques. Ensure your media, pipette tips, and microtiter plates are sterile.[1]
Q4: this compound does not appear to be effective against the biofilm of my bacterial strain. What could be the reason?
A4: Several factors could contribute to the apparent ineffectiveness of this compound against your biofilm:
-
Inherent Resistance: Bacteria within a biofilm are phenotypically more resistant to antibiotics than their planktonic counterparts.[1]
-
Acquired Resistance: The bacterial strain you are using may have acquired resistance to this compound. It is advisable to determine the Minimum Inhibitory Concentration (MIC) for planktonic bacteria first to confirm baseline susceptibility.[1]
-
Insufficient Concentration: The concentration of this compound used may not be high enough to eradicate a mature biofilm. You may need to perform a dose-response experiment to determine the Minimum Biofilm Eradication Concentration (MBEC).[1][3]
-
Monotherapy: this compound monotherapy is often not sufficient to eradicate biofilms.[1] Combination therapy with other antibiotics frequently shows synergistic effects.[1]
Q5: I'm observing an increase in biofilm formation at sub-inhibitory concentrations of this compound. Is this a known phenomenon?
A5: Yes, this is a documented phenomenon. Studies have shown that sub-inhibitory concentrations of this compound can, in some cases, enhance biofilm formation in certain bacteria, such as Staphylococcus aureus.[1] This highlights the importance of using appropriate concentrations of the antibiotic in your assays to avoid misleading results.[1]
Q6: How can I improve the efficacy of this compound in my biofilm assays?
A6: To enhance the antibiofilm activity of this compound, consider the following strategies:
-
Combination Therapy: Combining this compound with other classes of antibiotics, such as aminoglycosides (e.g., gentamicin, amikacin), beta-lactams (e.g., meropenem, ceftazidime), or rifampin, has been shown to have a synergistic effect against biofilms.[1]
-
Optimize Concentration: Ensure you are using a concentration of this compound that is above the MIC for planktonic cells and ideally at or above the MBEC for the biofilm.[1]
Troubleshooting Specific Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent washing technique, Pipetting errors, Edge effect.[1] | Standardize washing steps (e.g., gentle immersion in PBS). Use calibrated pipettes and fresh tips for each replicate. Avoid using outer wells of the plate for experimental samples; fill them with sterile media or water.[1] |
| No biofilm formation in positive control wells | Poor biofilm-forming strain, Inappropriate growth medium or incubation conditions. | Use a known biofilm-forming strain as a positive control. Optimize growth medium (e.g., supplement with glucose) and incubation time/temperature.[4] |
| This compound appears effective, but results are not reproducible | Instability of this compound solution, Inconsistent inoculum preparation. | Prepare fresh this compound solutions for each experiment. Standardize inoculum density using a spectrophotometer (e.g., OD600 of 0.1).[4][5] |
| Conflicting results between different assay methods (e.g., CV vs. metabolic assays) | Assays measure different aspects of the biofilm (biomass vs. metabolic activity). This compound may affect cell metabolism without detaching the biofilm. | Use a combination of assays to get a more complete picture of the antibiofilm effect. Consider microscopy to visualize biofilm structure. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound activity against biofilms.
Table 1: this compound Concentrations for Biofilm Degradation in MDR UPEC [6]
| Biofilm Producer Category | DC50 Range (µg/mL) |
| Weak | 164.4 – 523.1 |
| Moderate | 403.1 – 751.4 |
| Strong | 523.9 – 980.1 |
| DC50: The concentration of this compound required to degrade 50% of the pre-formed biofilm. |
Table 2: Effect of this compound on E. coli Biofilm Formation [7]
| This compound Concentration (µg/mL) | Mean Optical Density (OD) | Standard Error (SE) |
| 0 (Control) | 0.53 | 0.07 |
| 300 | 0.196 | 0.043 |
| 700 | 0.128 | 0.025 |
| 1500 | 0.165 | 0.035 |
Table 3: Biofilm Inhibitory and Eradication Concentrations for S. aureus [8][9]
| Parameter | Concentration (µg/mL) |
| Biofilm Inhibitor Concentration (BIC) | 8 |
| Minimum Biofilm Eradication Concentration (MBEC) | 32 |
Experimental Protocols
Protocol 1: Crystal Violet (CV) Biofilm Assay
This protocol is a standard method for quantifying biofilm biomass.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05-0.1.[1]
-
Plate Setup: Add 200 µL of the diluted bacterial culture to each well of the microtiter plate. Include negative control wells with sterile medium only.[4]
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[4]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[1]
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.[4]
-
Washing: Remove the CV solution and wash the wells again with PBS.[4]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[4]
-
Quantification: Measure the absorbance at 570 nm (A570) using a microplate reader.[4]
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.
Materials:
-
Same materials as the Crystal Violet Biofilm Assay
-
This compound stock solution
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Biofilm Assay protocol (Steps 1-3).[1]
-
Antibiotic Treatment: After the incubation period, carefully remove the planktonic culture. Wash the wells once with PBS.[1]
-
Serial Dilution: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include a growth control well with no antibiotic.[1]
-
Incubation: Incubate the plate for another 24 hours at the optimal growth temperature.[1]
-
Viability Assessment: After incubation, remove the antibiotic-containing medium. Wash the wells with PBS. Add fresh, antibiotic-free medium and incubate for a further 24 hours to allow any surviving bacteria to grow.[1]
-
Quantification: Assess bacterial viability by measuring the OD600 of the wells. The MBEC is the lowest concentration of the antibiotic that prevents bacterial regrowth.[1] Alternatively, the remaining biofilm can be quantified using the crystal violet method (Protocol 1, Steps 5-8).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. redemc.net [redemc.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Managing Phosphomycin Resistance in In Vitro Evolution Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro evolution studies of phosphomycin resistance.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| PR-001 | No resistant mutants appearing | - this compound concentration is too high. - Inoculum size is too small. - Inappropriate growth medium or supplements. - Insufficient incubation time. | - Perform a Minimum Inhibitory Concentration (MIC) assay to determine an appropriate selective concentration. - Increase the initial population size to increase the probability of spontaneous mutants. - Ensure the medium is supplemented with glucose-6-phosphate (G6P) to induce the UhpT transporter, a primary route of this compound entry.[1][2] - Extend the incubation period to allow for the emergence of slower-growing resistant mutants. |
| PR-002 | Rapid emergence of high-level resistance | - Selection pressure is too low. - Presence of a hypermutator strain. - Plasmid-mediated resistance. | - Gradually increase the this compound concentration in a stepwise manner. - Screen the ancestral strain for a hypermutator phenotype. - Screen for the presence of known this compound resistance genes (e.g., fosA, fosB) on plasmids.[3][4] |
| PR-003 | Inconsistent MIC results for evolved isolates | - Mixed population of resistant and susceptible cells. - Instability of the resistance phenotype. - Technical variability in the MIC assay. | - Streak-purify isolates from the evolved population before performing MIC testing. - Passage the isolates in antibiotic-free medium to check for reversion to susceptibility. - Adhere strictly to standardized MIC testing protocols (e.g., CLSI or EUCAST guidelines).[5][6] |
| PR-004 | Contamination of long-term cultures | - Non-aseptic technique. - Contaminated media or reagents. - Environmental contaminants. | - Strictly adhere to aseptic techniques when handling cultures.[7] - Use sterile, high-quality media and reagents.[7] - Regularly clean and disinfect incubators and work areas.[7] |
| PR-005 | Evolved resistance is associated with a significant fitness cost | - The specific resistance mutation imposes a high biological cost.[8][9] | - This is an expected outcome. Quantify the fitness cost using competition assays. - Consider evolving populations in different nutrient conditions to explore alternative resistance pathways with potentially lower fitness costs. |
| PR-006 | Plasmid carrying the resistance gene is lost during the experiment | - The plasmid imposes a fitness burden on the host bacterium.[10][11] - Lack of continuous selection pressure to maintain the plasmid. | - Incorporate a low level of the selective antibiotic in the growth medium to ensure plasmid maintenance. - Use a host-plasmid system with known stability mechanisms.[12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance that I should expect to see in my in vitro evolution studies?
A1: The most common mechanism of this compound resistance acquired in vitro is through impaired drug transport into the bacterial cell.[1][2][15] This typically occurs through mutations in the genes encoding the glycerol-3-phosphate transporter (glpT) or the hexose (B10828440) phosphate (B84403) transporter (uhpT), or in their regulatory genes such as cyaA and ptsI, which control cyclic AMP (cAMP) levels.[1][16][17] Less frequent mechanisms include modifications of the drug's target, the MurA enzyme, or enzymatic inactivation of this compound by acquiring genes like fosA.[3][4][15]
Q2: How can I confirm the genetic basis of this compound resistance in my evolved isolates?
A2: To identify the genetic changes responsible for resistance, you should perform whole-genome sequencing of your resistant isolates and compare them to the ancestral (susceptible) strain. Look for mutations, insertions, or deletions in the candidate genes mentioned in Q1 (glpT, uhpT, uhpA, cyaA, ptsI, and murA).[18][19] PCR and sequencing of these specific genes can also be a targeted approach.
Q3: What is the expected frequency of spontaneous this compound resistance?
A3: The in vitro mutation frequency to this compound resistance is relatively high, often in the range of 10⁻⁷ to 10⁻⁸, depending on the bacterial species and the presence of inducers like G6P.[3][8]
Q4: My evolved this compound-resistant mutants grow much slower than the sensitive parent strain. Is this normal?
A4: Yes, it is common for this compound resistance mutations, particularly those affecting transport systems, to be associated with a biological or fitness cost.[8][9] This cost can manifest as a reduced growth rate, especially in nutrient-limited conditions.[8] However, some resistance mechanisms, such as overexpression of the murA gene, may confer resistance with a lower fitness cost.[20]
Q5: Should I include glucose-6-phosphate (G6P) in my culture medium?
A5: Yes, it is highly recommended to supplement your medium with G6P (typically at a concentration of 25 µg/mL).[21] G6P induces the expression of the UhpT transporter, which is a primary route for this compound to enter the cell in many bacteria, including E. coli.[1][2] Its inclusion ensures that you are selecting for a broader range of resistance mechanisms.
Experimental Protocols
Protocol 1: In Vitro Evolution of this compound Resistance via Serial Passage
This protocol describes a standard method for evolving bacterial populations under increasing concentrations of this compound.
-
Preparation:
-
Prepare a stock solution of this compound and filter-sterilize.
-
Prepare liquid growth medium (e.g., Mueller-Hinton Broth) supplemented with 25 µg/mL glucose-6-phosphate (G6P).
-
Inoculate a starter culture of the susceptible bacterial strain and grow to late logarithmic or early stationary phase.
-
-
Serial Passage:
-
Set up a series of culture tubes or a 96-well plate with a range of this compound concentrations, typically starting from a sub-inhibitory concentration.
-
Inoculate each tube/well with a 1:100 dilution of the starter culture.
-
Incubate at the optimal temperature with shaking for 24 hours.
-
After incubation, identify the highest concentration of this compound that permits growth.
-
Dilute the culture from this well 1:100 into a new series of tubes/wells with fresh medium and a new gradient of this compound concentrations, with the lowest concentration being the one from which the transfer was made.
-
Repeat this process for a desired number of passages or until a significant increase in the Minimum Inhibitory Concentration (MIC) is observed.[22][23]
-
At regular intervals, archive population samples by mixing with glycerol (B35011) and storing at -80°C.[24]
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for quantifying the level of this compound resistance.
-
Preparation:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 25 µg/mL G6P.[21]
-
Prepare a 2x stock solution of this compound in the supplemented CAMHB.
-
Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Dispense 100 µL of supplemented CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound stock solution to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[21]
-
Quantitative Data Summary
| Parameter | Organism | Typical Values/Observations | Reference(s) |
| Mutation Frequency to Resistance | E. coli | ~10⁻⁷ (in the absence of G6P), ~10⁻⁸ (in the presence of G6P) | [3][8] |
| MIC of Susceptible Strains | E. coli, E. faecalis | ≤ 64 µg/mL (CLSI breakpoint) | [3] |
| MIC of Resistant Strains | E. coli | Can reach >1024 µg/mL | [16] |
| Fitness Cost of Resistance Mutations | E. coli | Can result in a significant decrease in growth rate. Overexpression of murA may have a lower fitness cost than transporter mutations. | [8][9][20] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulation of this compound uptake and its mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriological and molecular study of fosfomycin resistance in uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 8. Biological Costs and Mechanisms of Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological cost of fosfomycin resistance in Escherichia coli in a murine model of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Antibiotics Interfere with the Evolution of Plasmid Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Host-specific plasmid evolution explains the variable spread of clinical antibiotic-resistance plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to fosfomycin: Mechanisms, Frequency and Clinical Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Fosfomycin resistance mechanisms in Enterobacterales: an increasing threat [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel Chromosomal Mutations Responsible for Fosfomycin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genomewide overexpression screen for fosfomycin resistance in Escherichia coli: MurA confers clinical resistance at low fitness cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ProceduresEvolutionExperiment < Lab < TWiki [barricklab.org]
Technical Support Center: Refining Phosphomycin Dosage in Continuous Infusion In Vitro Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphomycin in continuous infusion in vitro models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound?
A1: The efficacy of this compound has been correlated with different PK/PD indices depending on the pathogen. The most commonly evaluated indices are:
-
ƒAUC/MIC: The ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration. This index is often associated with this compound efficacy against Pseudomonas aeruginosa.[1]
-
%T>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.[1]
-
%T>RIC: The percentage of the dosing interval that drug concentrations are above the inherent resistance inhibitory concentration. This index has been identified as predictive for this compound efficacy against E. coli due to the presence of resistant subpopulations.[1]
Experimental Setup and Execution
Q2: My this compound MIC values are inconsistent. What could be the cause?
A2: Inconsistent this compound MIC values are often related to the "inoculum effect," where the MIC increases with a higher initial bacterial density.[2] This is a known phenomenon with this compound. To troubleshoot this:
-
Standardize Your Inoculum: Ensure you are using a consistent and standardized inoculum preparation method. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard.
-
Verify Colony Counts: Regularly perform colony counts on your inocula to confirm the CFU/mL.
-
Media Supplementation: Always supplement your testing medium (e.g., Mueller-Hinton Agar) with 25 µg/mL of glucose-6-phosphate (G6P). G6P induces the hexose (B10828440) phosphate (B84403) transport system, which is crucial for this compound uptake into the bacterial cell.[2]
Q3: I am observing the emergence of resistant mutants in my in vitro model. How can I address this?
A3: The emergence of resistance is a common challenge in this compound studies. Here are some strategies to mitigate this:
-
Combination Therapy: The most effective strategy is to use this compound in combination with another antibiotic, such as a β-lactam, aminoglycoside, or fluoroquinolone.[2] This has been shown to have synergistic effects and can prevent the selection of resistant mutants.[2]
-
Optimize Dosing: Ensure your simulated dosing regimen is optimized based on PK/PD principles to suppress the amplification of resistant subpopulations.[3] More intensive dosing regimens have been shown to prevent the emergence of resistance in hollow-fiber models.[3]
-
Characterize Resistance: If resistance emerges, characterize the mutants to understand the mechanism. This can involve sequencing genes associated with this compound resistance, such as glpT, uhpT, and murA.[2]
Q4: How do I maintain a stable this compound concentration in my continuous infusion model?
A4: Maintaining a stable drug concentration is critical for continuous infusion studies.
-
Pump Calibration: Ensure your peristaltic or syringe pumps are properly calibrated to deliver the correct flow rate.
-
Tubing Integrity: Regularly check the tubing for any kinks, blockages, or leaks that could affect the flow rate.
-
This compound Stability: this compound is generally stable in solution for continuous infusion.[4] However, it's good practice to prepare fresh stock solutions regularly and store them appropriately. One study found that this compound in an elastomeric preparation is stable for at least 5 days at both 4°C and 34°C.
-
Regular Sampling and Measurement: Collect samples from your model at regular intervals and measure the this compound concentration using a validated analytical method like LC-MS/MS to confirm that the target concentration is being maintained.[1][4]
Data Presentation
Table 1: Pharmacodynamic Targets for this compound from In Vitro Models
| Model | Bacterial Species | PK/PD Index | PD Target for Efficacy |
| One-Compartment | Escherichia coli | %T>RIC | 11.9 (stasis), 20.9 (1-log kill), 32.8 (2-log kill)[1] |
| One-Compartment | Pseudomonas aeruginosa | ƒAUC/MIC | 489 (1-log reduction), 1024 (2-log reduction)[1] |
| Hollow-Fiber | Escherichia coli | - | 4, 8, and 12 g q8h regimens prevented resistance[1][3] |
| Hollow-Fiber | Pseudomonas aeruginosa | AUC/MIC & Time>MIC | AUC/MIC linked to bacterial kill |
Table 2: Comparison of Pharmacokinetic Parameters of Continuous vs. Intermittent Infusion of this compound
| Parameter | Continuous Infusion (1g/h after 8g loading dose) | Intermittent Infusion (8g over 30 min every 8h) |
| Average Steady-State Concentration (mg/L) | 183.8 ± 35.9 | - |
| Cmax (mg/L) | - | 551.5 ± 67.8 |
| AUCSS, 0-24 (h*mg/L) | 4,411.2 ± 862.4 | 3,678.5 ± 601.9 |
| %T>MIC for MIC ≤ 128 mg/L | 100% | 44% for MIC of 128 mg/L |
Data from a study in healthy volunteers.[5]
Table 3: Synergy of this compound with Other Antimicrobials in In Vitro Models
| Combination | Bacterial Species | Model | Observation |
| This compound + Amikacin | Escherichia coli | Hollow-Fiber | Rapidly decreased bacterial burden and prevented resistance.[1][6][7] |
| This compound + Meropenem | Pseudomonas aeruginosa | Hollow-Fiber | Combination was synergistic for bacterial killing and resistance suppression.[1][8] |
| This compound + Meropenem | Klebsiella pneumoniae | Dilutional PK model | Reduced this compound ƒAUC/MIC for static effect and suppressed resistance.[1] |
Experimental Protocols
Protocol 1: One-Compartment In Vitro Infection Model
This model is used to determine the PK/PD index associated with efficacy and the magnitude of this measure necessary for various levels of effect.
Materials:
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound disodium (B8443419) salt
-
One-compartment in vitro infection model apparatus (central compartment, peristaltic pump, waste reservoir)
-
Incubator (37°C)
-
Spectrophotometer
-
Plates and supplies for bacterial enumeration
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of the bacterial isolate in CAMHB to a final concentration of approximately 10^6 CFU/mL in the central compartment of the model.[1]
-
Model Setup: The one-compartment model consists of a central flask containing the bacterial culture in CAMHB. A peristaltic pump circulates the medium.
-
Drug Administration: Simulate human pharmacokinetic profiles by administering this compound to the central compartment. This can be achieved using computer-controlled syringe pumps to mimic a continuous infusion.
-
Sampling: Collect samples from the central compartment at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[1]
-
Bacterial Quantification: Determine the bacterial concentration in each sample by serial dilution and plating on appropriate agar (B569324) plates. Incubate plates overnight at 37°C and count the colonies.[1]
-
Drug Concentration Measurement: Determine the this compound concentration in the samples using a validated method such as LC-MS/MS.[1]
Protocol 2: Hollow-Fiber Infection Model (HFIM)
The HFIM allows for long-term experiments and can simulate the pharmacokinetics of multiple drugs.
Materials:
-
Bacterial isolate of interest
-
Appropriate growth medium (e.g., CAMHB)
-
This compound disodium salt
-
Hollow-fiber infection model system (central reservoir, hollow-fiber cartridge, pumps, tubing)
-
Programmable syringe pumps
-
Incubator (37°C)
-
Supplies for bacterial enumeration and drug concentration measurement
Procedure:
-
System Setup: Assemble the HFIM according to the manufacturer's instructions. The system consists of a central reservoir containing fresh medium, which is pumped through the hollow fibers. The bacterial culture resides in the extracapillary space.
-
Inoculum Preparation: Prepare a bacterial suspension and inoculate it into the extracapillary space of the hollow-fiber cartridge.
-
Drug Administration: Use a programmable syringe pump to administer this compound into the central reservoir to simulate a continuous infusion. A separate pump removes waste to simulate drug clearance.[1]
-
Sampling: Collect samples from the extracapillary space of the cartridge at specified time points over several days.[1]
-
Bacterial Quantification: Determine the viable bacterial count in the samples by plating serial dilutions.
-
Drug Concentration Measurement: Measure this compound concentrations in the central reservoir and/or the extracapillary space using a validated analytical method like LC-MS/MS.[1][4]
Visualizations
Caption: Workflow for a one-compartment continuous infusion in vitro model.
Caption: Experimental workflow of a hollow-fiber infection model for continuous infusion.
Caption: Logical workflow for troubleshooting this compound resistance in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Relationship between Fosfomycin Exposure and Amplification of Escherichia coli Subpopulations with Reduced Susceptibility in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics of Fosfomycin after Continuous Infusion Compared with Intermittent Infusion: a Randomized Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Fosfomycin and Amikacin against Fosfomycin-Heteroresistant Escherichia coli Strains in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting false resistance in phosphomycin disk diffusion assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phosphomycin disk diffusion assays, particularly concerning false resistance.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of glucose-6-phosphate (G6P) in this compound susceptibility testing?
A1: Glucose-6-phosphate (G6P) is a crucial supplement in the agar (B569324) medium for this compound susceptibility testing. Its primary role is to induce the expression of the UhpT transporter system in many bacteria, especially within the Enterobacterales order.[1] this compound's structure allows it to be actively transported into the bacterial cell through the UhpT and GlpT transporter systems.[1][2] Without an inducer like G6P, the expression of UhpT can be insufficient, leading to reduced uptake of this compound. This can result in falsely elevated minimum inhibitory concentration (MIC) values or smaller zone diameters, which may be misinterpreted as resistance.[1]
Q2: Are there organisms for which G6P supplementation is not necessary or can even be antagonistic?
A2: Yes, the necessity of G6P supplementation is species-dependent. For instance, organisms like Pseudomonas aeruginosa lack the UhpT system and rely on the GlpT transporter for this compound uptake; therefore, adding G6P will not enhance this compound's activity.[1] Furthermore, in some species, such as Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing this compound's activity.[3][4] It is essential to adhere to standardized guidelines for the specific organism being tested.
Q3: What are the recommended concentrations of G6P for this compound antimicrobial susceptibility testing (AST)?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend the supplementation of media with G6P for this compound testing. For disk diffusion tests, the disks should contain 200 µg of this compound and 50 µg of G6P.[5][6][7] For agar dilution methods, the Mueller-Hinton agar should be supplemented with 25 µg/mL of G6P.[2][4][6][8]
Q4: How do I interpret inner colonies within the zone of inhibition for this compound?
A4: The interpretation of inner colonies is a significant point of discrepancy between CLSI and EUCAST guidelines and can lead to different susceptibility categorizations.[5][9][10]
-
CLSI: Recommends measuring the zone of inhibition from the innermost colonies.[5]
-
EUCAST: Recommends ignoring the inner colonies and measuring the outermost zone of inhibition.[2][5]
The presence of these inner colonies can be due to spontaneous mutations in transporter genes like uhpT.[6][11] For Klebsiella pneumoniae, the presence of inner colonies is frequent, and the differing interpretations can lead to significant discrepancies in results.[5]
Q5: Why am I seeing false resistance when testing organisms other than E. coli?
A5: this compound susceptibility testing, particularly disk diffusion, is most standardized and reliable for E. coli.[12][13][14] Several factors contribute to challenges with other organisms like Klebsiella pneumoniae:
-
Lack of Specific Breakpoints: Breakpoints for many organisms other than E. coli are not well-established, leading to extrapolation of E. coli breakpoints, which may not be appropriate.[5][9]
-
Method-Dependent Inaccuracies: Disk diffusion and other methods like broth microdilution may not perform well for certain species compared to the reference agar dilution method.[12][13][14] For instance, disk diffusion has shown poor categorical agreement for K. pneumoniae in some studies.[13][14]
-
Presence of Resistance Mechanisms: Some organisms may possess intrinsic or acquired resistance mechanisms that are not adequately accounted for by standard testing protocols.
Troubleshooting Guide
Issue 1: Susceptible quality control (QC) strain tests as resistant.
| Potential Cause | Troubleshooting Steps |
| Incorrect G6P Supplementation | Ensure Mueller-Hinton agar is supplemented with 25 µg/mL G6P for agar dilution or that disks containing 50 µg G6P are used for disk diffusion.[4][6][7][8] |
| Improper Agar Depth | The agar depth should be 4.0 ± 0.5 mm.[15][16][17][18][19] Plates that are too deep (>4.5 mm) can result in smaller zones and false resistance.[20] |
| Incorrect Inoculum Density | Prepare the inoculum to a 0.5 McFarland standard. An inoculum that is too heavy can lead to smaller inhibition zones. |
| Expired or Improperly Stored Disks/Reagents | Check the expiration dates of this compound disks and G6P. Store them according to the manufacturer's instructions. Allow disks to reach room temperature before use to prevent condensation.[19] |
| Incorrect Incubation Conditions | Incubate plates at 35 ± 2 °C for 16-20 hours in ambient air. |
| QC Strain Contamination or Mutation | Subculture the QC strain from a fresh stock culture. If issues persist, obtain a new, certified QC strain. |
Issue 2: High rate of this compound resistance observed in clinical isolates, especially non-E. coli.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Testing Method | For non-E. coli isolates, consider that disk diffusion may not be reliable.[13][14] The reference method is agar dilution.[12] |
| Misinterpretation of Inner Colonies | Be aware of the differing CLSI and EUCAST guidelines for interpreting inner colonies.[5] Consistently apply one set of guidelines and note it in your report. For critical isolates, consider a reference method. |
| Use of Inappropriate Breakpoints | Ensure you are using the most current and species-specific breakpoints available from CLSI or EUCAST. Extrapolating E. coli breakpoints to other Enterobacterales can be problematic.[9] |
| True Resistance | Consider the possibility of true resistance, especially in organisms known to harbor resistance mechanisms. |
Quantitative Data Summary
Table 1: this compound Disk Diffusion Quality Control Ranges
| Quality Control Strain | Disk Content | Acceptable Zone Diameter (mm) | Reference |
| Escherichia coli ATCC® 25922™ | 200 µg this compound / 50 µg G6P | 22 - 30 | [21][22] |
| Staphylococcus aureus ATCC® 25923™ | 200 µg this compound / 50 µg G6P | 25 - 33 | [21][22] |
Table 2: CLSI and EUCAST Breakpoints for E. coli (Urinary Tract Infections)
| Method | Organization | Susceptible | Intermediate | Resistant | Reference |
| Disk Diffusion (Zone Diameter in mm) | CLSI | ≥ 16 | 13 - 15 | ≤ 12 | [6] |
| EUCAST | See MIC breakpoints | ||||
| Agar Dilution (MIC in µg/mL) | CLSI | ≤ 64 | 128 | ≥ 256 | [2] |
| EUCAST | ≤ 32 | > 32 | [2] |
Experimental Protocols
This compound Disk Diffusion Assay (Kirby-Bauer Method)
-
Media Preparation: Use Mueller-Hinton agar (MHA) plates. The agar depth must be uniform at 4.0 ± 0.5 mm.[15][16][17][18][19] For this compound testing, ensure the MHA is from a lot that has been quality controlled for this purpose.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of this compound Disk:
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm).
-
Interpret the results based on established breakpoints (e.g., from CLSI or EUCAST), paying close attention to guidelines regarding the interpretation of inner colonies.[5]
-
Visualizations
Caption: this compound transport into the bacterial cell.
Caption: Troubleshooting decision tree for false this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-6-phosphate Reduces Fosfomycin Activity Against Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frequency and Mechanisms of Spontaneous Fosfomycin Nonsusceptibility Observed upon Disk Diffusion Testing of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods [mdpi.com]
- 13. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 14. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of agar depth on antimicrobial susceptibility testing by disc diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. The impact of agar depth on antimicrobial susceptibility testing by disc diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. szu.gov.cz [szu.gov.cz]
- 19. nicd.ac.za [nicd.ac.za]
- 20. asm.org [asm.org]
- 21. Susceptibility testing quality control studies with fosfomycin tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. liofilchem.net [liofilchem.net]
Technical Support Center: Optimization of Phosphomycin Extraction from Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of phosphomycin from bacterial cultures for analysis.
Troubleshooting Guides
This section addresses common issues encountered during this compound extraction and analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Yield | 1. Suboptimal Fermentation Conditions: Incorrect media composition, pH, temperature, or aeration during bacterial culture. | - Ensure the fermentation medium contains necessary precursors and supplements like L-methionine and sodium citrate (B86180) for producers like Streptomyces fradiae.[1] - Maintain optimal pH (around 7.0) and temperature (around 28°C) for the producing strain.[1] |
| 2. This compound Degradation: The sample may be unstable under the storage or extraction conditions. | - Process samples as quickly as possible. - Store clarified broth or extracts at low temperatures (-70°C or -80°C) for long-term stability.[2] - Avoid multiple freeze-thaw cycles. - Note that aqueous solutions of this compound are not recommended for storage longer than one day. | |
| 3. Inefficient Cell Lysis/Extraction: Mycelial biomass or bacterial cells are not effectively separated from the broth. | - Ensure centrifugation is performed at a sufficient speed and duration (e.g., 8,000 x g for 20 minutes) to pellet all cellular debris.[1] - Filter the supernatant through a 0.45 µm membrane filter to get a clear, cell-free broth before proceeding to chromatography or other purification steps.[1] | |
| 4. Poor Binding to Anion Exchange Resin: Incorrect pH or ionic strength of the sample and buffers. | - Adjust the pH of the clarified broth to ~7.5 before loading onto the anion exchange column.[1] - Ensure the ionic strength of the sample is low to allow for strong binding; dilute the sample if necessary. - Use a buffer with a pH at least 0.5 units above the pI of this compound for anion exchange. | |
| 5. Incomplete Elution from Anion Exchange Resin: The salt concentration in the elution buffer may be too low to displace the bound this compound. | - Use a salt gradient (e.g., 0 to 1.0 M NaCl) for elution to ensure this compound detaches from the resin.[1] - If using a step elution, ensure the salt concentration is high enough to disrupt the ionic interaction. | |
| Inconsistent or Irreproducible Analytical Results | 1. Matrix Effects in LC-MS/MS: Components from the bacterial culture medium interfere with the ionization of this compound, causing ion suppression or enhancement. | - Perform a simple protein precipitation step using ice-cold methanol (B129727) or acetonitrile (B52724) to remove the bulk of interfering substances.[3][4] - Incorporate an internal standard in your sample preparation to normalize for matrix effects. - Dilute the sample post-extraction to reduce the concentration of interfering matrix components. |
| 2. Column Contamination/Clogging: Particulate matter in the sample or precipitation of components on the analytical column. | - Filter all samples through a 0.22 or 0.45 µm syringe filter before injection into an HPLC or LC-MS/MS system. - For anion exchange columns, perform regular cleaning-in-place (CIP) procedures, for example, with high salt washes (2.0 M NaCl) followed by 1.0 M NaOH.[5] | |
| 3. Sample Precipitation: this compound or other sample components may precipitate in the column due to buffer incompatibility. | - Ensure the sample is fully solubilized in a buffer that is compatible with the initial mobile phase conditions. - Test the solubility of the sample in the start and elution buffers in a separate tube before running on the column.[6] | |
| Poor Peak Shape in HPLC/LC-MS Analysis | 1. Column Overload: Injecting too much sample onto the analytical column. | - Reduce the amount of sample loaded onto the column. |
| 2. Inappropriate Mobile Phase: The pH or ionic strength of the mobile phase is not optimal for the highly polar and acidic nature of this compound. | - For reversed-phase chromatography, consider using ion-pairing agents in the mobile phase. - HILIC (Hydrophilic Interaction Liquid Chromatography) is often a suitable alternative for retaining and separating highly polar compounds like this compound.[7][8][9] | |
| 3. Channeling in Chromatography Column: Poorly packed column leading to uneven flow. | - Repack the column or use a pre-packed column. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step for successful this compound extraction?
A1: The most critical initial step is the complete removal of bacterial cells and mycelia from the fermentation broth. This is typically achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.[1] A clear, cell-free broth prevents clogging of chromatography columns and reduces the load of contaminating macromolecules in subsequent purification steps.
Q2: My this compound yield is consistently low. I've checked my fermentation and initial clarification steps. What should I investigate next?
A2: If initial steps are optimized, focus on the purification process, particularly if you are using anion exchange chromatography. Key areas to troubleshoot include:
-
Binding pH: The pH of your clarified broth should be adjusted to approximately 7.5 to ensure this compound is negatively charged and binds effectively to the positively charged resin.[1]
-
Ionic Strength: The sample should have a low ionic strength. High salt concentrations will prevent this compound from binding to the column. You may need to dilute your sample with the equilibration buffer.
-
Elution Conditions: Ensure your salt gradient for elution is steep enough, or your step elution has a high enough salt concentration (e.g., up to 1.0 M NaCl), to effectively displace this compound from the resin.[1]
Q3: I am seeing significant signal suppression in my LC-MS/MS analysis. How can I clean up my sample more effectively after initial extraction?
A3: Signal suppression is a common matrix effect. To mitigate this, a simple and rapid protein precipitation step is highly effective. After your initial extraction, add a volume of ice-cold methanol or acetonitrile to your sample, vortex, and centrifuge to pellet the precipitated proteins and other interfering substances.[3][4] Analyze the resulting supernatant. This significantly cleans up the sample before injection.
Q4: Which analytical technique is best for quantifying this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of this compound due to the molecule's lack of a strong UV chromophore, making HPLC-UV analysis challenging.[4] For HPLC, methods using Evaporative Light Scattering Detector (ELSD) or derivatization may be required.
Q5: Can I use Solid-Phase Extraction (SPE) instead of anion exchange chromatography for sample cleanup?
A5: Yes, SPE is a viable alternative for sample cleanup. For a polar compound like this compound, a hydrophilic-lipophilic-balanced (HLB) SPE cartridge can be effective. A general protocol would involve conditioning the cartridge, loading the sample, washing away impurities, and then eluting the this compound with an appropriate solvent.
Quantitative Data Presentation
Table 1: Performance of Analytical Sample Preparation Methods
This table summarizes the typical performance of a common sample preparation method used prior to LC-MS/MS analysis of this compound from bacterial growth media.
| Parameter | Method | Details | Value | Reference |
| Recovery | Protein Precipitation & Dilution | Recovery was assessed at the start and end of a 24-hour analysis period in Mueller-Hinton Broth. | 85.7% - 115% | [4] |
| Accuracy | Protein Precipitation & Dilution | Within-run mean accuracy across various concentration levels. | 91.3% - 108% | [4] |
| Precision | Protein Precipitation & Dilution | Within-run precision (maximum coefficient of variation). | 11.7% | [4] |
| Recovery | Ultrafiltration | Total recovery from urine and plasma matrices. | 99.4% - 102.5% | [9] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Streptomyces fradiae Culture
This protocol details a robust method for purifying this compound from a liquid fermentation broth using anion exchange chromatography.[1]
1. Fermentation Broth Clarification: a. Harvest the fermentation broth from the bioreactor. b. Centrifuge the broth at 8,000 x g for 20 minutes to pellet the mycelial biomass. c. Carefully decant the supernatant. d. Filter the supernatant through a 0.45 µm membrane filter to obtain a clear, cell-free broth.
2. Anion Exchange Chromatography: a. Equilibrate a strong anion exchange column (e.g., Dowex 1x8, Cl⁻ form) with deionized water. b. Adjust the pH of the clarified broth to 7.5. c. Load the pH-adjusted broth onto the equilibrated column. d. Wash the column with several column volumes of deionized water to remove unbound impurities. e. Elute the bound this compound using a linear gradient of 0 to 1.0 M NaCl in 20 mM Tris-HCl buffer (pH 7.5). f. Collect fractions and assay for antibacterial activity to identify the fractions containing this compound.
3. Desalting and Concentration: a. Pool the active fractions from the anion exchange chromatography step. b. Desalt the pooled fractions using a suitable method, such as gel filtration chromatography (e.g., Bio-Gel P-2). c. Concentrate the desalted this compound solution under reduced pressure using a rotary evaporator.
4. Crystallization: a. Adjust the pH of the concentrated solution to 4.5 with HCl. b. Add ethanol (B145695) to the solution until a slight turbidity is observed. c. Cool the solution to 4°C and let it stand for 24-48 hours to allow for the crystallization of this compound. d. Collect the crystals by filtration, wash with cold ethanol, and dry under a vacuum.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol provides a simple and rapid method for preparing a sample from a bacterial culture for quantification of this compound by LC-MS/MS.[3][4]
1. Sample Collection: a. Collect an aliquot of the bacterial culture broth. b. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the bacteria. c. Transfer the supernatant to a clean tube.
2. Protein Precipitation: a. To 100 µL of the supernatant, add 300 µL of ice-cold acetonitrile or methanol containing an internal standard. b. Vortex the mixture vigorously for 30 seconds to precipitate proteins and other macromolecules. c. Incubate the mixture at -20°C for at least 20 minutes. d. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitate.
3. Final Preparation: a. Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial. b. If necessary, dilute the supernatant with the initial mobile phase to fall within the calibration range of the LC-MS/MS method. c. The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bio-rad.com [bio-rad.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. repub.eur.nl [repub.eur.nl]
- 9. A fast and sensitive LC-MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Phosphomycin's Efficacy in Combination with Beta-Lactams In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria necessitates the exploration of innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between existing antibiotics, presents a promising approach. This guide provides an objective comparison of the in vitro efficacy of phosphomycin when combined with various beta-lactam antibiotics, supported by experimental data and detailed methodologies.
This compound, a broad-spectrum antibiotic, inhibits the initial step of peptidoglycan synthesis by targeting the MurA enzyme.[1] Beta-lactam antibiotics, in contrast, act on the later stages of cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) responsible for cross-linking peptidoglycan chains. The complementary mechanisms of action of these two drug classes form the basis for their synergistic interaction, creating a potent dual-pronged attack on bacterial cell wall integrity.[1]
Quantitative Comparison of In Vitro Synergy
The following tables summarize the synergistic effects observed in various in vitro studies when this compound is combined with different beta-lactam antibiotics. Synergy is primarily determined using the checkerboard method, with the Fractional Inhibitory Concentration Index (FICI) calculated to quantify the interaction. An FICI of ≤ 0.5 is typically defined as synergy.
Table 1: this compound + Piperacillin/Tazobactam
| Bacterial Species | Number of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Reference |
| Enterobacteriaceae | 20 | 60 | 35 | 0 | [2] |
| P. aeruginosa | 5 | 16 (partial synergy in 5/5) | - | 0 | [3] |
| Gram-negative bloodstream isolates | 30 | 33 | - | 0 | [4][5] |
| A. baumannii complex | 5 | 60 | - | 0 | [3] |
Table 2: this compound + Ceftazidime/Avibactam
| Bacterial Species | Number of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Reference |
| K. pneumoniae (MBL-producing) | 22 | 72.7 | - | 0 | [6] |
| P. aeruginosa (MBL-producing) | 20 | 40 | - | 0 | [6] |
| Gram-negative bloodstream isolates | 30 | 30 | - | 0 | [4][5] |
| E. coli (clinical and isogenic) | 14 | 67-75 | - | 0 | [7][8] |
| P. aeruginosa | - | Synergy observed | - | No antagonism | [9] |
Table 3: this compound + Meropenem
| Bacterial Species | Number of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Reference |
| K. pneumoniae (OXA-48-positive) | 12 | 33 | - | 0 | [10] |
| K. pneumoniae (Carbapenem-resistant) | 50 | 20 | - | 0 | [11] |
| Enterobacteriaceae | 20 | 40 | - | 0 | [3] |
| K. pneumoniae (KPC-producing) | 17 | 58.8 | 29.4 (partial synergy) | 0 | [12] |
| P. aeruginosa | - | Synergy observed | - | No antagonism | [13][14] |
Table 4: this compound + Imipenem (B608078)
| Bacterial Species | Number of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Reference |
| K. pneumoniae (OXA-48-positive) | 12 | 42 | - | 0 | [10] |
| A. calcoaceticus-baumannii complex | 6 | 100 | 0 | 0 | [15] |
| P. aeruginosa (Carbapenem-resistant) | 8 | 25 | - | 0 | [16] |
Table 5: this compound + Ceftriaxone (B1232239)
| Bacterial Species | Number of Isolates | Synergy Rate (%) | Additive/Indifferent Rate (%) | Antagonism Rate (%) | Reference |
| N. gonorrhoeae | 8 | 0 | 100 | 0 | [17][18][19] |
| S. pneumoniae (Cephalosporin-resistant) | 1 | Synergy observed | - | 0 | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro synergy studies. The following are generalized protocols for the checkerboard and time-kill assays, the two most common methods for evaluating antibiotic combinations.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[17]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic. Create a series of two-fold serial dilutions for each antibiotic in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22] For this compound, the medium should be supplemented with 25 µg/mL of glucose-6-phosphate (G6P).
-
Plate Setup: In a 96-well microtiter plate, dispense the antibiotic dilutions in a checkerboard format.[23] Serial dilutions of this compound are typically added to the columns, while serial dilutions of the beta-lactam are added to the rows.[22] Each well will contain a unique combination of concentrations of the two antibiotics.[22] Include control wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[23]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[24]
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. The FIC index is calculated using the following formula:[23]
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
-
Preparation of Cultures and Antibiotics: Prepare a bacterial inoculum in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium (with G6P for this compound). Prepare antibiotic solutions at desired concentrations (often based on MIC values, e.g., 0.5x, 1x, 2x MIC).
-
Experimental Setup: Set up test tubes or flasks containing the bacterial inoculum and the antibiotic(s) alone and in combination. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each tube.[25]
-
Bacterial Enumeration: Perform serial dilutions of the collected aliquots and plate them on agar (B569324) plates. Incubate the plates overnight and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[26] A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[26]
Visualizing the Mechanisms and Workflows
Synergistic Mechanism of Action
The synergy between this compound and beta-lactams arises from their sequential blockade of the bacterial cell wall synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of in vitro pharmacodynamic drug interactions of ceftazidime/avibactam and fosfomycin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of fosfomycin in combination with imipenem, meropenem, colistin and tigecycline against OXA 48-positive Klebsiella pneumoniae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic activity of fosfomycin–meropenem and fosfomycin–colistin against carbapenem resistant Klebsiella pneumoniae: an in vitro evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. clinician.nejm.org [clinician.nejm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Synergism of imipenem with fosfomycin associated with the active cell wall recycling and heteroresistance in Acinetobacter calcoaceticus-baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-vitro Effect of Imipenem, Fosfomycin, Colistin, and Gentamicin Combination against Carbapenem-resistant and Biofilm-forming Pseudomonas aeruginosa Isolated from Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Activity of Fosfomycin Alone and in Combination with Ceftriaxone or Azithromycin against Clinical Neisseria gonorrhoeae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro activity of fosfomycin alone and in combination with ceftriaxone or azithromycin against clinical Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluation of fosfomycin alone and in combination with ceftriaxone or vancomycin in an experimental model of meningitis caused by two strains of cephalosporin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. emerypharma.com [emerypharma.com]
- 24. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection | MDPI [mdpi.com]
- 25. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
A Comparative Guide to Agar Dilution and E-test Methods for Phosphomycin Susceptibility Testing
Introduction
Phosphomycin is a broad-spectrum antibiotic that has regained prominence as a crucial therapeutic option, particularly for urinary tract infections (UTIs) caused by multidrug-resistant bacteria like Escherichia coli.[1] Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and ensuring effective treatment. The recognized gold standard for determining the minimum inhibitory concentration (MIC) of this compound is the agar (B569324) dilution method, as recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4] However, this method can be labor-intensive and impractical for many routine clinical laboratories.[1][5]
The E-test, a gradient diffusion method, offers a more convenient and less complex alternative.[1] This guide provides an objective comparison of the agar dilution and E-test methods, summarizing performance data from experimental studies and detailing the necessary protocols for researchers, scientists, and drug development professionals.
A critical factor for accurate this compound susceptibility testing, irrespective of the method, is the supplementation of the growth medium with 25 µg/mL of glucose-6-phosphate (G6P).[2][3] this compound enters the bacterial cell via two transport systems, one of which (the hexose (B10828440) phosphate (B84403) transporter) is induced by G6P, enhancing the antibiotic's in vitro activity and ensuring reliable results.[2][3]
Experimental Protocols
Reference Method: Agar Dilution
The agar dilution method involves incorporating serial twofold dilutions of this compound directly into Mueller-Hinton agar (MHA), followed by the inoculation of standardized bacterial suspensions.[3][6] The MIC is the lowest antibiotic concentration that completely inhibits visible bacterial growth.[3]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. After sterilization and cooling to 45-50°C, supplement the molten agar with a stock solution of glucose-6-phosphate to a final concentration of 25 µg/mL.[3]
-
Antibiotic Plate Preparation: Prepare a stock solution of this compound powder.[3] Create a series of twofold dilutions of the antibiotic. Add 1 part of each antibiotic dilution to 9 parts of the G6P-supplemented molten MHA to create a set of plates with final, desired this compound concentrations (e.g., 0.25 to 256 µg/mL).[3][7] A growth-control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: From a pure, overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.[3]
-
Inoculation: Using a multipoint replicator or micropipette, spot a standardized volume of each bacterial inoculum onto the surface of the antibiotic-containing and growth-control plates.[3][6]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1][3]
-
Result Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth, ignoring a single colony or a faint haze.[3] The growth-control plate must show confluent growth.
Alternative Method: E-test (Gradient Diffusion)
The E-test utilizes a non-porous plastic strip with a predefined, continuous exponential gradient of this compound on one side and a corresponding MIC scale on the other.[8] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a stable concentration gradient that forms a symmetrical inhibition ellipse.[1][8]
Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates supplemented with 25 µg/mL of G6P as described for the agar dilution method. The agar depth should be uniform, approximately 4.0 mm.[2]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum, remove excess fluid, and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the surface to dry for 5-15 minutes.[1][2]
-
E-test Strip Application: Carefully place the E-test strip onto the center of the inoculated agar surface, ensuring the entire strip is in complete contact with the agar.[1]
-
Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
Result Interpretation: After incubation, read the MIC value where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8] For this compound, it is often recommended to read at the point of complete inhibition, though hazy growth and isolated colonies within the ellipse can complicate interpretation.[2]
Performance Data: Agar Dilution vs. E-test
The performance of the E-test compared to the reference agar dilution method varies significantly depending on the bacterial species and the interpretive breakpoints used (CLSI vs. EUCAST).
| Performance Metric | Organism(s) | Key Findings and Experimental Data |
| Essential Agreement (EA) | E. coli | Studies have reported variable EA. One study found low EA (40.8%), with E-test MICs often 2 to 4 doubling dilutions lower than agar dilution.[9][10] Another reported an EA of 91.0%.[1] |
| Categorical Agreement (CA) | E. coli | CA is generally high when using CLSI breakpoints (>99%).[9][10] Using EUCAST breakpoints, however, can lead to discrepancies.[2] One study reported a CA of 99.0%.[1] |
| Error Rates (CLSI) | E. coli | When applying CLSI breakpoints, very major error (VME) and major error (ME) rates are typically low and acceptable (<1%).[9][10] |
| Error Rates (EUCAST) | E. coli | Applying EUCAST breakpoints can result in unacceptably high VME rates (e.g., 33.3%).[9][10] This is often because EUCAST has more stringent breakpoints, making minor MIC variations more likely to cross a categorical boundary.[2] |
| Performance with other Organisms | Non-E. coli Enterobacterales | For Enterobacterales other than E. coli, the E-test shows poor performance with high error rates. One study reported a VME rate of 32.1% and an ME rate of 4.1%.[11][12] The E-test is not considered a reliable alternative for species like K. pneumoniae.[13] |
| E. faecalis | High categorical agreement (93.4%) has been reported, with no VME or ME.[14] However, other studies note a high rate of minor errors.[12] | |
| S. aureus | Categorical agreement can be high (100%), but essential agreement may be surprisingly low.[4] | |
| P. aeruginosa | Discrepancies between methods are common, and the extrapolation of E. coli breakpoints is not recommended.[2][15] |
-
Categorical Agreement (CA): Agreement between methods in interpretive category (Susceptible, Intermediate, Resistant).
-
Essential Agreement (EA): Agreement of MIC values within ±1 twofold dilution.
-
Very Major Error (VME): The alternative method (E-test) reports a susceptible result for an isolate that is resistant by the reference method (Agar Dilution).
-
Major Error (ME): The alternative method reports a resistant result for an isolate that is susceptible by the reference method.
Methodology Comparison Workflow
The following diagram illustrates the logical workflow for comparing the performance of the E-test against the agar dilution reference method.
Caption: Comparative workflow for this compound susceptibility testing methods.
Conclusion
Agar dilution remains the undisputed gold standard for this compound susceptibility testing due to its reproducibility.[3] The E-test serves as a simple and practical alternative, but its reliability is highly dependent on the organism and the interpretive criteria applied.
For urinary E. coli isolates, the E-test demonstrates acceptable performance and high categorical agreement when results are interpreted using CLSI breakpoints.[9][10] However, for non-E. coli Enterobacterales and other challenging organisms, the E-test has shown unacceptably high error rates, particularly very major errors.[11][12] In these cases, the E-test cannot be considered a reliable substitute for agar dilution.
For research, drug development, and critical clinical scenarios involving non-E. coli pathogens or this compound-resistant isolates, results obtained via E-test should be interpreted with caution and confirmed with the reference agar dilution method.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fosfomycin—Overcoming Problematic In Vitro Susceptibility Testing and Tricky Result Interpretation: Comparison of Three Fosfomycin Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.eur.nl [pure.eur.nl]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Susceptibility of Clinical Isolates of Escherichia coli to Fosfomycin as Measured by Four In Vitro Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Clinical Isolates of Escherichia coli to Fosfomycin as Measured by Four In Vitro Testing Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Fosfomycin Etest To Determine In Vitro Susceptibility of Clinical Isolates of Enterobacterales Other than Escherichia coli, Nonfermenting Gram-Negative Bacilli, and Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa [scielo.org.za]
- 14. researchgate.net [researchgate.net]
- 15. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Synergistic Effects of Fosfomycin with Aminoglycosides: A Comparative Guide
The combination of fosfomycin (B1673569) with aminoglycosides presents a promising strategy to combat multidrug-resistant bacteria. In vitro studies have consistently demonstrated synergistic interactions, leading to enhanced bactericidal activity and the potential to overcome resistance to individual agents. This guide provides a comparative overview of the in vitro synergistic effects of fosfomycin with various aminoglycosides, supported by experimental data and detailed methodologies.
Overview of Synergistic Activity
The combination of fosfomycin with aminoglycosides such as gentamicin, tobramycin (B1681333), and amikacin (B45834) has shown synergistic or additive effects against a broad spectrum of Gram-negative and Gram-positive bacteria. This synergy is frequently evaluated using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.
The proposed mechanism for this synergy suggests that fosfomycin, by inhibiting an early stage of cell wall synthesis, may increase the permeability of the bacterial cell membrane, thereby facilitating the intracellular uptake of aminoglycosides, which inhibit protein synthesis by binding to the 30S ribosomal subunit.
Quantitative Data on Synergy
The following tables summarize the quantitative data from various in vitro studies, highlighting the synergistic effects of fosfomycin-aminoglycoside combinations against different bacterial species.
Table 1: Synergy of Fosfomycin and Gentamicin
| Bacterial Species | Strain Type | Method | FIC Index (FICI) | Key Findings | Reference |
| Escherichia coli | Biofilm | Checkerboard | 0.06 | Strong synergistic effect against biofilm. | [1] |
| E. coli | Clinical Isolates | Checkerboard | ≤ 0.5 in 75% of strains | High frequency of synergy against E. coli biofilms, including a gentamicin-resistant strain. | [1][2] |
| Pseudomonas aeruginosa | Biofilm | Checkerboard | Not specified | Synergistic effect observed. | [1] |
| Klebsiella pneumoniae | KPC-3 producing | Time-Kill Assay | Synergistic | In vitro synergistic activity observed. | [3] |
| Acinetobacter baumannii | Carbapenem-Resistant | Checkerboard | 0.25 - 0.5 | Synergistic effects observed against multiple isolates. | [4] |
Table 2: Synergy of Fosfomycin and Tobramycin
| Bacterial Species | Strain Type | Method | FIC Index (FICI) | Key Findings | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | Checkerboard | > 0.5 and ≤ 4 in 93% of isolates | Mostly no interaction, but no antagonism was observed. | [5][6] |
| P. aeruginosa | CF Isolates | Time-Kill Assay | Bactericidal | The combination was rapidly bactericidal. | [7] |
| P. aeruginosa | - | MIC reduction | 2-fold decrease | The MIC90 of tobramycin decreased 2-fold with the addition of fosfomycin. | [8] |
| Acinetobacter baumannii | Carbapenem-Resistant | Checkerboard | 0.25 - 0.5 | Synergistic effects were noted. | [4] |
Table 3: Synergy of Fosfomycin and Amikacin
| Bacterial Species | Strain Type | Method | FIC Index (FICI) | Key Findings | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | Checkerboard | < 0.5 in 60-80% of isolates | Significant synergistic effects observed. | [8][9][10] |
| P. aeruginosa | - | MIC reduction | 64-fold decrease | The MIC90 of amikacin decreased 64-fold with the addition of fosfomycin. | [8] |
| Klebsiella pneumoniae | Carbapenemase-producing | Time-Kill Assay | Synergistic & Bactericidal | Synergistic and bactericidal effects against VIM-1, VIM-1 plus DHA-1, and OXA-48 plus CTX-M-15 producing strains. | [3] |
| Escherichia coli | Heteroresistant to Fosfomycin | Checkerboard & Time-Kill | Synergistic in 2 isolates | Synergy was observed in some fosfomycin-heteroresistant isolates. | [11] |
| Enterobacterales | Neonatal Sepsis Isolates | Hollow-Fiber Infection Model | Synergistic | Enhanced bactericidal activity and prevention of resistance. | [12][13][14] |
| Acinetobacter baumannii | Carbapenem-Resistant | Checkerboard | 0.25 - 0.5 | Synergistic effects were demonstrated. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of synergy studies. The two most common methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard method is a widely used in vitro technique to assess the synergistic effects of two antimicrobial agents.
-
Preparation of Antibiotic Solutions : Stock solutions of fosfomycin and the aminoglycoside are prepared and serially diluted.
-
Microtiter Plate Setup : A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the aminoglycoside are added. Along the y-axis, serial dilutions of fosfomycin are added. This creates a matrix of wells with various concentration combinations of the two drugs.
-
Inoculation : Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity.
-
Calculation of FIC Index : The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
-
Interpretation :
-
Synergy: FICI ≤ 0.5
-
No interaction (Indifference): 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[5]
-
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
-
Preparation of Cultures : Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Antibiotic Exposure : The bacterial suspension is exposed to fosfomycin alone, the aminoglycoside alone, and the combination of both at specific concentrations (often based on their MICs, e.g., 1x MIC, 2x MIC). A growth control without antibiotics is also included.
-
Sampling and Plating : At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture tube, serially diluted, and plated on agar (B569324) plates.
-
Incubation and Colony Counting : The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis : The results are plotted as log10 CFU/mL versus time.
-
Interpretation :
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Bactericidal activity is usually defined as a ≥ 3-log10 reduction in the initial inoculum.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of fosfomycin and aminoglycosides.
Proposed Mechanism of Synergy
Caption: Proposed mechanism of synergy between fosfomycin and aminoglycosides.
References
- 1. Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of Fosfomycin, Ciprofloxacin, and Gentamicin Against Escherichia coli and Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Fosfomycin and Its Combination With Aminoglycosides in an Experimental Sepsis Model by Carbapenemase-Producing Klebsiella pneumoniae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scilit.com [scilit.com]
- 7. Antimicrobial activity of fosfomycin and tobramycin in combination against cystic fibrosis pathogens under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergistic effects of aminoglycosides and fosfomycin on Pseudomonas aeruginosa in vitro and biofilm infections in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of Fosfomycin and Amikacin against Fosfomycin-Heteroresistant Escherichia coli Strains in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gardp.org [gardp.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Navigating the Nuances of Fosfomycin Susceptibility: A Comparative Guide to In Vitro Breakpoints and Testing Methods
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of fosfomycin (B1673569) as a critical therapeutic agent against multidrug-resistant bacteria has underscored the need for accurate and clinically relevant in vitro susceptibility testing. However, the landscape of fosfomycin breakpoints and testing methodologies is complex, with notable differences between major international committees and variable performance of common laboratory techniques. This guide provides an objective comparison of current standards and methods, supported by experimental data, to aid in the informed interpretation of fosfomycin susceptibility and its translation to clinical outcomes.
Data Presentation: Unraveling the Breakpoints and Performance Metrics
The clinical utility of in vitro susceptibility testing for fosfomycin is critically dependent on the interpretive breakpoints set by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These organizations provide differing guidelines, which can significantly impact the reported susceptibility rates.
Table 1: Comparison of CLSI and EUCAST Fosfomycin Breakpoints for Enterobacterales
| Organism | Committee | Susceptible (S) | Intermediate (I) | Resistant (R) | Comments |
| Escherichia coli | CLSI | ≤ 64 µg/mL | 128 µg/mL | ≥ 256 µg/mL | For uncomplicated urinary tract infections (UTIs) only.[1] |
| EUCAST | ≤ 32 µg/mL | - | > 32 µg/mL | For uncomplicated UTIs.[1][2] | |
| Enterobacterales | CLSI | No specific breakpoints. | - | - | E. coli breakpoints are often extrapolated, but this is not officially supported.[3] |
| EUCAST | ≤ 32 µg/mL | - | > 32 µg/mL | For intravenous fosfomycin.[4][5] |
The choice of susceptibility testing method further complicates the interpretation of fosfomycin's in vitro activity. Agar (B569324) dilution is considered the gold standard by both CLSI and EUCAST.[5] However, its labor-intensive nature has led to the widespread use of alternative methods like disk diffusion, gradient diffusion (Etest), and broth microdilution. The performance of these alternative methods, particularly for organisms other than E. coli, has been a subject of considerable debate and investigation.
Table 2: Performance of Various Fosfomycin Susceptibility Testing Methods Compared to Agar Dilution (Reference Method)
| Organism | Method | Categorical Agreement (CA) | Essential Agreement (EA) | Very Major Errors (VME) | Major Errors (ME) |
| Escherichia coli | Disk Diffusion | >99% (CLSI breakpoints)[6][7] | - | 0% (CLSI)[7] | <3% (CLSI)[7] |
| >99% (EUCAST breakpoints)[7] | - | 44.4% (EUCAST)[7] | 0% (EUCAST)[7] | ||
| Etest | >99% (CLSI breakpoints)[6][7] | 40.8%[7] | 0% (CLSI)[7] | <3% (CLSI)[7] | |
| 98.9% (EUCAST breakpoints)[2] | - | 33.3% (EUCAST)[7] | 0% (EUCAST)[7] | ||
| Klebsiella pneumoniae | Disk Diffusion | 42.8% (CLSI breakpoints)[3] | - | 26.29% (EUCAST IV)[3] | 22.2% (EUCAST IV)[3] |
| 6.3% (EUCAST oral)[3] | - | - | 90.4% (EUCAST oral)[3] | ||
| Etest | 65.0% (CLSI breakpoints)[3] | - | - | - | |
| Enterobacterales | Etest | 88.4% (EUCAST IV breakpoints)[8] | 70.4%[8] | 32.1%[8] | 4.1%[8] |
Table 3: Reported Fosfomycin Susceptibility Rates in Clinical Isolates
| Organism | Region/Study | Susceptibility Rate |
| Escherichia coli | Multicenter (North America) | 98.9% (CLSI breakpoints)[6][7] |
| 98.4% (EUCAST breakpoints)[2][7] | ||
| South Africa | 98% (CLSI & EUCAST)[1] | |
| Nepal | 97.9%[9] | |
| India (MDR isolates) | 98% | |
| Klebsiella pneumoniae | South Africa | 70% (CLSI breakpoints)[1] |
| 63% (EUCAST breakpoints)[1] | ||
| Multicenter (USA) | 83.8% (CLSI breakpoints)[3] | |
| 12.5% (EUCAST oral breakpoints)[3] | ||
| 66.3% (EUCAST IV breakpoints)[3] | ||
| Poland (MDR isolates) | 75% (ESBL-producing, carbapenemase-negative)[10] | |
| 55% (carbapenemase-producing)[10] |
Experimental Protocols: A Closer Look at the Methodologies
Accurate and reproducible fosfomycin susceptibility testing requires strict adherence to standardized protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Agar Dilution Method (Reference Method)
The agar dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[11]
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, it is supplemented with glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[11]
-
Fosfomycin Plate Preparation: A stock solution of fosfomycin is prepared and serially diluted to achieve the desired final concentrations in the agar. Each dilution is then added to a separate aliquot of molten MHA, mixed thoroughly, and poured into sterile petri dishes.[11] A growth control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[12]
-
Inoculation: A multipoint inoculator is used to spot-inoculate the standardized bacterial suspension onto the surface of the prepared agar plates, starting with the growth control plate and then from the lowest to the highest fosfomycin concentration.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
MIC Determination: The MIC is read as the lowest concentration of fosfomycin that completely inhibits visible bacterial growth, disregarding a single colony or a faint haze.[13]
Disk Diffusion Method
The disk diffusion method is a widely used qualitative test for fosfomycin susceptibility.
-
Media Preparation: Standard MHA plates are used.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the MHA plate.
-
Disk Application: A fosfomycin disk (200 µg) containing 50 µg of G6P is placed on the inoculated agar surface.[1]
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.[8]
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The interpretation of inner colonies varies between CLSI (include in measurement) and EUCAST (ignore) guidelines.[14]
Gradient Diffusion Method (Etest)
The gradient diffusion method provides a quantitative MIC value.
-
Media Preparation: MHA plates are prepared as for the disk diffusion method.
-
Inoculum Preparation and Inoculation: The inoculum is prepared and the MHA plate is inoculated in the same manner as for the disk diffusion method.[15]
-
Etest Strip Application: A fosfomycin Etest strip, which contains a predefined gradient of the antibiotic, is applied to the surface of the inoculated agar.[15][16]
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.[15]
-
MIC Determination: An elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]
Mandatory Visualization: Pathways and Workflows
To visually represent the key processes involved in fosfomycin's mechanism of action, resistance, and susceptibility testing, the following diagrams have been generated using Graphviz.
Figure 1: Fosfomycin's Mechanism of Action.
Figure 2: Mechanisms of Fosfomycin Resistance.
Figure 3: Experimental Workflow for Fosfomycin Susceptibility Testing.
References
- 1. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of Clinical Isolates of Escherichia coli to Fosfomycin as Measured by Four In Vitro Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin Disk Diffusion Testing among Klebsiella pneumoniae Results in Frequent Inner Colonies and Categorical Disagreement Based on Conflicting Breakpoint Organization Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of Fosfomycin Etest To Determine In Vitro Susceptibility of Clinical Isolates of Enterobacterales Other than Escherichia coli, Nonfermenting Gram-Negative Bacilli, and Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In Vitro Susceptibility of Multi-Drug Resistant Klebsiella pneumoniae Strains Causing Nosocomial Infections to Fosfomycin. A Comparison of Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. liofilchem.net [liofilchem.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Phosphomycin and Colistin for the Treatment of Multidrug-Resistant Acinetobacter baumannii
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Acinetobacter baumannii presents a formidable challenge in clinical settings, necessitating the re-evaluation of older antibiotics such as phosphomycin and colistin (B93849). This guide provides a comparative analysis of these two antimicrobial agents, focusing on their in vitro efficacy, mechanisms of action and resistance, and available clinical data to inform research and development efforts in the quest for effective treatments against this critical pathogen.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of this compound and colistin against MDR A. baumannii exhibits notable differences. While colistin generally retains activity against a majority of isolates, high rates of intrinsic resistance are observed for this compound.
Table 1: Comparative In Vitro Activity of Colistin and this compound against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Antibiotic | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |
| Colistin | 194 | 1 | 2 | 88.2% | [1] |
| Colistin | 59 | 1 | 2 | 100% | [2] |
| Colistin | 51 | - | - | 88.24% (resistant isolates: 11.76%) | [3] |
| Colistin | 30 | ≤2 (for 28 isolates) | - | 93.3% | [4] |
| This compound | 191 | 128 | 256 | 9.4% (non-susceptible: 90.6%)* | [5] |
| This compound | 50 | - | >2048 | - | [6] |
| This compound | 15 | - | - | 0% (all resistant) | [7] |
*Susceptibility for this compound was interpreted based on CLSI breakpoints for Enterobacterales (Susceptible ≤64 µg/mL) as no standard breakpoint for A. baumannii is established.[5]
Mechanisms of Action and Resistance
The disparate modes of action of this compound and colistin are mirrored in their distinct resistance mechanisms.
This compound: Targeting the Cell Wall
This compound exerts its bactericidal effect by inhibiting the initial step in peptidoglycan synthesis. It covalently binds to and inactivates the enzyme MurA, thereby blocking cell wall formation.
Resistance to this compound in A. baumannii is multifaceted and can arise from:
-
Efflux Pumps: The AbaF major facilitator superfamily (MFS) transporter has been shown to mediate this compound efflux.[8]
-
Peptidoglycan Recycling: Intrinsic resistance is also attributed to the bacterium's peptidoglycan recycling pathway.
Colistin: Disrupting the Outer Membrane
Colistin, a polymyxin (B74138) antibiotic, interacts with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations, leading to membrane destabilization, increased permeability, and ultimately, cell death.
Resistance to colistin in A. baumannii primarily involves modifications to the LPS, which reduce the binding affinity of the drug. These modifications are achieved through:
-
Chromosomal Mutations: Alterations in the pmrCAB and eptA operons lead to the addition of phosphoethanolamine to lipid A, neutralizing its negative charge.
-
Plasmid-Mediated Resistance: The acquisition of mcr genes, which also encode phosphoethanolamine transferases, can confer transferable colistin resistance.
-
Complete LPS Loss: In some instances, mutations in the lpxA, lpxC, and lpxD genes can lead to the complete loss of LPS, a more drastic mechanism of resistance.
Mechanisms of Action and Resistance for this compound and Colistin.
Clinical Data: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound monotherapy with colistin monotherapy for MDR A. baumannii infections are lacking. The available clinical evidence largely focuses on colistin monotherapy versus combination therapies.
A preliminary randomized controlled trial (NCT01297894) compared colistin monotherapy to a combination of colistin and this compound for carbapenem-resistant A. baumannii infections.[9] While not a direct comparison of the two drugs as monotherapies, the study provides valuable insights into their clinical application.
Table 2: Outcomes from a Clinical Trial of Colistin Monotherapy vs. Colistin plus this compound for Carbapenem-Resistant A. baumannii Infections
| Outcome | Colistin Monotherapy (n=47) | Colistin + this compound (n=47) | p-value |
| Favorable Clinical Response | |||
| At 72 hours | 66.0% | 72.3% | 0.655 |
| At end of treatment | 55.3% | 59.6% | 0.835 |
| Microbiological Response | |||
| Favorable at 72 hours | 58.1% | 90.7% | 0.001 |
| Mortality | |||
| 28-day all-cause mortality | 57.4% | 46.8% | 0.409 |
| Adverse Events | |||
| Acute kidney injury | 29.8% | 31.9% | 1.000 |
Data adapted from Sirijatuphat R, et al. Antimicrob Agents Chemother. 2013.[9]
Notably, the combination therapy showed a significantly more favorable microbiological response.[9] Some observational studies suggest a survival benefit with this compound-containing regimens for severe MDR A. baumannii infections, including pneumonia and bacteremia.[10][11][12][13] However, these were not direct comparisons with colistin monotherapy.
Experimental Protocols
In Vitro Susceptibility Testing
-
Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics.[1] Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.[14]
-
Checkerboard Synergy Testing: This method is used to assess the in vitro interaction between two antimicrobial agents. A microtiter plate is prepared with serial dilutions of two drugs, one along the x-axis and the other along the y-axis. Each well is inoculated with a standardized bacterial suspension. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the combination is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), indifferent (1 < FICI ≤ 4), or antagonistic (FICI > 4).[7]
Workflow for Checkerboard Synergy Testing.
Conclusion
This compound and colistin represent two "last-resort" options for the treatment of MDR A. baumannii infections, each with a distinct profile. Colistin demonstrates broader in vitro activity against this pathogen, though resistance is an increasing concern. This compound exhibits high rates of in vitro resistance when used as a monotherapy, but it shows promise in combination regimens. The mechanisms of resistance are well-defined for both agents and are crucial for the development of new therapeutic strategies.
The lack of direct comparative clinical trials of this compound versus colistin monotherapy is a significant knowledge gap. Future research should focus on well-designed clinical studies to elucidate the optimal use of these agents, both alone and in combination, to combat the growing threat of MDR A. baumannii. The development of novel compounds that can overcome the existing resistance mechanisms remains a critical priority for drug development professionals.
References
- 1. Evaluation of Colistin Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of colistin against multidrug-resistant Acinetobacter baumannii isolates harboring blaOXA-23-like and blaOXA-24-like genes: A multicenter based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Activity of Colistin and Vancomycin or Azithromycin Combinations on Extensively Drug Resistant Acinetobacter baumannii Clinical Isolates [scirp.org]
- 5. Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semimechanistic Pharmacokinetic/Pharmacodynamic Modeling of Fosfomycin and Sulbactam Combination against Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility among Colistin, Sulbactam, and Fosfomycin and a Synergism Study of Colistin in Combination with Sulbactam or Fosfomycin against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preliminary Study of Colistin versus Colistin plus Fosfomycin for Treatment of Carbapenem-Resistant Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of a Fosfomycin-Containing Regimen for Treatment of Severe Pneumonia Caused by Multidrug-Resistant Acinetobacter baumannii: A Prospective, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of a Fosfomycin-Containing Regimen for Treatment of Severe Pneumonia Caused by Multidrug-Resistant Acinetobacter baumannii: A Prospective, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro antibacterial activity of combinations of fosfomycin, minocycline and polymyxin B on pan-drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of phosphomycin and nitrofurantoin against urinary E. coli isolates
For researchers, scientists, and drug development professionals, the escalating challenge of antimicrobial resistance necessitates a continuous re-evaluation of existing therapeutic options. This guide provides a detailed, data-driven comparison of two key oral antibiotics, phosphomycin and nitrofurantoin (B1679001), in their efficacy against urinary Escherichia coli isolates, the predominant causative agent of urinary tract infections (UTIs).
Both this compound and nitrofurantoin are recommended as first-line treatments for uncomplicated UTIs, largely due to their sustained activity against multidrug-resistant uropathogens.[1][2] This guide synthesizes in vitro susceptibility data, clinical efficacy metrics, and the underlying molecular mechanisms of action and resistance to offer a comprehensive resource for informed decision-making in research and clinical settings.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of an antimicrobial agent is a primary indicator of its potential clinical utility. Numerous studies have evaluated the susceptibility of urinary E. coli isolates to both this compound and nitrofurantoin, with results often highlighting regional variations in resistance patterns.
| Study/Region | This compound Susceptibility (%) | Nitrofurantoin Susceptibility (%) | Uropathogen(s) |
| Multicenter Study, India[3] | 99.3 | 81.2 | Overall Uropathogens |
| North India | 91.8 | 91.2 | Overall Uropathogens |
| Pakistan | 97.7 | 89.5 | E. coli |
| India[4] | 65.65 | 91.74 | E. coli |
| Carbapenem-resistant E. coli, India[5] | 98.9 | 56 | Carbapenem-resistant E. coli |
| ESBL-producing E. coli, Korea[6] | 99.6 | Not specified for all isolates | ESBL-producing E. coli |
| ESBL-producing E. coli, England[6] | 98 | 93 | ESBL-producing E. coli |
| MDR E. coli, Taiwan[7] | 95.5 | 75.1 | Multidrug-resistant E. coli |
Clinical and Microbiological Efficacy
While in vitro data are crucial, clinical outcomes provide the definitive measure of an antibiotic's effectiveness. Head-to-head clinical trials and meta-analyses have compared the clinical and microbiological cure rates of this compound and nitrofurantoin in the treatment of uncomplicated UTIs.
| Study Type/Patient Population | This compound Clinical Cure Rate (%) | Nitrofurantoin Clinical Cure Rate (%) | This compound Microbiological Cure Rate (%) | Nitrofurantoin Microbiological Cure Rate (%) | Notes |
| Outpatients with Lower UTI[3][8] | 80.85 | 90.06 | Not specified | Not specified | Difference not statistically significant. |
| Women with Uncomplicated UTI[9] | Not specified | Not specified | 90 (at 7 days), 81 (at 1 month) | 85 (at 7 days), 80 (at 1 month) | Single 3g dose of this compound vs. 7-day regimen of nitrofurantoin. |
| Meta-analysis of 4 RCTs[10][11] | No significant difference | No significant difference | No significant difference | No significant difference | Comparison of single-dose this compound with a 5-day nitrofurantoin course. |
| Randomized Clinical Trial[3][12] | 58 | 70 | Not specified | Not specified | Clinical resolution at 24 days post-therapy. |
Experimental Protocols
Standardized methodologies are critical for the accurate determination of antimicrobial susceptibility. The following are detailed protocols for the Kirby-Bauer disk diffusion and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate.[13]
-
Disk Application: Antimicrobial disks (e.g., this compound 200 µg, nitrofurantoin 300 µg) are dispensed onto the surface of the agar.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.[14]
-
Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on CLSI-defined breakpoints.[1][2] For E. coli, the CLSI breakpoints for this compound are: ≥16 mm for susceptible, 13–15 mm for intermediate, and ≤12 mm for resistant. For nitrofurantoin, the breakpoints are: ≥17 mm for susceptible, 15–16 mm for intermediate, and ≤14 mm for resistant.[2]
Agar Dilution Method
Considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), this method involves incorporating serial dilutions of the antibiotic into the agar medium.
-
Preparation of Antibiotic-Agar Plates: Serial twofold dilutions of the antimicrobial agent are prepared and added to molten Mueller-Hinton agar. For this compound testing, the medium must be supplemented with 25 µg/mL of glucose-6-phosphate (G6P) to induce the expression of the hexose (B10828440) phosphate (B84403) transport system, which facilitates this compound uptake.[8]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared as described for the disk diffusion method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a growth control plate without any antibiotic.
-
Incubation: Plates are incubated at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and nitrofurantoin contribute to their efficacy and low rates of cross-resistance with other antibiotic classes.
This compound
This compound exerts its bactericidal effect by inhibiting the initial step of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Resistance to this compound in E. coli primarily arises from impaired drug transport due to mutations in the glpT and uhpT genes or through enzymatic inactivation by the fosA gene product.[15][16]
Nitrofurantoin
Nitrofurantoin's mechanism of action is multifaceted, involving the reduction of the drug by bacterial nitroreductases to produce highly reactive intermediates. These intermediates then non-specifically damage bacterial DNA, ribosomes, and other crucial cellular components.[10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academicmed.org [academicmed.org]
- 5. thejas.com.pk [thejas.com.pk]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. nbinno.com [nbinno.com]
- 11. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 12. Fosfomycin susceptibility testing and resistance mechanisms in Enterobacterales in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fosfomycin Susceptibility Testing Using Commercial Agar Dilution Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Direct Disk Diffusion Testing From Positive Blood Cultures | CLSI [clsi.org]
- 16. researchgate.net [researchgate.net]
Phosphomycin-Daptomycin Combination Therapy: A Superior Strategy Against MRSA Biofilms
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, the combination of phosphomycin and daptomycin (B549167) is emerging as a highly effective strategy against Methicillin-Resistant Staphylococcus aureus (MRSA) biofilms. This guide provides a comprehensive comparison of the this compound-daptomycin combination with alternative treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The synergistic action of this compound and daptomycin offers a potent solution to the challenge of MRSA biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics.[1][2][3] This combination has been shown to not only inhibit biofilm formation but also to eradicate mature biofilms, a critical factor in persistent infections.[1][4]
Comparative Efficacy Against MRSA Biofilms
The this compound-daptomycin combination consistently demonstrates superior efficacy in reducing MRSA biofilm viability compared to monotherapy with either drug alone. Furthermore, it shows promise in preventing the emergence of daptomycin resistance.[1][5]
| Treatment Group | Biofilm Inhibition (%) | Mature Biofilm Clearance (%) | Reference |
| Daptomycin (DAP) | Varies by strain | Less effective than combination | [1] |
| This compound (FOF) | Varies by strain | Less effective than combination | [1] |
| DAP + FOF | Significantly higher than monotherapy | Significantly higher than monotherapy | [1] |
| Daptomycin + Rifampin | Statistically more effective in some models | - | [2] |
| This compound + Rifampin | Showed best cure rates in one model | - | [2] |
Table 1: In Vitro Efficacy of this compound-Daptomycin Combination Against MRSA Biofilms.
In vivo studies further support the potency of this combination therapy. In a rat model of experimental implant-associated osteomyelitis, the combination of daptomycin and this compound was statistically superior to all other treatment groups in reducing bacterial counts in bone.[2] Similarly, in a rabbit model of experimental endocarditis, the combination therapy significantly improved the efficacy of daptomycin monotherapy.
| Treatment Group | Bacterial Load (log10 CFU/g of bone) - Median | Bacterial Load (log10 CFU/mL of blood) - Reduction | Reference |
| No Treatment | ~7.5 | - | [2] |
| Daptomycin (60 mg/kg) | 6.2 | 1.03 | [1][2] |
| This compound (40 mg/kg) | 2.5 | 0.83 | [1][2] |
| Daptomycin + this compound | <1.0 | 2.13 | [1][2] |
Table 2: In Vivo Efficacy in a Rat Model of MRSA Osteomyelitis and Murine Bacteremia Model.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for key experiments are provided below.
Biofilm Formation and Quantification (Crystal Violet Assay)
The crystal violet assay is a standard method for quantifying biofilm formation.
-
Inoculum Preparation: Prepare an overnight culture of MRSA in a suitable broth (e.g., Tryptic Soy Broth - TSB). Adjust the culture to a specific optical density (e.g., OD600 of 0.5-0.7).
-
Biofilm Growth: Inoculate a 96-well tissue culture plate with the bacterial suspension. Incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Fixation: Fix the biofilm by heating the plate at 60°C for 30-60 minutes.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Wash the wells again with water to remove excess stain.
-
Solubilization: Add 30-33% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 540-595 nm using a microplate reader. The absorbance value is proportional to the amount of biofilm.
Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Dilutions: Prepare serial dilutions of this compound and daptomycin in a 96-well microtiter plate. One antibiotic is diluted along the rows, and the other is diluted along the columns.
-
Inoculation: Add a standardized MRSA inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Visualizing the Experimental Workflow and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound-daptomycin efficacy.
The formation of MRSA biofilms is a complex process regulated by multiple signaling pathways. A key pathway involves the accessory gene regulator (agr) quorum-sensing system and the production of polysaccharide intercellular adhesin (PIA), encoded by the ica (B1672459) operon.
Caption: Simplified signaling pathway of MRSA biofilm formation.
Conclusion
The combination of this compound and daptomycin presents a compelling therapeutic option against MRSA biofilm-associated infections. The synergistic activity, demonstrated in both in vitro and in vivo models, highlights its potential to improve clinical outcomes and combat the growing threat of antibiotic resistance. Further clinical trials are warranted to fully establish its role in managing these challenging infections.[6][7]
References
- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the dynamics of methicillin-resistant Staphylococcus aureus biofilm formation: from molecular signaling to nanotherapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation by Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Strains from Hospitalized Patients in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A genetic regulatory see-saw of biofilm and virulence in MRSA pathogenesis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Complexities of Cross-Resistance: Fosfomycin and Other Cell Wall Synthesis Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, understanding the intricate relationships between different antibiotic classes is paramount. This guide provides a comprehensive analysis of cross-resistance between fosfomycin (B1673569), a unique phosphonic acid derivative antibiotic, and other critical cell wall synthesis inhibitors, primarily beta-lactams and glycopeptides. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing antimicrobial strategies.
Performance Comparison: Susceptibility Profiles in the Face of Fosfomycin Resistance
The emergence of resistance to a frontline antibiotic often raises concerns about co-resistance or cross-resistance to other therapeutic options. The following tables summarize the minimum inhibitory concentrations (MICs) of various cell wall synthesis inhibitors against both fosfomycin-susceptible parental strains and their corresponding laboratory-generated fosfomycin-resistant mutants across several key pathogenic bacteria. This direct comparison provides valuable insights into the potential for cross-resistance.
Table 1: Comparative MICs (µg/mL) for Klebsiella pneumoniae ATCC 700721 and its Fosfomycin-Resistant Mutants [1]
| Antibiotic | Wild-Type (Fosfomycin-Susceptible) | ΔuhpT Mutant (Fosfomycin-Resistant) | ΔglpT Mutant (Fosfomycin-Resistant) | ΔfosA Mutant (Fosfomycin-Susceptible) |
| Fosfomycin | 32 | >1024 | 32 | 1 |
| Meropenem | 0.06 | 0.06 | 0.06 | 0.06 |
| Ceftazidime | 0.5 | 0.5 | 0.5 | 0.5 |
Table 2: Comparative MICs (µg/mL) for Pseudomonas aeruginosa PA14 and its Fosfomycin-Resistant Variants (Data synthesized from literature)[2]
| Antibiotic | Wild-Type (Fosfomycin-Susceptible) | Spontaneously Resistant Mutant |
| Fosfomycin | 8 | 512 - 1024 |
| Imipenem (B608078) | 2 | 2 |
| Meropenem | 1 | 1 |
| Ceftazidime | 2 | 2 |
| Piperacillin | 8 | 8 |
Table 3: Comparative MICs (µg/mL) for Methicillin-Resistant Staphylococcus aureus (MRSA) and its Fosfomycin-Resistant Variants (Data synthesized from literature)[3][4]
| Antibiotic | Wild-Type (Fosfomycin-Susceptible) | Fosfomycin-Resistant Mutant |
| Fosfomycin | ≤ 16 | ≥ 64 |
| Vancomycin (B549263) | 1-2 | 1-2 |
| Daptomycin | ≤ 1 | ≤ 1 |
| Oxacillin | >2 | >2 |
Analysis of Cross-Resistance Data:
The presented data suggests that the development of resistance to fosfomycin, often through mutations in transporter genes like glpT and uhpT, does not typically confer cross-resistance to beta-lactam antibiotics such as meropenem, ceftazidime, and imipenem in Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa.[1][2] Similarly, in Gram-positive organisms like MRSA, fosfomycin resistance does not appear to impact the activity of glycopeptides like vancomycin or lipopeptides like daptomycin.[3][4] This lack of cross-resistance is attributed to the distinct mechanisms of action and resistance pathways of these antibiotic classes.
Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures.
Mechanisms of Action and Resistance
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frequency of Spontaneous Resistance to Fosfomycin Combined with Different Antibiotics in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosfomycin plus β-Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of fosfomycin resistance and gene mutations in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Phosphomycin-Treated Versus Untreated Bacteria: A Guide for Researchers
This guide provides a comprehensive comparison of the transcriptomic landscapes of bacteria exposed to phosphomycin versus untreated controls. Drawing on experimental data from multiple studies, we explore the antibiotic's mechanism of action, the resulting cellular stress responses, and the key genetic pathways that are differentially regulated. This information is crucial for researchers, scientists, and drug development professionals seeking to understand this compound's efficacy, potential resistance mechanisms, and its impact on bacterial physiology at a molecular level.
This compound's Mechanism of Action and Primary Transcriptional Impact
This compound is a bactericidal antibiotic that uniquely targets the initial step in peptidoglycan biosynthesis.[1] It acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2][3] This enzyme catalyzes the first committed step in the synthesis of the bacterial cell wall.[4][5] By blocking MurA, this compound prevents the formation of essential peptidoglycan precursors, leading to compromised cell wall integrity and eventual cell lysis.[2][6]
The direct inhibition of this critical pathway triggers a cascade of transcriptional changes. A primary response observed across various bacterial species, including Staphylococcus aureus and Stenotrophomonas maltophilia, is the activation of the "cell-wall-stress stimulon".[4][5] This is a coordinated transcriptional response aimed at compensating for the damage to the cell envelope.
Comparative Summary of Transcriptomic Responses
Transcriptomic analysis using techniques like RNA-Seq reveals a complex and multifaceted response to this compound treatment. Beyond the expected upregulation of cell wall stress genes, the antibiotic's effect on cellular metabolism is profound. The accumulation of the MurA substrate, PEP, is thought to induce a starvation-like response, leading to the downregulation of several metabolic pathways.[3][7] The table below summarizes key pathways affected in different bacteria.
| Bacterial Species | Key Affected Pathways | Regulation Trend | Reference |
| Staphylococcus aureus | Peptidoglycan Biosynthesis | Upregulated | [3] |
| Cell-Wall-Stress Stimulon | Upregulated | [5] | |
| Energy Metabolism, Cofactor & Nucleic Acid Biosynthesis | Downregulated | [3] | |
| Escherichia coli | Phosphonate (B1237965) Catabolism (phn genes) | Upregulated | [8][9] |
| Phosphate (B84403) Transport (pst genes) | Upregulated | [8][9] | |
| Sugar Transport (glpT, uhpT) | Downregulated (in resistant mutants) | [9] | |
| Stenotrophomonas maltophilia | Cell-Wall-Stress Stimulon | Upregulated | [4][7] |
| Central Carbon Metabolism | Altered | [4][7] | |
| Klebsiella pneumoniae (with Colistin) | Ribosomal Protein Transcription | Downregulated | [10] |
| Oxidative Stress Response (soxRS) | Upregulated | [10] |
Experimental Protocols
Reproducible transcriptomic studies rely on meticulous experimental design. The following is a generalized workflow for a comparative RNA-Seq experiment to analyze the effects of this compound.
Generalized RNA-Seq Experimental Workflow
-
Bacterial Strain and Culture Conditions:
-
Strain: Select the bacterial species of interest (e.g., E. coli K-12, S. aureus ATCC 29213).
-
Growth Medium: Use a standard broth medium (e.g., Luria-Bertani or Mueller-Hinton).
-
Culture Conditions: Grow cultures aerobically at 37°C with shaking to the mid-logarithmic phase to ensure metabolic activity and uniformity.[11]
-
-
Antibiotic Treatment:
-
Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected strain.
-
Divide the mid-log phase culture into groups:
-
Treatment Group: Add this compound at a sub-MIC concentration (to study stress response without immediate large-scale cell death).[3]
-
Control Group: Add an equivalent volume of sterile solvent or medium.
-
-
Incubate all cultures for a defined period (e.g., 10, 20, 40 minutes) to capture the dynamics of the transcriptional response.[3]
-
-
RNA Extraction and Quality Control:
-
Harvest bacterial cells via centrifugation at 4°C.
-
Immediately lyse cells and stabilize RNA using a suitable reagent to prevent degradation.
-
Purify total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA).
-
Fragment the enriched mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments to create the sequencing library.
-
Perform high-throughput sequencing (e.g., using an Illumina platform) to generate millions of short reads.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the reference genome of the bacterial strain.
-
Generate a count matrix of reads that map to each gene.[11]
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound-treated samples compared to the controls.[11]
-
Conduct pathway enrichment analysis (e.g., GO, KEGG) to identify the biological processes and metabolic pathways that are most significantly affected.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Revealing fosfomycin primary effect on Staphylococcus aureus transcriptome: modulation of cell envelope biosynthesis and phosphoenolpyruvate induced starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Antibiotic Fosfomycin Mimics the Effects of the Intermediate Metabolites Phosphoenolpyruvate and Glyceraldehyde-3-Phosphate on the Stenotrophomonas maltophilia Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A genome-wide analysis of Escherichia coli responses to fosfomycin using TraDIS-Xpress reveals novel roles for phosphonate degradation and phosphate transport systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of fosfomycin and colistin against KPC-producing Klebsiella pneumoniae: pharmacokinetics-pharmacodynamics combined with transcriptomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Phosphomycin: A Guide for Laboratory Professionals
Altrincham, UK - For researchers, scientists, and drug development professionals handling the antibiotic phosphomycin, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining procedural, step-by-step guidance for the safe disposal of this compound-related waste streams.
This compound, while not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), requires careful management as chemical waste to prevent environmental contamination.[1] Safety Data Sheets (SDS) for this compound and its salts specify that the material should be disposed of via a licensed chemical destruction plant or controlled incineration and should not be discharged into sewer systems.[2]
Waste Characterization
Based on available safety data, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, as it does not appear on the P or U lists of hazardous chemicals and is not known to exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA.[3][4] One SDS further classifies it as non-hazardous to water.[1] However, institutional and local regulations may vary, and it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. All antibiotic waste should generally be managed as chemical waste.[5]
Disposal Procedures for this compound Waste Streams
The recommended disposal method for all forms of this compound waste is incineration through a licensed waste management service.[2][6] Autoclaving is a method for sterilizing biohazardous materials and is not a reliable method for chemical inactivation, especially for a stable compound like this compound.[5][7][8] Therefore, autoclaving should not be used as the terminal disposal method for this compound.
Below are step-by-step procedures for different types of this compound waste generated in a laboratory setting.
Unused/Expired Solid (Powder) this compound
-
Segregation: Keep the solid this compound in its original, clearly labeled container.
-
Labeling: Ensure the container is labeled as "Chemical Waste" and includes the name "this compound."
-
Storage: Store the container in a designated chemical waste accumulation area, away from incompatible materials.[2]
-
Collection: Arrange for pickup and disposal through your institution's EHS or a licensed chemical waste contractor.
Concentrated this compound Stock Solutions
-
Containment: Collect concentrated this compound solutions in a dedicated, leak-proof, and chemically compatible waste container.[9] Do not mix with other chemical waste streams unless approved by your EHS department.[10]
-
Labeling: Clearly label the waste container with "Chemical Waste," "this compound Solution," and an approximate concentration.
-
Storage: Store the sealed container in a secondary containment bin within a designated chemical waste storage area.
-
Disposal: Dispose of the waste through your institution's chemical waste program for incineration. One disposal route mentioned in safety literature is to dissolve the material in a combustible solvent for incineration, a task to be handled by a specialized waste disposal facility.[6]
Dilute Aqueous Solutions (e.g., from experimental buffers)
-
Collection: Collect all dilute solutions containing this compound in a designated hazardous waste container. Do not discharge these solutions down the drain.[2][6]
-
Labeling: Label the container as "Aqueous Waste with this compound."
-
Storage: Store securely in a designated chemical waste accumulation area.
-
Disposal: Arrange for collection by your institution's chemical waste service for incineration.
Contaminated Laboratory Consumables
This category includes items such as pipette tips, tubes, flasks, gloves, and culture plates that have come into contact with this compound.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.[9]
-
Biohazardous Contamination: If the waste is also contaminated with biohazardous materials (e.g., bacterial cultures), it must first be decontaminated, typically by autoclaving, to render it non-infectious.[11][12] After autoclaving, the waste must still be managed as chemical waste due to the presence of this compound.[5]
-
-
Labeling: The container should be clearly labeled as "this compound Contaminated Waste" or "Chemical Waste." If previously autoclaved, it is often helpful to indicate this on the label.
-
Storage: Seal the container or bag and store it in the designated chemical waste area.
-
Disposal: Dispose of the container through your institution's chemical waste program for incineration.
Quantitative Data Summary
No specific quantitative limits (e.g., concentration thresholds for drain disposal) are applicable for this compound, as the universal recommendation is to avoid sewer disposal entirely and opt for incineration. The effectiveness of incineration is considered absolute for chemical destruction, rendering quantitative performance data unnecessary for laboratory disposal protocols.
| Parameter | Value/Recommendation | Source |
| EPA Hazardous Waste Status | Not a P- or U-listed waste; generally considered non-hazardous. | [3][4] |
| Recommended Disposal Method | Incineration via a licensed chemical waste facility. | [2][6] |
| Sewer Disposal | Prohibited. | [2] |
| Autoclaving | Not an effective method for chemical inactivation. Use only for biohazard decontamination prior to chemical waste disposal. | [5][7] |
Experimental Protocols for this compound Degradation
While research has identified several methods for the enzymatic and chemical degradation of this compound, these are not considered standard laboratory disposal protocols. They are complex processes requiring specific reagents and conditions not typically available or practical in a research setting for waste management.
-
Enzymatic Inactivation: Bacteria have evolved enzymes such as FosA, FosB, and FosX that can inactivate this compound by opening its epoxide ring.[13][14][15] This is a mechanism of antibiotic resistance and not a practical laboratory waste treatment method.
-
Advanced Oxidation Processes: Studies have shown that methods like UV-activated persulfate can effectively degrade this compound in aqueous solutions.[5] These advanced oxidation processes are resource-intensive and are not suitable for routine laboratory waste disposal.
The established and compliant disposal protocol for laboratory settings remains segregation as chemical waste followed by high-temperature incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and waste segregation for this compound disposal in a laboratory environment.
Caption: Waste segregation workflow for different forms of this compound waste.
Caption: Decision pathway for proper this compound waste disposal.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pwaste.com [pwaste.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biosynth.com [biosynth.com]
- 7. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Autoclaves for Medical Waste 101 | Stericycle [stericycle.ca]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. gmpsop.com [gmpsop.com]
- 11. SOP for Disposal of Contaminated Material | Pharmaguideline [pharmaguideline.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Phosphomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of phosphomycin, a broad-spectrum antibiotic. Adherence to these protocols is critical to minimize exposure risk and maintain a secure workspace.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its powdered form, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] | To protect against potential splashes or airborne particles.[3] |
| Hand Protection | Gloves | Wear chemical-impermeable gloves (e.g., nitrile or neoprene).[1][3] For spill response, double gloves are recommended.[1] | To prevent skin contact.[3] |
| Body Protection | Protective Clothing | Wear a lab coat or impervious, fire/flame-resistant clothing.[1][2][3] | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if dust may be generated or if exposure limits are exceeded.[1][3][4] | To prevent inhalation of airborne particles.[3] |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial for laboratory safety.
Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and aerosol formation.[1][3]
-
PPE: Before beginning work, ensure all required personal protective equipment is correctly worn.[1]
-
Work Area: Designate a specific, clean, and uncluttered area for handling this compound.[1] Eating, drinking, and smoking in this area are strictly prohibited.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3]
Handling and Use:
-
Avoid Contact: Take all necessary measures to prevent contact with skin and eyes.[1]
-
Dust Prevention: Handle the powdered form with care to avoid creating dust.[1]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[3]
Storage:
-
Conditions: Store this compound in a dry, cool place.[1]
-
Containers: Keep the compound in its original, tightly sealed container.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
